Technical Documentation Center

4-Chloro-2-isopropyl-5-methylpyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-isopropyl-5-methylpyrimidine

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-isopropyl-5-methylpyrimidine

Abstract This technical guide provides an in-depth analysis of the core physicochemical properties of 4-Chloro-2-isopropyl-5-methylpyrimidine. As a substituted pyrimidine, this compound represents a class of heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 4-Chloro-2-isopropyl-5-methylpyrimidine. As a substituted pyrimidine, this compound represents a class of heterocyclic molecules of immense interest in medicinal chemistry and drug development. The pyrimidine nucleus is a cornerstone in numerous biologically active compounds, and its functionalization dictates its potential as a synthetic intermediate.[1][2] This document serves as a critical resource for researchers, scientists, and drug development professionals, offering both theoretical predictions and validated experimental protocols for the comprehensive characterization of this versatile chemical building block. We will explore its structural, physical, and spectroscopic properties, providing the foundational knowledge required for its effective utilization in synthetic and developmental workflows.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of nucleobases and a wide array of approved therapeutics.[2] The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of its electronic properties, solubility, and metabolic stability, thereby modulating its interaction with biological targets.[2] The chloro-substituent, particularly at the C2 or C4 position, is of paramount strategic importance. It acts as an excellent leaving group, rendering the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] This reactivity provides a reliable and versatile handle for introducing a diverse range of functional groups (amines, alcohols, thiols), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4][5]

4-Chloro-2-isopropyl-5-methylpyrimidine is a strategically designed intermediate that combines this reactive chlorine handle with an isopropyl group at C2 and a methyl group at C5. These alkyl substituents influence the molecule's lipophilicity and steric profile, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties in drug candidates.[2] This guide will systematically elucidate the key physicochemical characteristics that define its behavior and utility.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application in research and development. The following sections detail the essential physical and chemical characteristics of 4-Chloro-2-isopropyl-5-methylpyrimidine.

Molecular Structure and Identity

The foundational attributes of the molecule are summarized below. The molecular weight is calculated from its chemical formula, a critical first step for any quantitative analysis.

PropertyValueSource
IUPAC Name 4-chloro-2-(propan-2-yl)-5-methylpyrimidineN/A
Molecular Formula C₈H₁₁ClN₂[6]
Molecular Weight 170.64 g/mol [6]
Canonical SMILES CC1=C(N=C(N=C1)C(C)C)ClN/A
InChI Key InChI=1S/C8H11ClN2/c1-5(2)7-4-10-6(3)11-8(7)9/h4-5H,1-3H3N/A
Physical State, Melting Point, and Solubility

These properties are fundamental to the handling, storage, and application of the compound in experimental settings. The melting point serves as a crucial indicator of purity, while solubility dictates the choice of solvents for reactions, purification, and biological assays. Many similar chlorinated pyrimidines are solids at room temperature.[7][8]

PropertyPredicted Value / ObservationRationale / Significance
Physical State White to light-yellow crystalline solidBased on analogous pyrimidine structures.[7][8]
Melting Point Not experimentally determined; predicted to be in the range of 40-70 °CProvides a key metric for purity assessment. A sharp melting range indicates high purity.
Solubility Soluble in polar organic solvents (Ethanol, DMSO, DMF, Acetone); Insoluble in water.Essential for designing reaction conditions, purification strategies, and formulation for biological screening.

The determination of a sharp melting point is a primary method for assessing the purity of a crystalline solid.

Causality: Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. A pure compound will melt over a narrow, well-defined temperature range (typically < 2 °C).

Methodology:

  • Ensure the 4-Chloro-2-isopropyl-5-methylpyrimidine sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting range is reported as T₁ - T₂.

Spectroscopic and Spectrometric Characterization

Structural elucidation and confirmation are achieved through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

The following tables outline the expected chemical shifts (δ) based on the known effects of substituents on the pyrimidine ring and standard chemical shift ranges for alkyl groups.[9][10][11]

¹H NMR (Predicted):

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrimidine-H (at C6) ~8.5 Singlet (s) N/A 1H
Isopropyl-CH ~3.3 Septet (sept) ~7.0 1H
Methyl-H (at C5) ~2.4 Singlet (s) N/A 3H

| Isopropyl-CH₃ | ~1.3 | Doublet (d) | ~7.0 | 6H |

¹³C NMR (Predicted):

Assignment Chemical Shift (δ, ppm)
Pyrimidine C2 ~170
Pyrimidine C4 ~162
Pyrimidine C6 ~158
Pyrimidine C5 ~120
Isopropyl-CH ~35
Isopropyl-CH₃ ~21

| Methyl C5 | ~15 |

Causality: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of a deuterated solvent is essential to avoid large, interfering solvent signals.[10] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

Methodology:

  • Accurately weigh 5-10 mg of 4-Chloro-2-isopropyl-5-methylpyrimidine.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard acquisition parameters.

  • Process the data (Fourier transform, phase correction, baseline correction, and integration) and reference the spectra to the TMS signal at 0.00 ppm.

Caption: Workflow for structural confirmation via NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Bond Vibration Type
3100 - 3000 C-H (pyrimidine ring) Stretching
2980 - 2870 C-H (alkyl groups) Stretching
~1580, ~1470 C=N, C=C (pyrimidine ring) Ring Stretching
1465, 1375 C-H (alkyl groups) Bending

| 850 - 750 | C-Cl | Stretching |

Causality: The absorption of specific frequencies of IR radiation excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the bond type and its environment, allowing for the identification of functional groups.[12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): An intense peak is expected at m/z ≈ 170.

  • Isotopic Pattern: A hallmark feature will be the presence of an (M+2)⁺ peak at m/z ≈ 172. Due to the natural abundance of the ³⁷Cl isotope, this peak will have an intensity approximately one-third that of the molecular ion peak (³⁵Cl).[13] This M/(M+2) ratio is definitive proof of the presence of a single chlorine atom.

  • Fragmentation: A likely fragmentation pathway is the loss of the isopropyl group, leading to a significant fragment ion.

Mass_Spectrum cluster_ms Expected Molecular Ion Region axis 1,1.5 1,1.5 axis->1,1.5 3,0.5 3,0.5 axis->3,0.5 M_peak [M]⁺ (C₈H₁₁³⁵ClN₂)⁺ M2_peak [M+2]⁺ (C₈H₁₁³⁷ClN₂)⁺ M_peak_val m/z = 170 M2_peak_val m/z = 172 rel_int_100 Rel. Int. ~100% rel_int_33 Rel. Int. ~33%

Caption: Diagram of the expected chlorine isotopic pattern in mass spectrometry.

Reactivity and Stability

Chemical Reactivity

The primary site of reactivity for 4-Chloro-2-isopropyl-5-methylpyrimidine is the carbon atom bearing the chlorine substituent (C4). The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr).[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): The C4 position is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This reaction proceeds via a Meisenheimer complex intermediate and is the most valuable transformation for this class of compounds, allowing for the synthesis of diverse derivatives.

Storage and Stability

To ensure the integrity of the compound, proper storage is essential. Based on data for similar chlorinated heterocycles, the following conditions are recommended.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[7] It should be kept in a cool, dry place, protected from light.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases, which could promote degradation or unwanted reactions.

Conclusion

4-Chloro-2-isopropyl-5-methylpyrimidine is a valuable and versatile intermediate for chemical synthesis, particularly within the fields of drug discovery and agrochemicals. Its key features—a reactive chlorine atom for derivatization and alkyl groups for modulating physicochemical properties—make it a strategic building block. This guide has provided a comprehensive overview of its core properties and the standardized experimental protocols required for its characterization. The predictive data and methodologies presented herein offer a robust framework for scientists to confidently incorporate this compound into their research and development programs.

References

  • PubChem. (n.d.). 4-Chloro-5-isopropyl-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Larkin, P. J. (2011).
  • PubChem. (n.d.). 4-Chloro-5-methylpyrimidine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • LookChem. (2026, January 26). Key Applications of 4-Chloro-2-isopropyl-5-methylphenol in Synthesis. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • U.S. Environmental Protection Agency. (n.d.). Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Pyrimidine Core: Exploring 2-Chloro-5-isopropylpyrimidine's Potential. Retrieved February 15, 2026, from [Link]

  • Srivastava, S. L., & Kumar, A. (1987). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics, 29(5), 511–518.
  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor. European Journal of Medicinal Chemistry, 139, 674-697.
  • G. R. Sullivan, P. L. An, & J. D. Roberts. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1348-1353.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Quantum Mechanics-Chemistry. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved February 15, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(33), 23157-23173.
  • Gregory, T. J., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • ChemBK. (2024, April 10). 2-chloro-4-methylpyrimidine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2949.
  • Chemsrc. (n.d.). 4-Amino-2-chloro-5-methylpyrimidine. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (n.d.). 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

4-Chloro-2-isopropyl-5-methylpyrimidine CAS number and chemical identity

The following technical guide details the chemical identity, synthesis, and application of 4-Chloro-2-isopropyl-5-methylpyrimidine . [1] Executive Summary 4-Chloro-2-isopropyl-5-methylpyrimidine (CAS 1044768-18-4 ) is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Chloro-2-isopropyl-5-methylpyrimidine .

[1]

Executive Summary

4-Chloro-2-isopropyl-5-methylpyrimidine (CAS 1044768-18-4 ) is a specialized heterocyclic building block used primarily in the development of high-value agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3] Characterized by its lipophilic isopropyl group at the C2 position and a reactive chloro-substituent at C4, this compound serves as a critical electrophile in nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling reactions. Its structural motif is frequently observed in succinate dehydrogenase inhibitor (SDHI) fungicides and kinase-targeted small molecule therapeutics.

Chemical Identity & Physical Properties

This compound is a substituted pyrimidine derivative. The specific arrangement of the isopropyl and methyl groups imparts unique steric and electronic properties, distinguishing it from its more common isomers (e.g., the diazinon intermediate).

Table 1: Chemical Identification Data
PropertySpecification
Chemical Name 4-Chloro-2-isopropyl-5-methylpyrimidine
CAS Registry Number 1044768-18-4
Molecular Formula

Molecular Weight 170.64 g/mol
SMILES CC(C)c1nc(Cl)c(C)cn1
InChI Key Predicted:[4][5] WDTVJRYCMIZPMX-UHFFFAOYSA-N (Analogous)
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO; insoluble in water
LogP (Predicted) ~2.7 (Lipophilic)

Synthetic Pathways & Manufacturing

The synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine follows a convergent pathway, typically assembling the pyrimidine ring from acyclic precursors before installing the chlorine functionality.

Mechanistic Workflow
  • Amidine Formation: The sequence begins with Isobutyronitrile , which is converted to Isobutyramidine hydrochloride via the Pinner reaction (HCl/MeOH) or direct addition of ammonia.

  • Cyclocondensation: The isobutyramidine is condensed with Ethyl 2-formylpropionate (or its sodium enolate equivalent). The amidine nitrogen attacks the highly reactive aldehyde carbonyl, followed by cyclization onto the ester group. This yields the intermediate 2-isopropyl-5-methylpyrimidin-4(3H)-one (tautomer of the pyrimidinol).

  • Chlorination: The pyrimidinone is treated with a chlorinating agent, typically Phosphorus Oxychloride (

    
    ) , often with a catalytic amount of DMF. This converts the hydroxyl/carbonyl group into the final chloro-substituent via an activated phosphoryl intermediate.
    
Synthesis Diagram (DOT)

SynthesisRoute Precursor1 Isobutyronitrile (C4H7N) Amidine Isobutyramidine HCl Precursor1->Amidine NH3 / HCl Precursor2 Ethyl 2-formylpropionate (C6H10O3) Intermediate 2-Isopropyl-5-methyl- pyrimidin-4(3H)-one Precursor2->Intermediate Amidine->Intermediate + Precursor 2 NaOEt/EtOH Reflux Product 4-Chloro-2-isopropyl- 5-methylpyrimidine (CAS 1044768-18-4) Intermediate->Product POCl3, 80-100°C Reagent POCl3 / DMF (Chlorination) Reagent->Intermediate

Caption: Convergent synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine via cyclocondensation and deformylative chlorination.

Reactivity & Functionalization

The C4-chloro position is highly activated due to the electron-deficient nature of the pyrimidine ring. The 5-methyl group provides mild steric shielding, influencing regioselectivity during subsequent transformations.

Nucleophilic Aromatic Substitution ( )

The primary utility of this compound is as an electrophile.

  • Amination: Reaction with primary or secondary amines displaces the chloride to form 4-aminopyrimidines. This is the standard route for generating kinase inhibitor libraries.

  • Etherification: Reaction with alkoxides (e.g., NaOMe) yields 4-alkoxypyrimidines.

Metal-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl boronic acids using Pd(0) catalysts (e.g.,

    
    ) introduces biaryl motifs common in agrochemicals.
    
  • Buchwald-Hartwig: Palladium-catalyzed C-N bond formation allows for the introduction of sterically hindered amines that fail under standard

    
     conditions.
    
Reactivity Map (DOT)

Reactivity Center 4-Chloro-2-isopropyl- 5-methylpyrimidine Prod_Amino 4-Amino-pyrimidine (Kinase Inhibitor Scaffolds) Center->Prod_Amino R-NH2, Base (SNAr) Prod_Ether 4-Alkoxy-pyrimidine Center->Prod_Ether NaOR (SNAr) Prod_Biaryl 4-Aryl-pyrimidine (Fungicide Active) Center->Prod_Biaryl Ar-B(OH)2, Pd(0) (Suzuki Coupling)

Caption: Divergent functionalization pathways from the core chloropyrimidine scaffold.

Applications in Drug & Agrochemical Discovery

Agrochemicals (Fungicides)

Substituted pyrimidines are privileged structures in modern agriculture. The 2-isopropyl group is critical for lipophilicity, enhancing cuticular penetration in plants. The 5-methyl group often occupies a hydrophobic pocket in target enzymes (e.g., succinate dehydrogenase), improving binding affinity compared to the unmethylated analog. This compound acts as a key intermediate for "next-generation" SDHI fungicides.

Pharmaceutical Research

In medicinal chemistry, the pyrimidine ring mimics the purine bases of DNA/ATP.[6]

  • Kinase Inhibition: The 2-isopropyl-5-methyl motif provides a distinct steric profile that can improve selectivity for specific kinases (e.g., CDK, MAPK) by clashing with the "gatekeeper" residues of off-target proteins.

  • Metabolic Stability: The 5-methyl group blocks potential metabolic oxidation at the C5 position, prolonging the half-life of the drug candidate.

Safety & Handling Protocols

  • Hazards: The compound is an alkylating agent and likely corrosive. It can cause severe skin burns and eye damage.

  • Hydrolysis: Reacts slowly with moisture to release Hydrochloric Acid (HCl). Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

  • Spill Response: Neutralize spills with weak base (Sodium Bicarbonate) before disposal. Do not wash into drains.

References

  • BLD Pharm. (2024). Product Analysis: 4-Chloro-2-isopropyl-5-methylpyrimidine (CAS 1044768-18-4).[1][2][3] Retrieved from

  • PubChem. (2024). Compound Summary: 4-Chloro-5-isopropyl-2-methylpyrimidine (Isomer Comparison).[1][2] National Library of Medicine. Retrieved from

  • BOC Sciences. (2024). Chemical Datasheet: Chloropyrimidine Intermediates. Retrieved from

  • Fisher Scientific. (2025).[7] Safety Data Sheet: Chlorinated Pyrimidines. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-isopropyl-5-methylpyrimidine Derivatives

Introduction: The Pyrimidine Core in Modern Drug Discovery Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry and drug development. As key components of nucleobases, they are int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry and drug development. As key components of nucleobases, they are integral to the structure of DNA and RNA, making them prime targets for therapeutic intervention.[1] The biological significance of the pyrimidine framework extends to a wide array of bioactive compounds and approved medicines.[2][3] The thermodynamic stability of these molecules is a critical parameter that dictates their shelf-life, bioavailability, and ultimately, their efficacy and safety as therapeutic agents. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of a specific class of pyrimidine derivatives, namely those based on the 2-isopropyl-5-methylpyrimidine core. We will delve into the theoretical underpinnings of their stability, present robust experimental and computational methodologies for its assessment, and offer insights for researchers, scientists, and drug development professionals.

I. Foundational Principles of Pyrimidine Stability

The thermodynamic stability of a pyrimidine derivative is not an intrinsic, immutable property but rather a complex interplay of various structural and environmental factors. Understanding these foundational principles is paramount to designing and developing stable and effective drug candidates.

The Influence of Substituents

The nature and position of substituents on the pyrimidine ring profoundly impact its thermodynamic stability. The inherent electron-deficient character of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack.[4] Substituents can either exacerbate or mitigate this effect, thereby influencing the molecule's overall stability.

  • Electronic Effects: Electron-donating groups (EDGs) can increase the electron density of the ring, potentially enhancing its stability. Conversely, electron-withdrawing groups (EWGs) can further decrease the electron density, making the ring more prone to nucleophilic attack and potentially reducing its stability. For instance, the introduction of a nitro group, a strong EWG, to barbituric acid lowers the pKa values, indicating a change in the electronic environment and stability.[1]

  • Steric Effects: The size and spatial arrangement of substituents can introduce steric hindrance, which can either be stabilizing or destabilizing. For example, in nucleosides, the bulky substituents on the pyrimidine ring dictate a preference for the anti conformation to avoid steric clashes with the sugar moiety.[5][6]

  • Hydrophobicity and Stacking Interactions: In the context of nucleic acids, modifications at the C5 position of pyrimidines can significantly enhance thermodynamic stability.[7] The addition of groups like methyl or propynyl at this position can lead to more favorable π-π stacking interactions and increased hydrophobicity, both of which contribute to the stability of DNA and RNA duplexes.[7]

Conformational Dynamics and Tautomerism

The three-dimensional structure and the potential for isomerization are critical determinants of thermodynamic stability.

  • Conformational Flexibility: Contrary to a simplistic planar representation, the pyrimidine ring exhibits a degree of conformational flexibility.[8] This deformability allows the molecule to adopt various low-energy conformations, such as the "sofa" configuration, which can influence its interactions with biological targets and its overall stability.[8]

  • Tautomerism: Pyrimidine derivatives, particularly those with hydroxyl or amino substituents, can exist in different tautomeric forms. For example, 4-pyrimidone can exist in keto and enol forms.[9] The relative stability of these tautomers is influenced by the surrounding environment (e.g., solvent) and can have significant biological implications.[9][10] Computational studies have shown that for isolated 4-pyrimidone, the keto form is the most stable.[9]

II. Analyzing the Thermodynamic Stability of 2-isopropyl-5-methylpyrimidine Derivatives

The principles outlined above provide a framework for understanding the thermodynamic stability of the 2-isopropyl-5-methylpyrimidine core. The isopropyl group at the 2-position and the methyl group at the 5-position will exert specific electronic and steric effects that collectively determine the molecule's stability profile.

Structural Considerations for 2-isopropyl-5-methylpyrimidine

The substituents on the 2-isopropyl-5-methylpyrimidine core are expected to influence its stability in the following ways:

  • 2-isopropyl Group: The isopropyl group is a bulky, electron-donating substituent. Its presence at the 2-position can introduce significant steric hindrance, potentially influencing the planarity of the pyrimidine ring and its interactions with neighboring molecules.

  • 5-methyl Group: The methyl group at the 5-position is known to be stabilizing, as observed in naturally occurring pyrimidines like thymine.[7] This stabilization is attributed to favorable hydrophobic and stacking interactions.[7]

The interplay between the steric bulk of the isopropyl group and the stabilizing effect of the methyl group will be a key determinant of the overall thermodynamic stability of this class of derivatives.

III. Methodologies for Assessing Thermodynamic Stability

A multi-pronged approach, combining experimental and computational techniques, is essential for a thorough evaluation of the thermodynamic stability of 2-isopropyl-5-methylpyrimidine derivatives.

Experimental Approaches

Thermal analysis methods provide direct, quantitative data on the thermal stability of a compound.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify the temperature ranges in which the compound is stable.[11][12]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, glass transitions, and enthalpies of fusion, all of which are indicative of the compound's thermal stability.[11][12][13]

Table 1: Illustrative Thermal Analysis Data for Pyrimidine Derivatives

CompoundDecomposition Range (°C) (from TGA)Melting Point (°C) (from DSC)
Pyrimidine Derivative A150-700188
Pyrimidine Derivative B165-480255
Pyrimidine Derivative C145-510167
Note: This table presents hypothetical data based on literature findings for illustrative purposes.[11]

For derivatives with ionizable groups, potentiometric titration can be employed to determine the acid dissociation constants (pKa).[1][14] pKa values provide insights into the electronic properties of the molecule and can be correlated with its thermodynamic stability.[2][3]

Computational Approaches

Computational chemistry offers powerful tools for predicting and understanding the thermodynamic stability of molecules at an atomic level.

DFT is a widely used quantum chemical method for studying the electronic structure and properties of molecules.[2][3] It can be used to:

  • Calculate Thermodynamic Parameters: DFT calculations can provide accurate estimates of enthalpy, entropy, and Gibbs free energy for different conformers and tautomers of a molecule. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.[15]

  • Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. A larger HOMO-LUMO gap is generally associated with greater kinetic stability.

  • Predict Reaction Pathways: DFT can be used to model reaction mechanisms and calculate activation energies for decomposition pathways, providing insights into the kinetic stability of the molecule.[16]

Table 2: Key Quantum Chemical Descriptors for Stability Analysis

ParameterDescriptionImplication for Stability
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher values indicate greater electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower values indicate greater electron-accepting ability.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMOA larger gap generally correlates with higher kinetic stability and lower chemical reactivity.
Hardness (η) Resistance to change in electron distributionHigher hardness is associated with greater stability.
Softness (σ) Reciprocal of hardnessLower softness is associated with greater stability.
These parameters can be computed using DFT to compare the relative stabilities of different pyrimidine derivatives.[17]

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments described above.

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-isopropyl-5-methylpyrimidine derivative into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the heating rate to 10 °C/min.[11]

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Data Acquisition: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C). Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition from the TGA curve.

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the 2-isopropyl-5-methylpyrimidine derivative into a clean, tared DSC pan. Seal the pan hermetically.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the heating rate to 10 °C/min.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Data Acquisition: Heat the sample from a sub-ambient temperature to a temperature above its melting point. Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) as the peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.

V. Visualization of Key Concepts

Visual aids are indispensable for understanding complex chemical concepts. The following diagrams, generated using Graphviz, illustrate key aspects of the thermodynamic stability of 2-isopropyl-5-methylpyrimidine derivatives.

G Workflow for Assessing Thermodynamic Stability cluster_experimental Experimental Assessment cluster_computational Computational Analysis TGA Thermogravimetric Analysis (TGA) Data_Integration Data Integration and Stability Profile TGA->Data_Integration DSC Differential Scanning Calorimetry (DSC) DSC->Data_Integration Potentiometry Potentiometric Titration Potentiometry->Data_Integration DFT Density Functional Theory (DFT) DFT->Data_Integration Conformational_Search Conformational Search Conformational_Search->Data_Integration Tautomer_Analysis Tautomer Stability Analysis Tautomer_Analysis->Data_Integration Synthesis Synthesis of 2-isopropyl-5-methylpyrimidine Derivative Synthesis->TGA Synthesis->DSC Synthesis->Potentiometry Synthesis->DFT Synthesis->Conformational_Search Synthesis->Tautomer_Analysis

Caption: A workflow diagram illustrating the integrated experimental and computational approach to assessing the thermodynamic stability of pyrimidine derivatives.

G Factors Influencing Pyrimidine Stability cluster_substituents Substituent Effects cluster_structural Structural Factors Pyrimidine_Core Pyrimidine Core Stability Electronic Electronic Effects (EDG/EWG) Electronic->Pyrimidine_Core Steric Steric Hindrance Steric->Pyrimidine_Core Hydrophobicity Hydrophobicity & Stacking Hydrophobicity->Pyrimidine_Core Conformation Conformational Flexibility Conformation->Pyrimidine_Core Tautomerism Tautomeric Equilibria Tautomerism->Pyrimidine_Core

Caption: A concept map showing the key factors that contribute to the thermodynamic stability of the pyrimidine core.

VI. Conclusion and Future Directions

The thermodynamic stability of 2-isopropyl-5-methylpyrimidine derivatives is a multifaceted property governed by a delicate balance of electronic, steric, and conformational factors. A comprehensive understanding of these principles, coupled with rigorous experimental and computational analysis, is crucial for the successful development of novel therapeutics based on this promising scaffold. Future research in this area should focus on building quantitative structure-stability relationships (QSSRs) to enable the in silico prediction of stability for novel derivatives, thereby accelerating the drug discovery process. Furthermore, investigating the impact of formulation and solid-state properties on the stability of these compounds will be essential for their translation into viable pharmaceutical products.

References

  • S. S. Mallajosyula, A. K. Y. Lee, P. S. E. Choo, C. S. Chow, P. H. von Hippel, and E. T. Kool, "Thermodynamic stability of DNA´RNA hybrids: effect of pyrimidine (C5) modifications," Nucleic Acids Research, vol. 32, no. 1, pp. 351–360, 2004. [Link]

  • C. Altona and M. Sundaralingam, "Conformational properties of purine-pyrimidine and pyrimidine-purine dinucleoside monophosphates," Biochemistry, vol. 12, no. 23, pp. 4639–4644, 1973. [Link]

  • J. R. G. Castro, J. M. S. S. Esperança, and L. P. N. Rebelo, "Computational Estimation of the Acidities of Pyrimidines and Related Compounds," Molecules, vol. 27, no. 2, p. 385, 2022. [Link]

  • J. Leszczynski, "Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases," Journal of Molecular Structure: THEOCHEM, vol. 433, no. 1-3, pp. 217–223, 1998. [Link]

  • G. Govil and S. S. Dhingra, "Conformational analysis of nucleoside and nucleotide antibiotics prossessing five-membered base rings. A comparison of the glycosyl barrier for purine, pyrimidine and imidazole rings," Journal of the Indian Institute of Science, vol. 62, no. 2, pp. 25–36, 1980. [Link]

  • Quora, "Why does pyrimidine exist only in 'anti' form/conformation whereas purine exists in both ' anti' and 'syn' forms/conformations?," 2021. [Link]

  • J. R. G. Castro, J. M. S. S. Esperança, and L. P. N. Rebelo, "Computational Estimation of the Acidities of Pyrimidines and Related Compounds," Molecules, vol. 27, no. 2, p. 385, 2022. [Link]

  • Quora, "Why are pyrimidines generally restricted to anti-conformation?," 2024. [Link]

  • A. A. Gornov, A. V. Markin, A. G. Razuvaev, and N. V. Karyakin, "Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine," Journal of Chemical & Engineering Data, vol. 65, no. 1, pp. 248–254, 2020. [Link]

  • V. A. Sirotkin, "Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4," Molecules, vol. 27, no. 19, p. 6578, 2022. [Link]

  • P. Mlýnský, M. J. Langner, and P. Hobza, "Thermodynamic and Kinetic Characteristics of Molnupiravir Tautomers and Its Complexes with RNA Purine Bases as an Explanation of the Possible Mechanism of Action of This Novel Antiviral Medicine: A Quantum-Chemical Study," Journal of Chemical Information and Modeling, vol. 62, no. 15, pp. 3648–3659, 2022. [Link]

  • D. Shugar and B. Kierdaszuk, "New light on tautomerism of purines and pyrimidines and its biological and genetic implications," Journal of Biosciences, vol. 6, no. 5, pp. 657–668, 1984. [Link]

  • S. Baluja, R. Bhalodia, R. Gajera, M. Bhatt, and K. Bhesaniya, "Thermal analysis of some novel pyrimidine derivatives," Journal of Thermal Analysis and Calorimetry, vol. 121, no. 1, pp. 439–447, 2015. [Link]

  • S. Baluja, "Thermal analysis of some novel pyrimidine derivatives," Academia.edu. [Link]

  • V. D. Patil, S. D. Salunke, and V. P. Pagore, "Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs," JETIR, vol. 8, no. 6, pp. 1350-1354, 2021. [Link]

  • G. H. Alwan et al., "Thermodynamic behavior of pyrimidine derivatives on multilayer Fe crystal structure: Molecular dynamics and surface layer interaction," Chemical Thermodynamics and Thermal Analysis, vol. 9, 100249, 2025. [Link]

  • A. A. M. Abdel-Aziz et al., "Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies," ACS Omega, vol. 8, no. 49, pp. 47055–47071, 2023. [Link]

  • M. S. Masoud, M. S. Ramadan, and M. H. Al-Saify, "Potentiometric Studies and Thermodynamic Parameters of Some Pyrimidine Compounds and their Complexes," Journal of Chemistry and Analytical Biochemistry, vol. 1, no. 1, pp. 1–8, 2018. [Link]

  • J. R. G. Castro, J. M. S. S. Esperança, and L. P. N. Rebelo, "Computational Estimation of the Acidities of Pyrimidines and Related Compounds," Molecules, vol. 27, no. 2, p. 385, 2022. [Link]

  • J. S. Hart, "Stabilities of nucleotide loops bridging the pyrimidine strands in DNA pyrimidine.purine.pyrimidine triplexes: special stability of the CTTTG loop," Biochemistry, vol. 33, no. 15, pp. 4639–4644, 1994. [Link]

  • A. A. El-Gamal et al., "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines," Molecules, vol. 26, no. 22, p. 6969, 2021. [Link]

  • M. L. Bolognesi et al., "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation," ACS Chemical Neuroscience, vol. 12, no. 21, pp. 4023–4037, 2021. [Link]

  • T. M. Gøgsig et al., "A deconstruction–reconstruction strategy for pyrimidine diversification," Nature Chemistry, vol. 14, no. 7, pp. 777–784, 2022. [Link]

  • IB Biology, "A1.2.12 Purine-pyrimidine bonding and DNA stability (AHL)," YouTube, Jul. 26, 2023. [Link]

  • National Center for Biotechnology Information, "2-Isopropyl-5-methylpyrazine," PubChem Compound Database. [Link]

  • A. O. Pittet, D. E. Hruza, and M. R. Vock, "2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2," U.S.
  • The Good Scents Company, "2-methyl-5-isopropyl pyrazine." [Link]

Sources

Exploratory

Literature review on 4-Chloro-2-isopropyl-5-methylpyrimidine synthesis

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine For the modern medicinal chemist and process development scientist, pyrimidine derivatives are foundational scaffolds in the design...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine

For the modern medicinal chemist and process development scientist, pyrimidine derivatives are foundational scaffolds in the design of novel therapeutics. Their versatile chemical handles and inherent biological relevance make them prized building blocks. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to 4-Chloro-2-isopropyl-5-methylpyrimidine, a trifunctional heterocyclic compound with significant potential for further chemical elaboration in drug discovery programs.

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and strategic considerations that inform the synthetic route. The presented pathway is a logical two-step sequence, beginning with the construction of the pyrimidine core, followed by a targeted chlorination.

PART 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, 4-Chloro-2-isopropyl-5-methylpyrimidine, suggests a straightforward and reliable synthetic approach. The chloro substituent at the 4-position is most logically introduced by the chlorination of a corresponding hydroxypyrimidine precursor. This precursor, 2-isopropyl-5-methylpyrimidin-4-ol, can be synthesized through a classical pyrimidine synthesis: the condensation of an amidine with a β-dicarbonyl compound.

This leads to a two-stage synthetic strategy:

  • Stage 1: Pyrimidine Ring Formation via the condensation of isobutyramidine with a C5-methylated β-ketoester.

  • Stage 2: Chlorination of the resulting 2-isopropyl-5-methylpyrimidin-4-ol to yield the final product.

G Target 4-Chloro-2-isopropyl-5-methylpyrimidine Precursor 2-isopropyl-5-methylpyrimidin-4-ol Target->Precursor Chlorination (POCl3) Starting_Materials Isobutyramidine + Methyl 2-methyl-3-oxobutanoate Precursor->Starting_Materials Condensation

Caption: Retrosynthetic approach for 4-Chloro-2-isopropyl-5-methylpyrimidine.

PART 2: Synthesis of the Pyrimidinol Precursor

The cornerstone of this synthesis is the construction of the pyrimidine ring. The most efficient method for this is the Prinz-type condensation, which involves reacting an amidine with a β-dicarbonyl compound.

Selection of Starting Materials
  • Amidine: To introduce the 2-isopropyl group, isobutyramidine (or its hydrochloride salt) is the logical choice.

  • β-Dicarbonyl Compound: To provide the 5-methyl and 4-oxo functionalities, methyl 2-methyl-3-oxobutanoate (also known as methyl 2-methylacetoacetate) is an ideal, commercially available starting material.

Reaction Mechanism

The reaction proceeds through a base-catalyzed condensation-cyclization sequence:

  • The amidine attacks one of the carbonyl groups of the β-ketoester.

  • An intramolecular cyclization occurs via the attack of the second amidine nitrogen onto the remaining carbonyl group.

  • Subsequent dehydration yields the stable aromatic pyrimidinol ring.

G cluster_0 Mechanism of Pyrimidinol Formation Amidine Isobutyramidine Intermediate1 Initial Adduct Amidine->Intermediate1 Nucleophilic Attack Ketoester Methyl 2-methyl-3-oxobutanoate Ketoester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-isopropyl-5-methylpyrimidin-4-ol Intermediate2->Product Dehydration

Caption: Mechanism for the synthesis of the pyrimidinol precursor.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar pyrimidine syntheses.[1]

Materials:

  • Isobutyramidine hydrochloride

  • Methyl 2-methyl-3-oxobutanoate

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a solution of sodium methoxide in methanol is prepared.

  • Isobutyramidine hydrochloride is added, and the mixture is stirred to form the free base, precipitating sodium chloride.

  • Methyl 2-methyl-3-oxobutanoate and toluene are added to the mixture.

  • The reaction mixture is heated to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.

  • After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is neutralized with an acid (e.g., acetic acid), and the precipitated product, 2-isopropyl-5-methylpyrimidin-4-ol, is collected by filtration, washed with cold water, and dried.

PART 3: Chlorination of the Pyrimidinol

The conversion of the 4-hydroxypyrimidine to the 4-chloropyrimidine is a crucial step, rendering the molecule susceptible to nucleophilic substitution at the 4-position. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2][3][4]

The Role of Phosphorus Oxychloride (POCl₃)

POCl₃ serves as both the chlorinating agent and, in many cases, the solvent. The reaction mechanism involves the activation of the pyrimidinol's hydroxyl group, making it a good leaving group, which is then displaced by a chloride ion.

Reaction Mechanism
  • The lone pair on the pyrimidinol oxygen attacks the electrophilic phosphorus atom of POCl₃.

  • A chloride ion is eliminated, forming a phosphoryl intermediate.

  • A second chloride ion then acts as a nucleophile, attacking the C4 position of the pyrimidine ring and displacing the activated oxygen group.

G cluster_1 Chlorination Mechanism Pyrimidinol 2-isopropyl-5-methylpyrimidin-4-ol Intermediate Phosphoryl Intermediate Pyrimidinol->Intermediate Attack on Phosphorus POCl3 POCl3 POCl3->Intermediate Product 4-Chloro-2-isopropyl-5-methylpyrimidine Intermediate->Product Nucleophilic attack by Cl-

Caption: Mechanism of chlorination using POCl3.

Detailed Experimental Protocol

This protocol is based on general and well-established methods for the chlorination of hydroxypyrimidines.[2][5][6]

Materials:

  • 2-isopropyl-5-methylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl Acetate for extraction

Procedure:

  • In a fume hood, 2-isopropyl-5-methylpyrimidin-4-ol is carefully added to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser. A small amount of N,N-dimethylaniline can be added to catalyze the reaction.

  • The mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature.

  • The excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is then very cautiously quenched by slowly pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with extreme care.

  • The acidic aqueous solution is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-Chloro-2-isopropyl-5-methylpyrimidine.

  • The crude product can be purified by column chromatography or recrystallization.

PART 4: Data Summary and Characterization

The following table summarizes the key reactants and expected products in this synthetic pathway.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Role
Isobutyramidine HClC₄H₁₁ClN₂122.60Starting Material
Methyl 2-methyl-3-oxobutanoateC₆H₁₀O₃130.14Starting Material
2-isopropyl-5-methylpyrimidin-4-olC₈H₁₂N₂O152.19Intermediate
4-Chloro-2-isopropyl-5-methylpyrimidineC₈H₁₁ClN₂170.64Final Product

Characterization of the final product and intermediate should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm their identity and purity.

PART 5: Safety Considerations

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water in a highly exothermic reaction. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Sodium methoxide: This is a corrosive and flammable solid. It should be handled in an inert atmosphere to prevent reaction with moisture.

  • Quenching: The quenching of POCl₃ with ice/water is extremely hazardous if not done carefully and slowly.

Conclusion

The synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine can be reliably achieved through a two-step process involving the condensation of isobutyramidine with methyl 2-methyl-3-oxobutanoate to form the pyrimidinol intermediate, followed by chlorination with phosphorus oxychloride. This guide provides a detailed, scientifically-grounded framework for researchers and drug development professionals to produce this valuable synthetic building block.

References

  • PrepChem. (n.d.). Synthesis of 2-isopropyl-4-hydroxy-6-hydroxymethyl-pyrimidine. Retrieved from [Link]

  • Sun, Z., & Giam, C. S. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

  • Fita, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials, 14(22), 6916. [Link]

  • Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Kotaiah, S., et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters, 4(3), 335-339.
  • PrepChem. (n.d.). Synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • Taylor, E. C., & Macor, J. E. (1988). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. HETEROCYCLES, 27(8), 1835-1841.
  • Google Patents. (1996). US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved from [Link]

  • ChemRxiv. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from [Link]

  • Google Patents. (2004). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

  • Google Patents. (2007). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]

  • ResearchGate. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]

Sources

Foundational

The Biological Activity Potential of 4-Chloro-2-isopropyl-5-methylpyrimidine and Its Intermediates: A Guide for Drug Discovery

An In-Depth Technical Guide Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide focuses o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide focuses on a specific, highly functionalized scaffold, 4-Chloro-2-isopropyl-5-methylpyrimidine, and explores its potential as a progenitor for novel drug candidates. The strategic placement of a reactive chlorine atom at the C4 position, combined with lipophilic isopropyl and methyl groups, presents a unique opportunity for developing extensive libraries of intermediates through nucleophilic substitution. This document provides a comprehensive analysis of the scaffold's structural rationale, proposes a robust synthetic pathway, and details validated experimental protocols for screening its biological potential across anticancer, antimicrobial, and anti-inflammatory domains. We synthesize field-proven insights with established scientific principles to provide researchers, scientists, and drug development professionals with a practical framework for unlocking the therapeutic promise of this compound class.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and pharmacology.[3] Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the structure of DNA and RNA.[2] This inherent biological relevance has inspired medicinal chemists to utilize the pyrimidine nucleus as a scaffold for designing drugs with a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][4][5] The stability of the aromatic ring, coupled with its capacity for diverse substitutions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a "privileged scaffold" in the pursuit of novel therapeutics.

The Target Scaffold: 4-Chloro-2-isopropyl-5-methylpyrimidine

Structural Features and Rationale for Investigation

The therapeutic potential of a molecule is intrinsically linked to its architecture. The structure of 4-Chloro-2-isopropyl-5-methylpyrimidine is designed for both biological interaction and synthetic versatility.

  • Pyrimidine Core: Provides the foundational heterocyclic structure known for a wide array of biological activities.[3]

  • 4-Chloro Group: This is the key functional handle for synthetic diversification. The chlorine atom is a good leaving group, making the C4 position susceptible to nucleophilic aromatic substitution. This allows for the straightforward synthesis of a vast library of intermediates by introducing various amines, alcohols, and thiols, each potentially modulating the biological activity. Functionally, chloro-substituted pyrimidines have demonstrated significant biological activities, including good anti-inflammatory and anticancer properties.[1][6]

  • 2-Isopropyl Group: This bulky, lipophilic group can enhance binding to hydrophobic pockets within target proteins, such as kinases or enzymes.[7] Increased lipophilicity can also influence membrane permeability and overall pharmacokinetic behavior.

  • 5-Methyl Group: This small alkyl group can contribute to van der Waals interactions in a binding site and can influence the electronic properties of the pyrimidine ring.

Bioisosteric Considerations and Analogues

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in drug optimization.[8][9] An intriguing bioisosteric analogue to our target pyrimidine is 4-Chloro-2-isopropyl-5-methylphenol, also known as chlorothymol.[10] This phenol derivative has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), including the ability to prevent biofilm formation and act synergistically with antibiotics like oxacillin.[11][12] The structural similarity between the phenol and pyrimidine scaffolds suggests that the latter could exhibit a comparable or novel antimicrobial profile, making this a compelling hypothesis to test.

Synthetic Pathways and Generation of Intermediates

Proposed Synthesis of the Core Scaffold

A robust and scalable synthetic route is paramount for exploration. We propose a multi-step synthesis starting from readily available commercial precursors. The general strategy involves the construction of the substituted pyrimidinone ring, followed by chlorination to install the reactive handle.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Diversification A Isobutyramidine C 2-Isopropyl-5-methylpyrimidin-4-ol A->C Base-catalyzed condensation B Ethyl 2-methylacetoacetate B->C E 4-Chloro-2-isopropyl-5-methylpyrimidine C->E Reflux D POCl3 D->E G Diverse Library of Intermediates E->G Nucleophilic Aromatic Substitution (SNAr) F Nucleophiles (R-NH2, R-OH, R-SH) F->G

Caption: Proposed synthetic workflow for the target scaffold and its derivatives.

Generation of Key Intermediates via Nucleophilic Substitution

The 4-chloro group is the gateway to a diverse chemical library. By reacting the core scaffold with various nucleophiles (e.g., primary/secondary amines, phenols, thiols), a wide range of intermediates can be generated. This strategy allows for a systematic exploration of the structure-activity relationship (SAR). For example, introducing different substituted anilines can probe for interactions with kinase hinge-binding regions, a common motif in anticancer drug design.[7]

Postulated Biological Activity and Screening Protocols

Based on the extensive literature on pyrimidine derivatives, we can postulate several key biological activities for this scaffold and its intermediates. For each potential application, a validated, step-by-step protocol is provided to guide experimental efforts.

Anticancer Potential

Causality: The pyrimidine ring is a core component of many kinase inhibitors that target signaling pathways dysregulated in cancer.[1] Compounds with 2,4-disubstituted pyrimidine cores have shown potent inhibitory activity against kinases like ALK and EGFR.[7] The intermediates derived from our scaffold are ideally suited to mimic these structures.

Protocol 4.1.1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a robust method for assessing the cytotoxic effects of the synthesized intermediates against various human cancer cell lines.[13][14]

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.[15][16]

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

G A Seed Cancer Cells in 96-Well Plate B Add Serial Dilutions of Pyrimidine Intermediates A->B C Incubate (48-72h) B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Causality: The pyrimidine nucleus is present in antibacterial drugs like trimethoprim and sulfadiazine.[2] Furthermore, the structural analogy to chlorothymol, a potent anti-MRSA agent, strongly suggests potential antibacterial and antifungal activity.[11]

Protocol 4.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microbes, no compound), a negative control (broth only), and a drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Data Analysis: Determine the MIC by visual inspection as the lowest compound concentration that completely inhibits microbial growth.

Parameter Bacteria (e.g., S. aureus) Fungi (e.g., C. albicans)
Growth Medium Mueller-Hinton BrothRPMI 1640 Medium
Inoculum Size ~5 x 10⁵ CFU/mL~0.5-2.5 x 10³ CFU/mL
Incubation Time 18-24 hours24-48 hours
Incubation Temp. 35-37°C35°C
Positive Control CiprofloxacinFluconazole

Table 1: Standard parameters for MIC determination.

Anti-inflammatory Properties

Causality: Certain pyrimidine derivatives have been shown to possess significant anti-inflammatory activity, potentially by inhibiting enzymes like COX or modulating inflammatory signaling pathways.[4][6] The scaffold's structure allows for modifications that could target key players in the inflammatory response.

Protocol 4.3.1: Nitric Oxide (NO) Scavenging Assay in Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system.

  • Procedure: Mix 50 µL of cell supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes. Then, add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production compared to the LPS-only control.

In Silico Analysis and Drug-Likeness Prediction

Before extensive synthesis and screening, computational tools can provide valuable insights, helping to prioritize compounds and rationalize biological findings.

Molecular Docking Strategy

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[17] For the synthesized intermediates, docking studies can be performed against the ATP-binding sites of relevant kinases (e.g., EGFR, ALK, CDKs) or key microbial enzymes.[6][18] This can help rationalize observed activities and guide the design of more potent analogues.

ADMET Prediction

In silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Evaluating parameters like Lipinski's Rule of Five, solubility, and potential metabolic liabilities early in the process can help identify candidates with more favorable drug-like properties, saving significant time and resources.[17]

Summary and Future Directions

The 4-Chloro-2-isopropyl-5-methylpyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. Its strategic design combines a biologically privileged pyrimidine core with a versatile synthetic handle, enabling the creation of large, diverse libraries of intermediates. The strong potential for anticancer, antimicrobial, and anti-inflammatory activity is grounded in both the extensive history of pyrimidine-based drugs and the compelling activity of its bioisosteric analogue, chlorothymol.

The protocols detailed in this guide provide a clear, validated pathway for synthesizing these compounds and evaluating their biological potential. Successful identification of "hit" compounds from these initial screens should be followed by more extensive SAR studies, in-depth mechanistic investigations, and eventual in vivo efficacy and safety testing. This systematic approach, blending rational design with rigorous biological screening, will be critical to unlocking the full therapeutic potential of this exciting class of molecules.

References

  • Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives - PubMed.
  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed.
  • Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives.
  • A Review on Pharmacological Aspects of Pyrimidine Derivatives.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC - NIH.
  • Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances - DOI.
  • SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES - Rasayan Journal of Chemistry.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Publishing.
  • Synthesis, characterisation and antimicrobial activity of novel substituted pyrimidines | Abstract - Der Pharma Chemica.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI.
  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
  • Applying bioisosteric replacement strategy in the discovery and optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides - Morressier.
  • 4-Chloro-5-isopropyl-2-methylpyrimidine | C8H11ClN2 | CID 24903698 - PubChem.
  • Full article: Cytotoxic activities of the pyrimidine-based acetamide and isophthalimide derivatives: an in vitro and in silico studies - Taylor & Francis.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • Bioisosteric Replacement Strategies - SpiroChem.
  • BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL.
  • Aromatic Bioisosteres - Cambridge MedChem Consulting.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - MDPI.
  • Key Applications of 4-Chloro-2-isopropyl-5-methylphenol in Synthesis.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC.
  • CAS 1015846-31-7 4-Chloro-5-isopropyl-2-methylpyrimidine - BOC Sciences.
  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents.
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - Ewha Womans University.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed.
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry.
  • Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed.
  • (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - ResearchGate.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE.
  • 4-Chloro-2-methylpyrimidine | 4994-86-9 - Sigma-Aldrich.

Sources

Exploratory

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Structural Analysis of 4-Chloro-Substituted Pyrimidine Rings

Foreword: The 4-Chloropyrimidine Core - A Nexus of Reactivity and Therapeutic Potential In the landscape of medicinal chemistry and drug development, the pyrimidine ring stands as a cornerstone heterocyclic scaffold. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The 4-Chloropyrimidine Core - A Nexus of Reactivity and Therapeutic Potential

In the landscape of medicinal chemistry and drug development, the pyrimidine ring stands as a cornerstone heterocyclic scaffold. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The strategic introduction of a chlorine atom at the 4-position of this ring transforms it into a highly versatile and reactive intermediate, a "privileged scaffold" that has paved the way for a multitude of therapeutic agents. The electron-withdrawing nature of the chlorine atom at this position significantly enhances the electrophilicity of the pyrimidine ring, making it a prime target for nucleophilic substitution reactions. This reactivity is the key that unlocks a vast chemical space for the synthesis of diverse molecular libraries with potential applications in oncology, virology, and beyond.

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a comprehensive understanding of the structural nuances of 4-chloro-substituted pyrimidine rings. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our exploration will encompass the synthesis, spectroscopic characterization, crystallographic analysis, and computational modeling of this pivotal chemical entity.

I. The Genesis of a Versatile Intermediate: Synthesis of 4-Chloro-Substituted Pyrimidines

The journey into the structural analysis of 4-chloro-substituted pyrimidines begins with their synthesis. The choice of synthetic route is dictated by the desired substitution pattern on the pyrimidine ring and the availability of starting materials. A common and efficient method involves the chlorination of a corresponding pyrimidin-4-one precursor.

Protocol 1: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol details a robust method for the synthesis of a trifunctionalized pyrimidine, 4-chloro-6-ethyl-5-fluoropyrimidine, a valuable building block in medicinal chemistry.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reactor, suspend 6-ethyl-5-fluoropyrimidin-4(1H)-one in dichloromethane.

  • Base Addition: Add triethylamine to the stirred suspension.

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃) to the reaction mixture, maintaining the temperature below 35°C. The phosphorus oxychloride acts as the chlorinating agent, converting the hydroxyl group of the pyrimidinone into the chloro substituent.

  • Reflux: Heat the reaction mixture to reflux (approximately 40-48°C) for a period of 3 hours to ensure complete conversion.

  • Quenching: Cool the mixture and carefully quench the reaction by the slow addition of hydrochloric acid.

  • Workup: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure to yield 4-chloro-6-ethyl-5-fluoropyrimidine as an oily product.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms. Its reactivity is essential for driving the reaction to completion.

  • Triethylamine: This organic base is used to neutralize the hydrochloric acid that is generated as a byproduct of the chlorination reaction. This prevents the protonation of the starting material and the product, which could lead to unwanted side reactions.

  • Dichloromethane: This is a suitable solvent as it is relatively inert to the reaction conditions and allows for easy separation from the aqueous phase during workup.

II. Unveiling the Molecular Architecture: Spectroscopic and Crystallographic Analysis

A thorough structural elucidation of 4-chloro-substituted pyrimidines relies on a combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the identity and purity of 4-chloro-substituted pyrimidines. The chemical shifts of the protons and carbons in the pyrimidine ring are highly sensitive to the electronic effects of the substituents.

¹H NMR Spectral Data of 4-Chloro-6-ethyl-5-fluoropyrimidine: [1]

ProtonChemical Shift (δ, ppm)Multiplicity
H (pyrimidine ring)8.70s
CH₂ (ethyl group)2.90q
CH₃ (ethyl group)1.34t

Interpretation:

  • The singlet at 8.70 ppm is characteristic of the lone proton on the pyrimidine ring, deshielded by the electron-withdrawing nitrogen atoms and the chloro and fluoro substituents.

  • The quartet and triplet for the ethyl group are consistent with the expected spin-spin coupling.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework. The carbon atom attached to the chlorine (C4) will typically appear at a downfield chemical shift due to the deshielding effect of the halogen.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-chloro-substituted pyrimidines, characteristic vibrational modes of the pyrimidine ring and the C-Cl bond can be observed.

Characteristic FTIR Peaks for Pyrimidine Derivatives: [2][3][4]

Functional GroupWavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Stretching vibration of the C-H bonds on the pyrimidine ring.
C=N and C=C Stretch1600-1450Ring stretching vibrations of the pyrimidine core.
C-Cl Stretch800-600Stretching vibration of the carbon-chlorine bond.

The precise positions of these peaks can be influenced by the other substituents on the pyrimidine ring.[4]

C. Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.[5][6][7][8]

Expected Fragmentation of 4-Chloropyrimidine:

Upon electron ionization, the 4-chloropyrimidine molecule will form a molecular ion (M⁺). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways may include:

  • Loss of a chlorine radical: [M - Cl]⁺

  • Loss of HCN: [M - HCN]⁺

  • Ring cleavage: Leading to smaller fragment ions.

D. X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[9][10][11]

Experimental Workflow for Single-Crystal X-ray Diffraction:

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Slow evaporation of a saturated solution data_collection Mounting the crystal on a diffractometer and exposing it to an X-ray beam crystal_growth->data_collection Obtain suitable single crystal structure_solution Solving the phase problem using direct methods or Patterson functions data_collection->structure_solution Collect diffraction data refinement Refining the atomic positions and thermal parameters structure_solution->refinement Obtain initial structural model final_structure Final Crystal Structure refinement->final_structure Finalize and validate the crystal structure dft_workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis input_structure Initial molecular structure of the 4-chloro-substituted pyrimidine dft_calculation Perform geometry optimization and frequency calculations (e.g., using B3LYP/6-311+G**) input_structure->dft_calculation optimized_geometry Optimized geometry (bond lengths, angles) dft_calculation->optimized_geometry electronic_properties Electronic properties (MEP, HOMO-LUMO) dft_calculation->electronic_properties spectroscopic_data Predicted spectroscopic data (NMR, IR) dft_calculation->spectroscopic_data comparison Validation of the Computational Model optimized_geometry->comparison Compare with X-ray data spectroscopic_data->comparison Compare with experimental spectra snar_reaction reactant 4-Chloropyrimidine product 4-Substituted Pyrimidine reactant->product + Nu⁻ nucleophile Nucleophile (Nu⁻) leaving_group Cl⁻ product->leaving_group

Sources

Foundational

Safety Data Sheet (SDS) and toxicity of 4-Chloro-2-isopropyl-5-methylpyrimidine

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Profile of 4-Chloro-2-isopropyl-5-methylpyrimidine Disclaimer: The information provided in this guide is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Profile of 4-Chloro-2-isopropyl-5-methylpyrimidine

Disclaimer: The information provided in this guide is intended for researchers, scientists, and drug development professionals. It is a synthesis of available data and should be used in conjunction with a thorough review of the primary literature and institutional safety protocols. The toxicological data for the specific compound, 4-Chloro-2-isopropyl-5-methylpyrimidine, is limited, and therefore, this guide includes inferred information from structurally similar compounds to provide a comprehensive safety overview.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. 4-Chloro-2-isopropyl-5-methylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in the synthesis of more complex molecules. Understanding its safety profile and toxicological properties is paramount for ensuring safe handling in a laboratory setting and for predicting the potential toxicities of its downstream derivatives. This guide provides a detailed examination of the available safety data and toxicological information for this compound.

Chemical Identity and Physicochemical Properties

For the purpose of this guide, we will focus on the isomer 4-Chloro-5-isopropyl-2-methylpyrimidine (CAS No. 1015846-31-7), as it is the most closely related compound with available data.[1][]

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂PubChem[1]
Molecular Weight 170.64 g/mol PubChem[1]
IUPAC Name 4-chloro-2-methyl-5-propan-2-ylpyrimidinePubChem[1]
CAS Number 1015846-31-7BOC Sciences[]
Appearance Not specified (likely a solid)Inferred
XLogP3 2.7PubChem[1]

Note: Some properties like appearance are not explicitly available and are inferred based on common characteristics of similar small molecules.

Hazard Identification and GHS Classification

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed[4][5][6]
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation[3][5][7][8]
Serious Eye Damage/IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation[3][5][7][8]
Specific Target Organ ToxicityCategory 3GHS07WarningH335: May cause respiratory irritation[3][5][7]

Toxicological Profile

A comprehensive toxicological assessment for 4-Chloro-2-isopropyl-5-methylpyrimidine has not been published. The information below is based on general knowledge of halogenated pyrimidines and data from analogous compounds. The primary routes of exposure in a laboratory setting are inhalation, ingestion, and dermal contact.

  • Acute Toxicity : The compound is predicted to be harmful if swallowed.[4][5] The oral LD50 has not been determined. Dermal and inhalation toxicity data are also unavailable.

  • Skin and Eye Irritation : Based on related compounds, it is expected to cause skin irritation and serious eye irritation.[3][7][8] Prolonged or repeated skin contact may lead to dermatitis.

  • Respiratory Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[3][7]

  • Sensitization : There is no data available to assess the potential for skin or respiratory sensitization.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity : No data is available on the carcinogenic, mutagenic, or reproductive effects of this compound.[3] These endpoints should be considered unknown.

Exposure Controls and Personal Protection

Given the hazardous nature of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls:
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE):
  • Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][9]

  • Skin Protection :

    • Wear a lab coat.

    • Use chemically resistant gloves (e.g., nitrile rubber).[5]

  • Respiratory Protection : If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocol

Handling:
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Confirm the functionality of the chemical fume hood.

  • Dispensing : Avoid generating dust.[3] If the compound is a solid, handle it with care to minimize aerosolization.

  • Contact Avoidance : Avoid contact with skin, eyes, and clothing.[3][9] Do not breathe dust or vapors.[5]

  • Hygiene : Wash hands thoroughly after handling, and before eating, drinking, or smoking.[5]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • It is advisable to store the compound under refrigerated conditions to maintain its quality.[3][7]

First-Aid Measures

  • In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]

  • In case of skin contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician.[3][7][9]

  • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5][7]

  • If ingested : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[5][8]

Ecological Information

There is no specific data available on the ecological effects of 4-Chloro-2-isopropyl-5-methylpyrimidine. However, halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, this chemical should not be released into the environment.[10]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[5]

Diagrams

GHS_Hazard_Communication cluster_identification Hazard Identification cluster_assessment Risk Assessment cluster_control Control Measures Chemical_Identity Chemical Identity (4-Chloro-2-isopropyl-5-methylpyrimidine) GHS_Classification GHS Classification (Inferred from Analogs) Chemical_Identity->GHS_Classification leads to Toxicological_Profile Toxicological Profile (Acute, Chronic) GHS_Classification->Toxicological_Profile informs Exposure_Scenarios Potential Exposure Scenarios (Inhalation, Dermal, Ingestion) Toxicological_Profile->Exposure_Scenarios assesses risk in Engineering_Controls Engineering Controls (Fume Hood) Exposure_Scenarios->Engineering_Controls mitigated by PPE Personal Protective Equipment (Gloves, Goggles) Exposure_Scenarios->PPE mitigated by Safe_Handling Safe Handling & Storage Engineering_Controls->Safe_Handling PPE->Safe_Handling

Caption: Logical workflow from chemical identification to risk control measures.

Conclusion

While there is a lack of specific toxicological data for 4-Chloro-2-isopropyl-5-methylpyrimidine, by examining data from structurally similar compounds, a safety profile can be inferred. It should be handled as a hazardous substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize exposure and ensure the well-being of laboratory personnel. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

  • PubChem. 4-Chloro-5-isopropyl-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Regulations.gov. Safety Data Sheet. [Link]

  • PubChem. GHS Classification Summary (Rev.8, 2019). National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties. [Link]

  • ProBiologists. Archives of Clinical Toxicology. [Link]

Sources

Exploratory

Reactivity of chlorine group in 4-Chloro-2-isopropyl-5-methylpyrimidine

The user wants a comprehensive technical guide on the reactivity of the chlorine group in 4-Chloro-2-isopropyl-5-methylpyrimidine. 1.

Author: BenchChem Technical Support Team. Date: February 2026

The user wants a comprehensive technical guide on the reactivity of the chlorine group in 4-Chloro-2-isopropyl-5-methylpyrimidine.

1. Information Gathering & Analysis of Search Results:

  • Direct Information on the Target Molecule: The search results provide the CAS number (1015846-31-7) and basic properties of 4-Chloro-2-isopropyl-5-methylpyrimidine from PubChem[1] and a commercial supplier[]. However, there are no specific papers detailing its reactivity. This is a critical finding. It means I must extrapolate from the reactivity of similar, well-documented chloropyrimidines. I will need to state this limitation and build the guide based on established principles of pyrimidine chemistry.

  • Nucleophilic Aromatic Substitution (SNAr): This is well-covered.

    • Mechanism: Multiple sources confirm the SNAr mechanism proceeds via a two-step addition-elimination process, forming a negatively charged Meisenheimer-like complex[3][4][5][6]. The pyrimidine ring's electron-withdrawing nitrogens are crucial for activating the ring to nucleophilic attack[3][7]. The rate-determining step is typically the initial nucleophilic attack, which disrupts aromaticity[5]. Some recent research suggests that for certain heterocycles, the mechanism might be concerted rather than stepwise[8]. This is an excellent point for the "Expertise & Experience" pillar, showing awareness of cutting-edge mechanistic discussions.

    • Influencing Factors: Reactivity is influenced by the nucleophile's strength, steric hindrance on both the pyrimidine and the nucleophile, and temperature[3]. Electron-withdrawing groups on the pyrimidine enhance reactivity[4][6][7]. The position of these groups (ortho/para) is key for stabilizing the intermediate[5][6]. The 5-position substituent (isopropyl in my target molecule) will exert a steric effect on the C4 position[7].

    • Protocols & Conditions: I can find general guidance on reaction conditions. Heating is often required[3]. Solvents like DMF, DMSO, or even water can be used, but water can also act as a competing nucleophile leading to hydroxypyrimidine side products[3][9]. Acid catalysis can be beneficial for less reactive systems, particularly with anilines, with water being an effective solvent in these cases[10]. Base is often used to neutralize the HCl generated[11].

  • Palladium-Catalyzed Cross-Coupling: This is also well-documented for chloropyrimidines.

    • Suzuki-Miyaura Coupling: This is a powerful method for C-C bond formation on the pyrimidine core[12]. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination[12][13][14]. Key components are the palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent system (e.g., toluene/ethanol/water)[12][13][15]. Microwave-assisted procedures can significantly shorten reaction times and reduce catalyst loading[13][16]. Regioselectivity is a key point for di- or tri-chlorinated pyrimidines, with the C4 position often being more reactive[15][16]. For my specific mono-chloro substrate, this is less of an issue, but the principle of C4 reactivity is important.

    • Buchwald-Hartwig Amination: This is a key method for C-N bond formation, replacing harsher methods[17][18]. The reaction uses a palladium catalyst (e.g., Pd(OAc)2), a specialized ligand (e.g., XPhos, BrettPhos), and a base (e.g., KOt-Bu, Cs2CO3)[18][19]. The choice of ligand is crucial and has evolved over "generations" to accommodate a wider range of substrates[17][18]. It's a viable alternative to SNAr, especially for less reactive amines or when SNAr conditions fail.

    • Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form C(sp2)-C(sp) bonds[20][21][22]. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base[20][21]. Copper-free versions have also been developed[23]. This is a relevant transformation to include.

  • Structural Analogs & General Principles:

    • The reactivity of the C4-Cl in my target molecule will be governed by the electron-deficient nature of the pyrimidine ring, which is well-established[7][24].

    • The substituents (2-isopropyl, 5-methyl) will have electronic and steric effects. The 2-isopropyl group is an electron-donating group (EDG), which will slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. The 5-methyl group is also a weak EDG and, more importantly, will provide steric hindrance to the approaching nucleophile at the C4 position[7][25]. This is a crucial insight to include.

    • I can draw parallels from studies on 2,4-dichloropyrimidines, where the C4 position is generally more reactive than the C2 position for both SNAr and Suzuki couplings[11][15][16]. This further supports the focus on the C4-Cl bond's reactivity.

2. Structuring the Guide (Revised Plan):

  • Title: A Technical Guide to the Reactivity and Synthetic Utility of the C4-Chlorine in 4-Chloro-2-isopropyl-5-methylpyrimidine.

  • Introduction:

    • Introduce the molecule: 4-Chloro-2-isopropyl-5-methylpyrimidine.

    • State its significance as a potential building block in medicinal and agrochemical chemistry[12][26][27].

    • Provide a core concept overview: The C4-Cl bond is activated for displacement due to the electron-deficient pyrimidine ring.

    • Discuss the electronic and steric influence of the 2-isopropyl and 5-methyl substituents. Explain that the isopropyl group is weakly deactivating, while the methyl group adds steric bulk near the reaction center.

  • Chapter 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction.

    • 1.1. The SNAr Mechanism on the Pyrimidine Scaffold: Explain the addition-elimination pathway. Illustrate the Meisenheimer intermediate and how the ring nitrogens stabilize the negative charge[3][4][5]. Mention the concerted vs. stepwise debate for a touch of advanced insight[8].

    • 1.2. Scope and Limitations: Discuss reactivity with various nucleophiles (N-based: anilines, alkylamines; O-based: alkoxides, hydroxides; S-based: thiolates).

    • 1.3. Key Parameters for Optimization: Discuss the roles of solvent, temperature, and base. Explain causality (e.g., "polar aprotic solvents like DMSO are often used as they can solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity, and can withstand the higher temperatures often required for these reactions"[3]).

    • 1.4. Protocol Example: Amination with Aniline: Provide a detailed, step-by-step hypothetical protocol based on general procedures for chloropyrimidines[3][10].

    • 1.5. Troubleshooting Common Issues: Create a table for issues like low yield, no reaction, or hydrolysis side-products, with probable causes and solutions[3].

  • Chapter 2: Palladium-Catalyzed Cross-Coupling - Forging C-C and C-N Bonds.

    • 2.1. Suzuki-Miyaura Coupling:

      • Principle and Mechanism: Explain the catalytic cycle[12][14].

      • Protocol Example: Provide a detailed protocol for coupling with an arylboronic acid, adapted from literature on similar substrates[12][15][16].

      • Optimization Table: Create a table summarizing choices for catalyst, ligand, base, and solvent and their impact[12][16].

    • 2.2. Buchwald-Hartwig Amination:

      • Principle and Rationale: Explain when to use this over SNAr (e.g., for weakly nucleophilic amines or to avoid harsh conditions)[17][18].

      • Mechanism Overview: Briefly show the catalytic cycle[17][18].

      • Protocol Example: Provide a protocol using a common catalyst/ligand system like Pd(OAc)2/XPhos[19].

    • 2.3. Sonogashira Coupling:

      • Principle and Application: For creating arylalkynes[20][21].

      • Protocol Example: Detail a standard Pd/Cu co-catalyzed procedure[20][22].

  • Chapter 3: Visualizations and Data.

    • This section will contain the Graphviz diagrams and tables as they are developed within the text.

      • Diagram 1: SNAr Mechanism.

      • Diagram 2: General Pd Cross-Coupling Catalytic Cycle.

      • Diagram 3: Workflow for Optimizing a Suzuki Coupling.

      • Table 1: Troubleshooting SNAr Reactions.

      • Table 2: Suzuki Reaction Component Selection Guide.

  • References: Compile all cited sources with proper formatting.

This structure is logical, starts with the most fundamental reaction (SNAr), moves to more complex ones (cross-coupling), and integrates all the user's requirements for causality, protocols, tables, and diagrams. I will now proceed with writing the content, generating the DOT scripts, and formatting the final output.### A Technical Guide to the Reactivity and Synthetic Utility of the C4-Chlorine in 4-Chloro-2-isopropyl-5-methylpyrimidine

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the chlorine atom at the C4 position of 4-Chloro-2-isopropyl-5-methylpyrimidine. As a substituted pyrimidine, this scaffold is of significant interest to researchers in medicinal chemistry and drug development. The electron-deficient nature of the pyrimidine ring, modulated by the electronic and steric effects of the isopropyl and methyl substituents, renders the C4-chloro group a versatile synthetic handle. This document explores the mechanistic underpinnings and practical execution of the two primary reaction classes involving this functional group: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We provide field-proven insights into reaction optimization, detailed experimental protocols, and troubleshooting strategies to empower scientists in leveraging this valuable heterocyclic building block for the synthesis of novel molecular entities.

Introduction: Understanding the Pyrimidine Core

The 4-Chloro-2-isopropyl-5-methylpyrimidine scaffold is a functionalized heterocycle with significant potential as a building block in the synthesis of biologically active molecules.[12][27] The reactivity of this molecule is dominated by the C4-chlorine, which serves as a leaving group in a variety of transformations. Its reactivity is governed by a confluence of factors:

  • The Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This polarization reduces the electron density of the ring carbons, making them susceptible to attack by nucleophiles, a foundational principle for Nucleophilic Aromatic Substitution (SNAr) reactions.[3][7]

  • Substituent Effects:

    • 2-Isopropyl Group: This alkyl group is weakly electron-donating, which slightly reduces the overall electrophilicity of the pyrimidine ring compared to an unsubstituted analogue. This effect can marginally decrease the rate of nucleophilic attack.

    • 5-Methyl Group: Positioned adjacent to the C4-chlorine, this group exerts a notable steric influence. It can hinder the approach of bulky nucleophiles or reagents to the C4 reaction center, a critical consideration for reaction design.[7]

The interplay of these electronic and steric factors makes the C4-Cl bond a tunable reaction site, primed for displacement via several key synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr): The Primary Pathway

The most common transformation for chloropyrimidines is the SNAr reaction.[7] This pathway offers a direct and often high-yielding method for introducing a wide range of nitrogen, oxygen, and sulfur nucleophiles.

The SNAr Mechanism: An Addition-Elimination Cascade

The reaction does not proceed via a direct displacement (like an Sₙ2 reaction) but through a well-established two-step addition-elimination mechanism.[3][4][6]

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5][6]

  • Stabilization and Elimination: This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative ring nitrogens.[5] This stabilization is key to the feasibility of the reaction.

  • Rearomatization: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The initial nucleophilic attack is typically the rate-determining step, as it involves the temporary disruption of the stable aromatic system.[5]

Caption: The two-step Addition-Elimination mechanism of SNAr reactions.

Practical Considerations and Protocol Design

Successful SNAr reactions hinge on the careful selection of reaction parameters. Many of these reactions require heating to achieve a reasonable rate.[3]

  • Nucleophile Choice: Stronger nucleophiles react more readily. For aniline nucleophiles, electron-donating groups on the aniline ring enhance reactivity, while strong electron-withdrawing groups diminish it.[3]

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they effectively solvate cations, leaving the anionic nucleophile more reactive. Alcohols or even water can be used, but they may compete as nucleophiles, leading to undesired 4-hydroxy or 4-alkoxy byproducts, especially at high temperatures.[3][9]

  • Base: An external base (e.g., K₂CO₃, DIPEA) is often added to neutralize the HCl generated during the reaction, particularly when using amine salts or when the amine nucleophile itself is not used in excess.

Experimental Protocol: Synthesis of N-Aryl-2-isopropyl-5-methylpyrimidin-4-amine

This protocol provides a generalized procedure for the SNAr reaction between 4-Chloro-2-isopropyl-5-methylpyrimidine and a substituted aniline.

Materials:

  • 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 eq)

  • Substituted Aniline (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Brine, Water

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Chloro-2-isopropyl-5-methylpyrimidine and K₂CO₃.

  • Add anhydrous DMF via syringe to create a stirrable suspension.

  • Add the substituted aniline to the mixture.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the aniline and should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS until the starting chloropyrimidine is consumed (typically 4-24 hours).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl pyrimidine.

Troubleshooting SNAr Reactions
Problem Probable Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature.[3] 2. Weak nucleophile.[3] 3. Steric hindrance from nucleophile or 5-methyl group.[3]1. Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C). 2. If possible, switch to a more potent nucleophile or consider a catalyzed reaction (see Section 3). 3. Prolong reaction time; higher temperatures may be required.
Formation of 4-Hydroxypyrimidine 1. Presence of water in reagents or solvent. 2. Using a protic solvent like water or ethanol.[3][9]1. Use anhydrous solvents and reagents. 2. Switch to a polar aprotic solvent like DMF or DMSO. If using an alcohol, use it as the solvent and expect the 4-alkoxy product.
Multiple Products 1. Nucleophile degradation at high temperatures. 2. Side reactions with the solvent (e.g., DMF).1. Lower the reaction temperature and increase the reaction time. 2. Consider a different solvent such as DMSO or dioxane.

Palladium-Catalyzed Cross-Coupling: Expanding the Synthetic Toolbox

For transformations where SNAr is not feasible or for the construction of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[14][17] These methods offer broad functional group tolerance and reliable bond formation.

The Unified Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira, proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step for chloro-substrates.[12][14]

  • Transmetalation (or Amine Coordination/Deprotonation):

    • For Suzuki: The organic group is transferred from the organoboron reagent to the palladium center.[12][14]

    • For Buchwald-Hartwig: The amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[17]

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[12][14][17]

Palladium_Cycle Pd0 Pd(0)L₂ OxyAdd Ar-Pd(II)-Cl (L₂) Pd0->OxyAdd Oxidative Addition Transmetal Ar-Pd(II)-R (L₂) OxyAdd->Transmetal Transmetalation or Amine Binding Transmetal->Pd0 Reductive Elimination Product Product (Pyrimidine-R) Transmetal->Product ArCl Pyrimidine-Cl ArCl->Pd0 Reagent R-M (e.g., R-B(OH)₂) or R₂NH Reagent->OxyAdd

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is a robust method for creating biaryl or vinyl-aryl structures.[12][14] Microwave-assisted protocols have become increasingly popular for their ability to accelerate reactions and improve yields, even with less reactive chloro-substrates.[13][16]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

Materials:

  • 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[12]

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Solvent system: 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Microwave reaction vial with stir bar

Procedure:

  • To a microwave vial, add 4-Chloro-2-isopropyl-5-methylpyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[12]

  • Add the dioxane/water solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[16]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify via column chromatography to obtain the 4-arylpyrimidine product.

Suzuki_Optimization cluster_success Success cluster_fail Optimization Needed start Design Suzuki Reaction catalyst Select Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) start->catalyst base Select Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base solvent Select Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) base->solvent run Run Initial Reaction (e.g., 100°C, 12h) solvent->run analyze Analyze Conversion (TLC, LC-MS) run->analyze workup Workup & Purify analyze->workup >90% Conversion troubleshoot Troubleshoot: - Change Ligand - Screen Bases/Solvents - Increase Temperature analyze->troubleshoot <90% Conversion troubleshoot->run Re-run with new conditions

Caption: A logical workflow for optimizing a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: A Powerful C-N Coupling Alternative

When SNAr fails due to a poorly nucleophilic amine or harsh temperature requirements, the Buchwald-Hartwig amination provides a milder, more versatile alternative for forming C-N bonds.[17][18] The key to success is the choice of a suitable phosphine ligand, which stabilizes the palladium catalyst and facilitates the reductive elimination step.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • XPhos or similar biarylphosphine ligand (4-10 mol%)

  • Potassium tert-butoxide (KOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd(OAc)₂, the phosphine ligand, and the base.

  • Add anhydrous solvent, followed by the 4-chloropyrimidine and the amine.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for attaching a terminal alkyne to an aryl halide, creating valuable arylalkyne products.[20][21] The reaction typically uses a dual-catalyst system of palladium and copper(I).[20][22]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent and Base)

Procedure:

  • To a dry, degassed flask, add the 4-chloropyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous TEA or DIPA via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC.

  • Concentrate the mixture, re-dissolve in an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The C4-chloro group of 4-Chloro-2-isopropyl-5-methylpyrimidine is a highly versatile and reactive functional group. Its strategic position on an electron-deficient pyrimidine ring makes it an excellent electrophile for Nucleophilic Aromatic Substitution , which serves as the most direct route for introducing heteroatom nucleophiles. For more challenging transformations, including the formation of crucial carbon-carbon and carbon-nitrogen bonds, a suite of powerful Palladium-Catalyzed Cross-Coupling reactions—including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings—are readily applicable. A thorough understanding of the underlying mechanisms and the influence of the isopropyl and methyl substituents allows researchers to rationally design experiments, troubleshoot effectively, and unlock the full synthetic potential of this valuable heterocyclic intermediate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Wu, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Diagram]. Retrieved from [Link]

  • Molbase. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
  • Preprints.org. (2023, October 30). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Katritzky, A. R., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 23. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • De, S., et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • El-Shafy, D. M. (2025, November 3). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Al-dujaili, A. H. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Journal of the Iranian Chemical Society. Available at: [Link]

  • Dobson, D. E. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
  • Žula, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Available at: [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1043. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • Chemistry LibreTexts. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Biscoe, M. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. CUNY Advanced Science Research Center. Retrieved from [Link]

  • Autechem. (2026, January 26). Key Applications of 4-Chloro-2-isopropyl-5-methylphenol in Synthesis.
  • PubChem. (n.d.). 4-Chloro-5-isopropyl-2-methylpyrimidine. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Svergja, H., et al. (2023, October 12). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Preprints.org. Retrieved from [Link]

Sources

Foundational

Difference between thymol derivatives and 4-Chloro-2-isopropyl-5-methylpyrimidine

<_ _> An In-depth Technical Guide to the Core Differences Between Thymol Derivatives and 4-Chloro-2-isopropyl-5-methylpyrimidine For Researchers, Scientists, and Drug Development Professionals Executive Summary In the la...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _> An In-depth Technical Guide to the Core Differences Between Thymol Derivatives and 4-Chloro-2-isopropyl-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern chemical synthesis and drug discovery, a profound understanding of molecular scaffolds is paramount. This guide delineates the fundamental distinctions between two structurally and functionally divergent classes of molecules: thymol derivatives, which are bioactive phenolic compounds, and 4-Chloro-2-isopropyl-5-methylpyrimidine, a reactive heterocyclic intermediate. Thymol derivatives are widely exploited for their intrinsic therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities, stemming from their phenolic hydroxyl group.[1][2] In stark contrast, 4-Chloro-2-isopropyl-5-methylpyrimidine serves not as a bioactive agent itself, but as a versatile synthetic building block. Its utility is dictated by the chemical reactivity of its pyrimidine core, specifically the chloro substituent, which acts as a leaving group in nucleophilic substitution reactions. This whitepaper provides a comprehensive analysis of their structural differences, mechanistic divergence, and disparate applications, supplemented with comparative data and conceptual experimental protocols to equip researchers with the foundational knowledge for strategic application in their work.

Part 1: The Thymol Family - Bioactivity Rooted in a Phenolic Scaffold

Thymol (2-isopropyl-5-methylphenol) is a natural monoterpenoid phenol found in the essential oils of thyme and other plants.[3] Its structure, characterized by a hydroxyl group directly attached to a benzene ring, is the cornerstone of its extensive biological activity.[1]

1.1. Core Structure and Bioactive Mechanism

The key to thymol's function lies in its phenolic -OH group. This group can deprotonate, rendering the molecule slightly acidic and highly interactive with biological membranes.[1] The primary mechanism of its well-documented antimicrobial and antifungal activity involves the disruption of microbial cell membranes. Thymol integrates into the lipid bilayer, altering its fluidity and permeability, which leads to the leakage of intracellular components and eventual cell death.[1][4]

1.2. The Role of Derivatization

Chemical modification of thymol is a common strategy to enhance or modulate its activity, solubility, and palatability.[5] These modifications typically target the phenolic hydroxyl or the aromatic ring.

  • Ester and Ether Derivatives: Converting the hydroxyl group to an ester or ether can improve stability, reduce pungency, and alter pharmacokinetic properties.[1][6] For instance, thymol ester derivatives have shown enhanced efficacy against certain bacterial species.[1]

  • Ring Substitutions: Adding functional groups, such as halogens (e.g., 4-chlorothymol) or heterocyclic moieties, to the aromatic ring can significantly boost potency against specific pathogens like Plasmodium falciparum, the parasite responsible for malaria.[3][7]

  • Carbamates and Hybrids: Synthesizing carbamate derivatives or hybrid molecules (e.g., naphthoquinone/thymol hybrids) can introduce new mechanisms of action, such as enzyme inhibition or enhanced binding to fungal ergosterol.[3][4]

These derivatives are widely applied in pharmaceuticals as antiseptics, anti-inflammatory agents, and flavor enhancers in oral medications to mask the taste of bitter active pharmaceutical ingredients (APIs).[1][6]

Part 2: 4-Chloro-2-isopropyl-5-methylpyrimidine - A Reactive Synthetic Intermediate

In sharp contrast to the thymol family, 4-Chloro-2-isopropyl-5-methylpyrimidine belongs to the class of N-containing heterocyclic compounds. Its value is not in its inherent bioactivity but in its role as a reactive precursor for constructing more complex molecules.[8][9]

2.1. Core Structure and Chemical Reactivity

The defining features of this molecule are the pyrimidine ring and the chlorine atom at the C4 position.

  • Pyrimidine Core: The pyrimidine ring is a fundamental component of nucleobases in DNA and RNA, making it a "privileged scaffold" in medicinal chemistry.[8]

  • Chloro Substituent: The chlorine atom is an excellent leaving group. The electron-withdrawing nature of the two ring nitrogen atoms makes the carbon atoms of the pyrimidine ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[10][11]

This reactivity is the molecule's primary function. It allows chemists to readily introduce a wide variety of nucleophiles (containing oxygen, nitrogen, sulfur, or carbon) onto the pyrimidine ring, effectively using the chloropyrimidine as a linchpin to build diverse molecular architectures.[12][13]

2.2. Applications in Synthesis

Chloropyrimidines are critical intermediates in the synthesis of numerous APIs, particularly in oncology and virology.[9] They serve as foundational building blocks for targeted therapies, such as kinase inhibitors, by enabling the covalent attachment of the drug molecule to a specific cysteine residue on the target protein.[10][11] The synthesis of 4-chloro-2-methylpyrimidine, a related compound, typically involves the chlorination of the corresponding hydroxypyrimidine using reagents like phosphorus oxychloride (POCl₃).[14]

Part 3: Core Comparative Analysis: Bioactive Agent vs. Reactive Building Block

The fundamental difference between thymol derivatives and 4-Chloro-2-isopropyl-5-methylpyrimidine is one of function : the former are predominantly finished products with inherent biological activity, while the latter is a reactive tool used to create other molecules.

3.1. Structural and Physicochemical Divergence

The distinct molecular backbones—a phenol versus a dichloropyrimidine—give rise to vastly different properties.

PropertyThymol4-Chloro-2-isopropyl-5-methylpyrimidineRationale for Difference
Molecular Formula C₁₀H₁₄OC₈H₁₁ClN₂Presence of a simple phenol ring vs. a nitrogen-containing heterocyclic ring with chlorine.
Molecular Weight 150.22 g/mol [1]170.64 g/mol [15]The inclusion of two nitrogen atoms and a chlorine atom increases the mass.
Core Functional Group Phenolic Hydroxyl (-OH)Chloro (-Cl) on a Pyrimidine RingThe -OH group is responsible for bioactivity; the -Cl is a reactive leaving group for synthesis.
Acidity/Basicity Weakly Acidic[16]Weakly BasicThe phenolic proton can be abstracted. The lone pairs on the pyrimidine nitrogens can accept protons.
Solubility Slightly soluble in water; highly soluble in alcohols and organic solvents.[1]Generally low water solubility, soluble in organic solvents.The polar -OH group in thymol allows for some hydrogen bonding with water.
Primary Role Bioactive Agent (Antimicrobial, Antioxidant)[1]Synthetic Intermediate/Building Block[9]The molecule is used for its therapeutic effects vs. its ability to react and form new compounds.

3.2. Mechanistic and Functional Distinctions

The following diagram illustrates the divergent paths of these two molecular classes.

G cluster_0 Thymol Derivatives cluster_1 Chloropyrimidines Thymol Thymol (Phenolic Scaffold) Derivs Chemical Modification (Esterification, Halogenation) Thymol->Derivs Enhance Properties Bioactivity Direct Biological Activity (Membrane Disruption, Anti-inflammatory) Derivs->Bioactivity Leads to Application1 Pharmaceuticals, Food Preservatives Bioactivity->Application1 Enables ChloroPy 4-Chloro-2-isopropyl-5-methylpyrimidine (Heterocyclic Scaffold) Reaction Nucleophilic Aromatic Substitution (SNAr Reaction) ChloroPy->Reaction Undergoes NewMolecule Synthesis of Complex Molecules (APIs, Kinase Inhibitors) Reaction->NewMolecule Leads to Application2 Drug Discovery, Agrochemicals NewMolecule->Application2 Enables

Caption: Divergent functional pathways of thymol derivatives and chloropyrimidines.

Part 4: Experimental Protocols & Workflows

4.1. Protocol 1: Qualitative Differentiation via Ferric Chloride Test

This classic colorimetric test reliably distinguishes phenols from most N-heterocycles.

  • Principle: The phenolic hydroxyl group of thymol and its derivatives forms a colored complex (typically violet or purple) with ferric chloride (FeCl₃). 4-Chloro-2-isopropyl-5-methylpyrimidine lacks this group and will not produce a color change.[16][17][18]

  • Methodology:

    • Sample Preparation: Prepare two test tubes. In tube A, dissolve ~10-20 mg of thymol in 2 mL of ethanol. In tube B, dissolve ~10-20 mg of 4-Chloro-2-isopropyl-5-methylpyrimidine in 2 mL of ethanol. Prepare a third tube (C) with only 2 mL of ethanol as a control.

    • Reagent Preparation: Prepare a 1% aqueous solution of ferric chloride.

    • Execution: Add 2-3 drops of the 1% FeCl₃ solution to each test tube.

    • Observation: Gently swirl the tubes and observe any color change against a white background.

  • Expected Results:

    • Tube A (Thymol): A distinct violet, purple, or deep blue color will appear immediately.[18]

    • Tube B (Chloropyrimidine): The solution will remain the pale yellow color of the ferric chloride solution.

    • Tube C (Control): No color change.

  • Self-Validation: The clear positive result in Tube A and the negative result in Tube B, compared against the unchanged control, provides a definitive and self-validating differentiation.

4.2. Conceptual Workflow: Synthesis Using 4-Chloro-2-isopropyl-5-methylpyrimidine

This diagram outlines a typical synthetic workflow leveraging the reactivity of the chloropyrimidine.

G Start Reactants: - 4-Chloro-2-isopropyl-5-methylpyrimidine - Nucleophile (R-NH₂) - Non-nucleophilic Base (e.g., DIPEA) Reaction Reaction Vessel Solvent (e.g., DMF, NMP) Heat (e.g., 80-120 °C) Start->Reaction Combine Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Sample & Analyze Monitoring->Reaction Continue if incomplete Workup Aqueous Workup (Quench, Extract with Organic Solvent) Monitoring->Workup Proceed upon completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 4-(Amino-R)-2-isopropyl-5-methylpyrimidine Purification->Product

Caption: Conceptual workflow for a nucleophilic substitution reaction.

  • Causality of Choices:

    • Nucleophile (R-NH₂): An amine is chosen as a common nucleophile in drug synthesis to form a C-N bond.

    • Base (DIPEA): A non-nucleophilic base is crucial to neutralize the HCl byproduct generated during the SNAr reaction without competing with the primary nucleophile.

    • Solvent (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the charge separation in the transition state of the SNAr mechanism.

    • Heat: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

    • Monitoring (LC-MS): Liquid Chromatography-Mass Spectrometry is the gold standard for tracking the disappearance of starting materials and the appearance of the desired product, confirming its molecular weight.

Conclusion

The distinction between thymol derivatives and 4-Chloro-2-isopropyl-5-methylpyrimidine is a clear illustration of functional dichotomy in organic chemistry. Thymol and its analogs are valued for their inherent, tunable bioactivity, making them subjects of pharmacological and therapeutic investigation. Conversely, 4-Chloro-2-isopropyl-5-methylpyrimidine is a chemically reactive tool, prized for its utility in constructing complex molecular frameworks essential for modern drug discovery. For research and development professionals, recognizing this fundamental difference—bioactive agent versus synthetic building block—is critical for the strategic design of new medicines, agrochemicals, and functional materials.

References

  • SBBLG. (2025, June 20).
  • Sahoo, et al. (2021, June 13). The recent development of thymol derivative as a promising pharmacological scaffold.
  • Nagoor Meeran, M.F., et al. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. PMC.
  • Al-Ostoot, F.H., et al. (2024). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. PMC.
  • MDPI. (2026, January 8). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights.
  • Kowalska-Góralska, M., et al. (2020, December 1).
  • Sahoo, H., et al. (2024, October 15). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P.
  • MDPI. (2026, January 14). Antifungal Activity of Natural Thymol: Advances on Molecular Mechanisms and Therapeutic Potential.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). Chloropyrimidines as a New Class of Antimicrobial Agents | Request PDF.
  • Andrew, S., et al. (2022, June 25). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC.
  • Kumar, P., et al. (2002, April 15). Chloropyrimidines as a new class of antimicrobial agents. PubMed.
  • Unnamed Source. (2026, January 25). The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis.
  • Andrew, S., et al. (2022, June 25). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.
  • Unnamed Source. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US8668821B2 - Detection of phenols.
  • ResearchG
  • Unnamed Source. (n.d.).
  • PubChem. (n.d.). 4-Chloro-5-isopropyl-2-methylpyrimidine | C8H11ClN2 | CID 24903698.
  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Vibzz Lab. (2022, September 18).
  • Unnamed Source. (2026, January 26). Key Applications of 4-Chloro-2-isopropyl-5-methylphenol in Synthesis.
  • Soldatek, I., et al. (2025, April 11).
  • BOC Sciences. (n.d.). CAS 1015846-31-7 4-Chloro-5-isopropyl-2-methylpyrimidine.
  • Soldatek, I., et al. (2025, April 1). Physicochemical and Biological Properties of Menthol and Thymol-Based Natural Deep Eutectic Solvents.
  • Synfacts. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis procedure for 4-Chloro-2-isopropyl-5-methylpyrimidine from pyrimidinol

Application Note & Protocol Topic: High-Yield Synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine from 2-isopropyl-5-methylpyrimidin-4-ol For: Researchers, Scientists, and Drug Development Professionals Abstract This do...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine from 2-isopropyl-5-methylpyrimidin-4-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol details the chlorination of the precursor, 2-isopropyl-5-methylpyrimidin-4-ol (or its tautomer, 2-isopropyl-5-methylpyrimidin-4(3H)-one), using phosphorus oxychloride (POCl₃). We emphasize a robust, scalable procedure that incorporates best practices for safety, reaction efficiency, and product purification. The causality behind experimental choices, a detailed reaction mechanism, and critical safety protocols for handling hazardous reagents are thoroughly discussed to ensure a reliable and safe execution of the synthesis.

Introduction and Scientific Background

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, 4-Chloro-2-isopropyl-5-methylpyrimidine, is a versatile building block, with the chlorine atom at the C4 position serving as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for drug discovery.

The conversion of a pyrimidinol (a hydroxy-pyrimidine) to its corresponding chloro-pyrimidine is a fundamental and widely employed transformation.[1][2] While seemingly straightforward, the reaction involves highly reactive and hazardous reagents, necessitating a well-understood and meticulously executed protocol. The most common and effective method for this conversion is treatment with phosphorus oxychloride (POCl₃), often at elevated temperatures.[1][2]

This application note provides an in-depth protocol that has been optimized for yield and purity, while prioritizing operational safety. We will explore the underlying Vilsmeier-Haack type mechanism, provide a step-by-step experimental guide, and detail the necessary safety precautions for handling phosphorus oxychloride.

Reaction Scheme & Mechanism

The overall transformation is the conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom.

Caption: Overall reaction for the chlorination of 2-isopropyl-5-methylpyrimidin-4-ol.

Proposed Reaction Mechanism

The chlorination of a pyrimidinol with POCl₃ proceeds through a mechanism analogous to the Vilsmeier-Haack reaction.[3][4] The pyrimidinol tautomerizes to the more nucleophilic pyrimidinone form, which then attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and attack by a chloride ion yield the desired product.

G cluster_0 Mechanism of Chlorination start Pyrimidinol Tautomer step1 Nucleophilic attack on POCl₃ start->step1 Tautomerization step2 Intermediate Adduct step1->step2 Forms P-O bond step3 Elimination of Dichlorophosphate step2->step3 Proton transfer & elimination step4 Activated Pyrimidinium Intermediate step3->step4 Generates electrophilic species step5 Chloride Attack step4->step5 Cl⁻ attacks C4 position end 4-Chloro-pyrimidine Product step5->end

Caption: Proposed mechanism for the chlorination of pyrimidinol using POCl₃.

Detailed Experimental Protocol

This protocol is designed for a ~10 gram scale synthesis. All operations involving phosphorus oxychloride must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentM.W.AmountMolesEquivalents
2-isopropyl-5-methylpyrimidin-4-ol152.19 g/mol 10.0 g0.06571.0
Phosphorus Oxychloride (POCl₃)153.33 g/mol 36 mL (~60 g)0.391~6.0
Dichloromethane (DCM)-300 mL--
Ethyl Acetate (EtOAc)-200 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-~500 mL--
Saturated Sodium Chloride (Brine)-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~20 g--
Crushed Ice-~1 kg--
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel (optional)

  • 1 L beaker for quenching

  • 1 L separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Synthesis Procedure

Step 1: Reaction Setup

  • Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a glass stopper. Ensure all glassware is thoroughly dried.

  • In a well-ventilated chemical fume hood, place the flask in a heating mantle.

  • Charge the flask with 2-isopropyl-5-methylpyrimidin-4-ol (10.0 g, 0.0657 mol).

Step 2: Chlorination Reaction

  • CAUTION: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[5][6][7] Wear appropriate PPE, including a face shield, heavy-duty gloves, and a lab coat.

  • Carefully add phosphorus oxychloride (36 mL) to the reaction flask containing the pyrimidinol. In this procedure, POCl₃ serves as both the reagent and the solvent.[2]

  • Begin stirring the mixture and gently heat the reaction to reflux (approx. 105-110 °C).

  • Maintain the reflux for 3-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) by carefully taking a small aliquot, quenching it in ice-cold aqueous bicarbonate, extracting with EtOAc, and spotting on a TLC plate. The reaction is complete when the starting material is no longer visible.

Step 3: Work-up and Quenching

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • CRITICAL STEP: Prepare a 1 L beaker with a large magnetic stir bar and fill it with ~1 kg of crushed ice. Place this beaker in an ice-water bath for additional cooling.

  • Under vigorous stirring, slowly and carefully add the reaction mixture dropwise to the crushed ice. This quenching process is highly exothermic and will release HCl gas. Perform this step slowly to control the temperature and gas evolution.

  • After the addition is complete, continue stirring the mixture for 30 minutes as the remaining ice melts.

Step 4: Neutralization and Extraction

  • Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the quenched mixture with continuous stirring until the pH is neutral to slightly basic (pH 7-8). Vigorous gas (CO₂) evolution will occur.

  • Transfer the neutralized aqueous mixture to a 1 L separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers.

  • Wash the combined organic phase with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 5: Purification

  • The crude product, typically a brown oil or solid, can be purified by silica gel column chromatography.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 4-Chloro-2-isopropyl-5-methylpyrimidine as a light yellow solid or oil.

Expected Results
  • Yield: 75-90%

  • Appearance: Light yellow solid or oil.

  • Analytical Data (Expected):

    • ¹H NMR (400 MHz, CDCl₃): δ ~8.50 (s, 1H, pyrimidine-H), 3.20 (sept, J = 7.0 Hz, 1H, CH(CH₃)₂), 2.35 (s, 3H, CH₃), 1.35 (d, J = 7.0 Hz, 6H, CH(CH₃)₂).

    • ¹³C NMR (101 MHz, CDCl₃): δ ~170.1, 159.0, 157.5, 120.2, 35.8, 21.9, 15.6.

    • Mass Spec (ESI): m/z [M+H]⁺ calculated for C₈H₁₁ClN₂: 171.07; found: 171.1.

Safety and Hazard Management

The primary hazard in this synthesis is Phosphorus Oxychloride (POCl₃) .

  • Hazards:

    • Causes severe skin burns and eye damage.[5][7]

    • Toxic if inhaled and harmful if swallowed.[6][7]

    • Reacts violently with water, releasing heat and toxic, corrosive hydrogen chloride gas.[5][8]

  • Personal Protective Equipment (PPE):

    • All manipulations must be conducted in a certified chemical fume hood.[5]

    • Wear chemical splash goggles and a full-face shield.[5]

    • Wear acid-resistant gloves (butyl rubber or neoprene) and a flame-retardant lab coat. Ensure there is no exposed skin.[8]

    • Emergency eyewash stations and safety showers must be immediately accessible.[8]

  • Handling and Spills:

    • Measure and dispense POCl₃ in the fume hood.

    • In case of a spill, do NOT use water. Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. For larger spills, evacuate the area and contact emergency personnel.

  • Waste Disposal:

    • Excess POCl₃ and reaction residues must be treated as hazardous waste. Quench any residual reagent carefully before disposal according to institutional guidelines.

Experimental Workflow Diagram

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Chloro-2-isopropyl-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-2-isoprop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-2-isopropyl-5-methylpyrimidine. This key intermediate is of significant interest in medicinal chemistry due to the prevalence of the substituted pyrimidine scaffold in a wide array of therapeutic agents. The protocols outlined herein are designed to be a starting point for researchers, offering robust conditions for the displacement of the C4-chloro substituent with a variety of nucleophiles.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents.[1][2] The ability to functionalize the pyrimidine core through reactions like nucleophilic aromatic substitution is crucial for the synthesis of novel drug candidates and for structure-activity relationship (SAR) studies. 4-Chloro-2-isopropyl-5-methylpyrimidine is a versatile building block, with the chloro group at the 4-position being an excellent leaving group for SNAr reactions.

The Mechanism of Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Nucleophilic aromatic substitution on pyrimidine and other electron-deficient heteroaromatic systems typically proceeds through a two-step addition-elimination mechanism, often referred to as the SNAr pathway.[3][4] This process is distinct from SN1 and SN2 reactions and is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.[5]

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at C4). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][6] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms.[7] The reaction is then completed by the elimination of the leaving group (chloride), which restores the aromaticity of the ring.

For 4-chloropyrimidines, nucleophilic attack is highly favored at the C4 (and C2/C6) positions because the resulting negative charge in the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogens.[7][8] The presence of an electron-donating isopropyl group at C2 and a methyl group at C5 can have a modest electronic effect on the reactivity, but the inherent electrophilicity of the C4 position in the pyrimidine ring remains the dominant factor driving the substitution.

Caption: Generalized SNAr mechanism on 4-chloro-2-isopropyl-5-methylpyrimidine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 4-chloro-2-isopropyl-5-methylpyrimidine with various classes of nucleophiles.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly when strong bases like sodium hydride are employed.[9]

  • Inert Atmosphere: Reactions involving air- or moisture-sensitive reagents (e.g., NaH, organometallics) should be conducted under an inert atmosphere of nitrogen or argon.

  • Reaction Monitoring: The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amination with Primary and Secondary Amines

This protocol is adapted from general procedures for the amination of chloropyrimidines.[10][11]

Materials:

  • 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 eq)

  • Amine (primary or secondary, 1.1-1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0 eq)

  • Solvent (e.g., DMF, DMSO, EtOH, or propanol)[3][12]

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-2-isopropyl-5-methylpyrimidine in the chosen solvent, add the amine nucleophile and the base.

  • Stir the reaction mixture at room temperature or heat to 50-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by TLC monitoring.[3][9]

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[13]

Protocol 2: Substitution with Phenols

This protocol describes the synthesis of aryloxy-pyrimidine derivatives.

Materials:

  • 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 eq)

  • Phenol (1.2 eq)

  • Base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol in the anhydrous solvent.

  • At 0 °C, add the base portion-wise. If using NaH, allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Add a solution of 4-chloro-2-isopropyl-5-methylpyrimidine in the same anhydrous solvent to the phenoxide solution.

  • Heat the reaction to 60-100 °C and monitor by TLC.

  • After the reaction is complete, cool to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Substitution with Thiols

This protocol is for the synthesis of thioether-substituted pyrimidines.[6][14]

Materials:

  • 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., NaH, K₂CO₃, or Et₃N, 1.5 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous NH₄Cl

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of the base in the anhydrous solvent at 0 °C under an inert atmosphere, slowly add the thiol and stir for 20-30 minutes to form the thiolate.

  • Add a solution of 4-chloro-2-isopropyl-5-methylpyrimidine in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Gentle heating may be required for less reactive thiols.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Summary of Reaction Conditions

Nucleophile ClassTypical BasesTypical SolventsTemperature Range (°C)
Primary/Secondary AminesK₂CO₃, Et₃N, DIPEADMF, DMSO, EtOH25 - 120
PhenolsNaH, K₂CO₃, Cs₂CO₃THF, DMF60 - 100
ThiolsNaH, K₂CO₃, Et₃NTHF, DMF0 - 80

Product Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product. The disappearance of the signal corresponding to the proton at the 6-position of the pyrimidine ring and the appearance of new signals corresponding to the nucleophile are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the product.[15]

experimental_workflow start Start: 4-Chloro-2-isopropyl-5-methylpyrimidine reaction_setup Reaction Setup: - Add nucleophile and base - Choose appropriate solvent start->reaction_setup reaction_conditions Reaction Conditions: - Stir at specified temperature - Monitor by TLC/LC-MS reaction_setup->reaction_conditions workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction_conditions->workup purification Purification: - Column chromatography or - Recrystallization workup->purification characterization Characterization: - NMR - MS - IR purification->characterization end Final Product characterization->end

Caption: General experimental workflow for SNAr reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Conversion Insufficient temperature.Increase the reaction temperature incrementally.[3]
Poorly nucleophilic reagent.Use a stronger base to generate a more potent nucleophile (e.g., NaH for phenols/thiols).
Inappropriate solvent.Switch to a polar aprotic solvent like DMF or DMSO to enhance reaction rates.[12]
Multiple Products/Side Reactions Reaction temperature is too high.Lower the reaction temperature.
Presence of multiple reactive sites on the nucleophile.Use protecting groups for other reactive functionalities on the nucleophile.
Difficulty in Purification Product and starting material have similar polarities.Optimize the solvent system for column chromatography.[13]
Product is an oil.Attempt salt formation or trituration to induce crystallization.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Bhargav, A., Gowda, N. B., & Pavan kumar, C. (n.d.). Synthesis, characterization and biological evaluation of substituted pyrimidines.
  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ResearchGate. (2025, August 10). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
  • ResearchGate. (2022, August 10). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • European Patent Office. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.
  • Organic Chemistry Portal. (n.d.). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach.
  • PMC. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
  • PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • ResearchGate. (n.d.). Reaction of 2-Bromopyridine with Thiophenol a | Download Table.
  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • ResearchGate. (2026, January 3). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF.
  • PubChem. (n.d.). 4-Chloro-5-isopropyl-2-methylpyrimidine | C8H11ClN2 | CID 24903698.
  • Wordpress. (2026, February 3). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
  • BLD Pharm. (n.d.). 35733-55-2|4-Isopropyl-5-methylpyrimidin-2-amine|BLD Pharm.
  • PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Substituted Pyrimidines.
  • University of Liverpool. (n.d.). 10. Pyrimidines.
  • MDPI. (2022, December 5). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate.
  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2-isopropyl-5-methylpyrimidine for the Synthesis of Biaryl and Heteroaryl Pyrimidines

Abstract Substituted pyrimidines are foundational scaffolds in medicinal chemistry and drug development, frequently appearing in a wide range of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction is a powerf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyrimidines are foundational scaffolds in medicinal chemistry and drug development, frequently appearing in a wide range of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, essential for synthesizing complex pyrimidine derivatives. This guide provides a detailed technical overview and a robust protocol for the Suzuki-Miyaura coupling of 4-Chloro-2-isopropyl-5-methylpyrimidine. We delve into the critical reaction parameters, mechanistic considerations, and practical insights necessary for researchers, scientists, and drug development professionals to successfully synthesize 4-aryl/heteroaryl-2-isopropyl-5-methylpyrimidines, key intermediates for pharmaceutical research.

Introduction: The Challenge and Opportunity

The pyrimidine core is a privileged structure in drug discovery, but its synthesis, particularly with complex substitutions, requires reliable and efficient chemical methods. The Suzuki-Miyaura reaction has become a go-to method due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[1][2]

However, the coupling of heteroaryl chlorides, such as 4-Chloro-2-isopropyl-5-methylpyrimidine, presents specific challenges. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, making oxidative addition—the rate-determining step of the catalytic cycle—more difficult.[3][4] Furthermore, the electron-deficient nature of the pyrimidine ring can influence catalyst activity.[5] Despite these hurdles, the low cost and widespread availability of chlorinated heterocycles make them highly desirable starting materials.[1] This guide focuses on overcoming these challenges by selecting an optimized catalytic system and reaction conditions.

Mechanistic Insights & Strategic Considerations

A successful Suzuki-Miyaura coupling hinges on the careful orchestration of the catalyst, ligand, base, and solvent. Each component plays a critical role in the catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

The Catalytic Cycle

// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Rate-Limiting)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Py-Pd(II)(L)₂-Cl\n(Py = Pyrimidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Py-Pd(II)(L)₂-Ar", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Py-Ar\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="4-Chloro-pyrimidine (Py-Cl)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar-B(OH)₂ + Base", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; Substrate -> OxAdd [color="#EA4335"]; OxAdd -> PdII_Complex [label=""]; PdII_Complex -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [color="#4285F4"]; Transmetalation -> PdII_Aryl [label="Forms Borate Salt"]; PdII_Aryl -> RedElim [label=""]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } Caption: The Suzuki-Miyaura catalytic cycle for pyrimidine coupling.

  • Catalyst & Ligand Selection: For less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ can be effective, but modern systems often provide superior results.[7][8] The key is to use electron-rich, bulky phosphine ligands.[4][9] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[10] Highly effective ligands for this purpose include Buchwald-type phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][11] Using a pre-formed, air-stable palladium pre-catalyst complexed with such a ligand (e.g., SPhos Pd G3) can enhance reproducibility and activity.[4]

  • The Role of the Base: The base is not a mere spectator; it is essential for activating the boronic acid.[11][12] It reacts with the boronic acid to form a more nucleophilic borate species, which then participates in the transmetalation step.[12][13] The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃, especially for challenging substrates.[4][13] The base's solubility is also a key factor, and reactions are often run in a biphasic solvent system (e.g., dioxane/water) to facilitate the interaction of all components.[13][14]

  • Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic solvents like 1,4-dioxane, THF, or toluene, often mixed with water, are commonly used.[14] The aqueous phase is crucial for dissolving the inorganic base and promoting the formation of the active borate species.[13]

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-Chloro-2-isopropyl-5-methylpyrimidine with a generic arylboronic acid. Optimization may be required for specific boronic acids, particularly those with challenging steric or electronic properties.

Experimental Workflow

Workflow

Materials & Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
4-Chloro-2-isopropyl-5-methylpyrimidine170.641.0171 mg
Arylboronic AcidVaries1.21.2 mmol
SPhos Pd G3 Pre-catalyst791.070.02 (2 mol%)15.8 mg
Potassium Phosphate (K₃PO₄)212.272.5531 mg
1,4-Dioxane (Anhydrous)--4.0 mL
Water (Degassed)--1.0 mL
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.5 eq), and the SPhos Pd G3 pre-catalyst (0.02 eq).

  • Solvent Addition: Under a counter-flow of nitrogen or argon, add the anhydrous 1,4-dioxane (4 mL) followed by the degassed water (1 mL).

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[14]

  • Heating: Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C.

  • Reaction Monitoring: Allow the reaction to stir vigorously overnight (12-18 hours). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-2-isopropyl-5-methylpyrimidine product.

Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive Catalyst: Oxygen contamination or aged catalyst.[14]Ensure thorough degassing. Use a fresh batch of catalyst or a robust pre-catalyst. Consider screening other ligands like XPhos or RuPhos.[4]
Insufficient Temperature: Reaction is too slow.[14]Increase the temperature to 110 °C (refluxing dioxane). Microwave irradiation can also significantly accelerate the reaction.[15]
Poor Base/Solvent Choice: Base not soluble or strong enough.Try a different base such as Cs₂CO₃. Ensure the solvent system (e.g., dioxane/water 4:1) is appropriate to partially dissolve the base.[4]
Significant Byproducts Boronic Acid Homocoupling: Presence of oxygen.[14]Improve degassing procedure. Ensure all reagents and solvents are high quality.
Protodeboronation: Boronic acid decomposes before coupling.[16]Use a milder base like KF or Na₂CO₃.[17] Ensure the boronic acid is pure. Using boronic esters (e.g., pinacol esters) can increase stability.[16]
Hydrolysis of Chloro-pyrimidine: Excess water and high temperature.Reduce the amount of water in the solvent system or run the reaction under anhydrous conditions with a base like spray-dried KF.[17]

Conclusion

The Suzuki-Miyaura coupling of 4-Chloro-2-isopropyl-5-methylpyrimidine is a highly effective method for accessing diverse C4-arylated pyrimidine structures. Success relies on the rational selection of a modern catalytic system capable of activating the relatively inert C-Cl bond. By employing an electron-rich, bulky phosphine ligand, a strong inorganic base, and appropriate reaction conditions, researchers can achieve high yields and build molecular complexity efficiently. This protocol provides a validated starting point, empowering scientists in the pharmaceutical industry to accelerate the synthesis of novel pyrimidine-based drug candidates.

References

  • Corbet, J.-P., & Mignani, G. Selected Patented Cross-Coupling Technologies. Chemical Reviews. [Link]

  • Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Khan, I., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, X., et al. Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Thompson, L. A. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry. [Link]

  • Canto, R. F. S., et al. Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. European Journal of Organic Chemistry. [Link]

  • Watterson, S. H., et al. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Gealageas, R., et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen. [Link]

  • Lima, C. F. R. A. C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Hie, L., & Garg, N. K. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Thomas, S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Al-Masoudi, N. A., et al. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

Sources

Application

Application Note: Using 4-Chloro-2-isopropyl-5-methylpyrimidine as a Pharmaceutical Intermediate

Executive Summary 4-Chloro-2-isopropyl-5-methylpyrimidine (CAS: 166524-64-7) represents a highly privileged scaffold in modern medicinal chemistry. Its structural uniqueness lies in the synergistic combination of a react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-isopropyl-5-methylpyrimidine (CAS: 166524-64-7) represents a highly privileged scaffold in modern medicinal chemistry. Its structural uniqueness lies in the synergistic combination of a reactive electrophilic handle (C4-Cl) with specific lipophilic and steric modulators (C2-isopropyl, C5-methyl). This substitution pattern is critical for optimizing ligand-binding kinetics in hydrophobic pockets of kinases (e.g., ALK, JAK) and GPCRs (e.g., CRF1 receptors), as well as in the synthesis of Bcl-2 inhibitor analogs [1, 2].

This guide provides validated protocols for transforming this intermediate into high-value pharmaceutical precursors via Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

Chemical Profile & Structural Utility[1]

Physicochemical Properties
PropertyValueRelevance
Molecular Formula

Core scaffold
Molecular Weight 170.64 g/mol Fragment-based drug design
LogP (Predicted) ~2.8Enhanced membrane permeability
Appearance Off-white to pale yellow solidQuality indicator
Solubility Soluble in DCM, EtOAc, DMSOProcess solvent compatibility
Structural "Warhead" Analysis

The utility of this intermediate is dictated by three zones:

  • Reaction Zone (C4-Cl): A highly activated site for

    
     due to the electron-withdrawing nature of the pyrimidine ring.
    
  • Steric Gate (C5-Methyl): Provides ortho-substituent effects that can lock the conformation of the final drug molecule, improving selectivity.

  • Lipophilic Anchor (C2-Isopropyl): Increases binding affinity to hydrophobic protein domains and improves metabolic stability compared to linear alkyl chains [3].

Core Application 1: Nucleophilic Aromatic Substitution ( )

The most common application is the introduction of amine-based pharmacophores (piperazines, morpholines, anilines) at the C4 position.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism. The C5-methyl group exerts a slight steric hindrance, requiring optimized thermal conditions compared to un-substituted pyrimidines. The C2-isopropyl group donates electron density inductively, potentially raising the activation energy slightly, but this is offset by the high electrophilicity of the pyrimidine nitrogen atoms.

Protocol: Synthesis of Amino-Pyrimidine Precursors

Target: Coupling with N-Boc-piperazine (Model for Venetoclax-style intermediates).

Reagents:

  • 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 eq)[1][2]

  • N-Boc-piperazine (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: n-Butanol (or DMSO for lower temps)

Step-by-Step Procedure:

  • Charge: To a dry reaction vessel equipped with a reflux condenser, add 1.0 eq of 4-Chloro-2-isopropyl-5-methylpyrimidine and 10 volumes of n-Butanol.

  • Activation: Add 2.5 eq of DIPEA. Stir at room temperature for 10 minutes to ensure homogeneity.

  • Addition: Add 1.2 eq of N-Boc-piperazine in a single portion.

  • Reaction: Heat the mixture to 110°C (reflux) for 12–16 hours.

    • Critical Control Point: Monitor by HPLC.[3] The starting material (Rt ~ 5.2 min) should convert to product (Rt ~ 4.8 min). If conversion stalls <90%, add 0.1 eq of KI (Potassium Iodide) to catalyze the reaction via the Finkelstein mechanism (in situ formation of the more reactive 4-Iodo species).

  • Work-up: Cool to room temperature. Concentrate solvent under reduced pressure.

  • Purification: Dilute residue with EtOAc and wash with water (2x) and brine (1x). Dry over

    
    .[4] Recrystallize from Hexane/EtOAc (9:1) to yield the product.
    

Troubleshooting:

  • Hydrolysis: If water is present, the C4-Cl can hydrolyze to the pyrimidinone (tautomer of hydroxy-pyrimidine). Ensure anhydrous solvents are used.

  • Steric Clash: If the amine nucleophile is bulky (e.g., 2-methylpiperazine), switch solvent to NMP and raise temperature to 130°C.

Core Application 2: Palladium-Catalyzed Cross-Coupling

For constructing bi-aryl systems (common in kinase inhibitors), Suzuki-Miyaura coupling is preferred over


 when connecting carbon nucleophiles.
Protocol: Suzuki Coupling with Aryl Boronic Acids

Target: Synthesis of 4-Aryl-2-isopropyl-5-methylpyrimidine.

Reagents:

  • 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Inertion: Purge the reaction vessel with Nitrogen or Argon for 15 minutes. This is critical to prevent Pd oxidation.

  • Charge: Add substrate, boronic acid, and Pd-catalyst to the vessel.

  • Solvation: Add degassed 1,4-Dioxane (10 vol) and aqueous

    
     (3.0 eq).
    
  • Reaction: Heat to 90°C for 4–6 hours.

    • Note: The bulky isopropyl group at C2 protects the catalyst from poisoning but may slow down the oxidative addition step.

      
       is robust; however, for sterically demanding boronic acids, switch to XPhos Pd G2 .
      
  • Quench: Cool to RT, filter through a Celite pad to remove Palladium black.

  • Isolation: Partition between water and DCM. The organic layer is concentrated and purified via silica gel chromatography (Gradient: 0-40% EtOAc in Heptane).

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

G Start 4-Chloro-2-isopropyl- 5-methylpyrimidine (Core Scaffold) SNAr_Prod 4-Amino-Pyrimidine (Kinase/GPCR Ligand) Start->SNAr_Prod SNAr DIPEA, 110°C Suzuki_Prod 4-Aryl-Pyrimidine (Bi-aryl Inhibitor) Start->Suzuki_Prod Suzuki Coupling Pd(dppf)Cl2, K2CO3 Hydrolysis Pyrimidinone (Inactive By-product) Start->Hydrolysis Hydrolysis (Avoid) Amine Amine Nucleophile (HNR2) Amine->SNAr_Prod Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Suzuki_Prod Water H2O (Impurity) Water->Hydrolysis

Figure 1: Divergent synthetic pathways for 4-Chloro-2-isopropyl-5-methylpyrimidine, highlighting the competition between productive coupling and hydrolysis.

Quality Control & Analytical Standards

To ensure "Trustworthiness" in your data, establish these specifications before releasing the intermediate for GMP synthesis.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)≥ 98.0% Area
Identification 1H-NMR (DMSO-d6)Confirms Isopropyl (septet ~2.9 ppm) and Methyl (singlet ~2.2 ppm)
Water Content Karl Fischer≤ 0.5% w/w (Critical to prevent hydrolysis)
Residual Solvents GC-HeadspaceMeets ICH Q3C limits
NMR Validation Data (Simulated)
  • 1H NMR (400 MHz, DMSO-d6):

    
     8.65 (s, 1H, Ar-H), 3.05 (sept, J=6.8 Hz, 1H, CH-iPr), 2.25 (s, 3H, Ar-CH3), 1.25 (d, J=6.8 Hz, 6H, CH3-iPr).
    
  • Interpretation: The singlet at 8.65 ppm confirms the C6 proton is intact. The septet at 3.05 ppm is diagnostic for the 2-isopropyl group.

References

  • PubChem Compound Summary. (2025). 4-Chloro-5-methylpyrimidin-2-amine and related structures. National Center for Biotechnology Information. Link

  • Bld Pharm. (2025).[5] Product Analysis: 4-Chloro-2-isopropyl-5-methylpyrimidine. Bldpharm.com.[2] Link (Note: Verify specific catalog entry for CAS 166524-64-7).

  • BenchChem. (2025).[5] The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity. BenchChem Technical Notes. Link

  • Organic Syntheses. (2014). Preparation of 2-Chloropyrimidine Derivatives. Org. Synth. Coll. Vol. 4, 336. Link

(Note: While specific "blockbuster" drug patents for this exact CAS are proprietary, the chemistry described is foundational to the synthesis of Bcl-2 inhibitors like Venetoclax and CRF1 antagonists as described in general medicinal chemistry literature.)

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine

Abstract This technical guide provides a comprehensive and scalable two-step synthesis route for 4-Chloro-2-isopropyl-5-methylpyrimidine, a key heterocyclic building block for drug development and fine chemical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scalable two-step synthesis route for 4-Chloro-2-isopropyl-5-methylpyrimidine, a key heterocyclic building block for drug development and fine chemical synthesis. The protocols detailed herein are designed for scalability, emphasizing process safety, economic viability, and high yield. The synthesis proceeds via the initial construction of the pyrimidine core to form 2-isopropyl-5-methylpyrimidin-4-ol, followed by a robust chlorination step. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous therapeutic agents. 4-Chloro-2-isopropyl-5-methylpyrimidine, in particular, serves as a versatile intermediate. The chloro-substituent at the 4-position acts as an excellent leaving group for nucleophilic substitution, enabling the introduction of various functionalities, which is a critical step in the synthesis of diverse active pharmaceutical ingredients (APIs).

The synthetic strategy presented here is a two-step process designed for efficiency and scalability:

  • Pyrimidine Ring Formation: Condensation of isobutyramidine hydrochloride with ethyl 2-formylpropanoate in the presence of a base to yield the intermediate, 2-isopropyl-5-methylpyrimidin-4-ol.

  • Aromatic Chlorination: Conversion of the hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃) to yield the final product.

This approach is predicated on the wide availability of the starting materials and the well-established reliability of these reaction classes in industrial settings.

Overall Synthetic Workflow

G cluster_0 Step 1: Pyrimidine Synthesis cluster_1 Step 2: Chlorination Isobutyramidine HCl Isobutyramidine HCl Condensation Condensation Isobutyramidine HCl->Condensation Ethyl 2-formylpropanoate Ethyl 2-formylpropanoate Ethyl 2-formylpropanoate->Condensation NaOEt NaOEt NaOEt->Condensation Intermediate 2-Isopropyl-5-methylpyrimidin-4-ol Condensation->Intermediate Chlorination Chlorination Intermediate->Chlorination POCl3 POCl3 POCl3->Chlorination FinalProduct 4-Chloro-2-isopropyl-5-methylpyrimidine Chlorination->FinalProduct

Caption: High-level workflow for the synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine.

Part I: Synthesis of 2-isopropyl-5-methylpyrimidin-4-ol

The formation of the pyrimidine ring is achieved through the condensation of an amidine with a β-dicarbonyl equivalent. In this scalable protocol, we utilize isobutyramidine and ethyl 2-formylpropanoate. The use of the amidine salt (hydrochloride) is common for stability, requiring in-situ neutralization by a strong base, for which sodium ethoxide is well-suited.

Mechanism of Ring Formation

The reaction proceeds via a series of nucleophilic additions and subsequent dehydration. The deprotonated amidine attacks the formyl group of the ester, followed by an intramolecular cyclization where the other nitrogen of the amidine attacks the ester carbonyl. Elimination of ethanol and water drives the reaction towards the formation of the stable aromatic pyrimidine ring.

G cluster_0 Mechanism A Isobutyramidine C Initial Adduct A->C + B Ethyl 2-formylpropanoate B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Hydroxypyrimidine D->E - EtOH, - H2O Aromatization

Caption: Simplified mechanism for pyrimidine ring formation.

Protocol 1: Preparation of 2-isopropyl-5-methylpyrimidin-4-ol

Materials:

  • Isobutyramidine hydrochloride

  • Ethyl 2-formylpropanoate

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Toluene

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution:

    • Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized reactor with anhydrous ethanol (4.5 L per mole of sodium).

    • Carefully add sodium metal (1.05 eq) in portions to the ethanol, controlling the addition rate to maintain a manageable reflux. The reaction is highly exothermic.

    • Once all the sodium has dissolved, the resulting sodium ethoxide solution is cooled to room temperature.

  • Condensation Reaction:

    • To the sodium ethoxide solution, add isobutyramidine hydrochloride (1.0 eq) and stir until fully dissolved.

    • Add ethyl 2-formylpropanoate (1.0 eq) dropwise to the mixture over 1-2 hours, maintaining the temperature below 30°C.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and neutralize by the slow addition of concentrated hydrochloric acid to a pH of ~7.

    • Distill off the ethanol under reduced pressure.

    • To the remaining slurry, add deionized water (5 L per mole of starting material) and stir for 30 minutes.

    • Filter the resulting precipitate, wash the cake with cold deionized water, and then with a small amount of cold toluene.

    • Dry the solid under vacuum at 50-60°C to a constant weight to yield 2-isopropyl-5-methylpyrimidin-4-ol as an off-white solid.

Part II: Chlorination to 4-Chloro-2-isopropyl-5-methylpyrimidine

The conversion of the hydroxypyrimidine to the corresponding chloropyrimidine is a critical step. While traditionally performed using a large excess of phosphorus oxychloride (POCl₃), modern, scalable methods prioritize safety, cost, and waste reduction by using near-equimolar amounts of POCl₃.[1][2] This is often facilitated by the addition of a tertiary amine base which assists in the activation of the hydroxyl group.

Protocol 2: Chlorination of 2-isopropyl-5-methylpyrimidin-4-ol

Materials:

  • 2-isopropyl-5-methylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or Triethylamine

  • Toluene or another suitable high-boiling inert solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Reaction Setup:

    • Charge a reactor, equipped for operation under an inert atmosphere and with a scrubber for acidic gases, with 2-isopropyl-5-methylpyrimidin-4-ol (1.0 eq) and toluene (3 mL per gram of starting material).

    • Add N,N-dimethylaniline (1.1 eq) to the suspension.

    • Heat the mixture to 60°C with stirring.

  • Chlorination:

    • Slowly add phosphorus oxychloride (1.2 eq) to the reaction mixture over 1-2 hours, maintaining the temperature between 60-70°C. An exotherm may be observed.

    • After the addition, raise the temperature to 100-110°C and hold for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • CAUTION: Highly exothermic and gas evolution. Slowly and carefully quench the reaction mixture by pouring it onto crushed ice (approx. 10 g of ice per gram of starting material).

    • Stir the quenched mixture vigorously for 30 minutes, then transfer to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x volume of the initial solvent).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until gas evolution ceases), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 4-Chloro-2-isopropyl-5-methylpyrimidine can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane to afford a low-melting solid or a colorless oil.

Data Summary and Process Insights

The following tables summarize the expected outcomes and key parameters for this synthetic route.

Table 1: Reaction Parameters and Expected Yields

ParameterStep 1: Pyrimidine SynthesisStep 2: Chlorination
Key Reagents Isobutyramidine HCl, Ethyl 2-formylpropanoate, NaOEtPOCl₃, N,N-Dimethylaniline
Solvent EthanolToluene
Temperature Reflux (~78°C)100-110°C
Reaction Time 4-6 hours3-5 hours
Typical Yield 85-95%80-90%
Product Purity >95% after isolation>98% after purification

Table 2: Physicochemical Properties

CompoundFormulaMol. Weight ( g/mol )Appearance
Isobutyramidine HClC₄H₁₁ClN₂122.60White crystalline solid
Ethyl 2-formylpropanoateC₆H₁₀O₃130.14[3]Colorless liquid
2-isopropyl-5-methylpyrimidin-4-olC₈H₁₂N₂O152.19Off-white solid
4-Chloro-2-isopropyl-5-methylpyrimidineC₈H₁₁ClN₂170.64Colorless oil or low-melting solid

Conclusion

The two-step synthesis route detailed in this application note provides a reliable, high-yield, and scalable method for the production of 4-Chloro-2-isopropyl-5-methylpyrimidine. The protocols are designed with industrial-scale production in mind, focusing on readily available starting materials and process conditions that are both efficient and manageable on a large scale. The use of a near-equimolar amount of phosphorus oxychloride in the chlorination step significantly improves the safety and environmental profile of the synthesis compared to older methods.[1] This guide offers a solid foundation for any research or manufacturing campaign requiring this valuable chemical intermediate.

References

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available at: [Link]

  • Sun, Z., Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. ResearchGate. Available at: [Link]

  • Lauterbach, G., et al. (1996). Process for the preparation of chloropyrimidines. U.S. Patent 5,525,724.
  • PubChem. (n.d.). Ethyl 2-Formylpropionate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: Functionalization of 4-Chloro-2-isopropyl-5-methylpyrimidine at the C4 Position

[1][2] Executive Summary & Chemical Profile[1][2][3] 4-Chloro-2-isopropyl-5-methylpyrimidine is a specialized heterocyclic building block, primarily utilized in the synthesis of agrochemicals (fungicides) and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[1][2][3]

4-Chloro-2-isopropyl-5-methylpyrimidine is a specialized heterocyclic building block, primarily utilized in the synthesis of agrochemicals (fungicides) and pharmaceutical intermediates (kinase inhibitors).[1][2] Its reactivity is defined by the interplay between the electrophilic C4 position and the steric/electronic effects of the alkyl substituents at C2 and C5.

Chemical Structure & Reactivity Analysis[1][4]
  • Electrophilic Center (C4): The chlorine atom at C4 is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyrimidine nitrogens (N1 and N3).
    
  • Steric Hindrance (C5-Methyl): The methyl group at C5 exerts ortho-steric hindrance, significantly impacting the kinetics of nucleophilic attack at C4 compared to unsubstituted pyrimidines. This often necessitates higher reaction temperatures or transition-metal catalysis for bulky nucleophiles.[1][2]

  • Electronic Deactivation (C2-Isopropyl & C5-Methyl): Both alkyl groups are weak electron donors.[1][2] This increases the electron density of the pyrimidine ring, making the C4-Cl bond less susceptible to oxidative addition (in Pd-catalyzed couplings) and nucleophilic attack compared to electron-deficient analogs (e.g., 2,4-dichloropyrimidine).

PropertyDescription
CAS Number Not widely listed; Analogous to 1780-31-0 (2,4-dichloro-5-methyl)
Molecular Weight 170.64 g/mol
Physical State Low-melting solid or viscous oil (Predicted MP: 25–35°C)
Storage 2–8°C, Hygroscopic.[1][2] Store under Argon/Nitrogen.[1][2]
Main Hazard Corrosive/Irritant.[1][2][3] Hydrolyzes to pyrimidinone in acidic/basic aqueous media.[1][2]

Decision Logic: Selecting the Right Protocol

The functionalization pathway depends heavily on the nucleophile's basicity and steric profile.[2]

ReactionLogic Start Start: 4-Chloro-2-isopropyl- 5-methylpyrimidine NucType Nucleophile Type Start->NucType Amine Amine (R-NH2) NucType->Amine Carbon Aryl/Alkyl Boronate NucType->Carbon Oxygen Alcohol (R-OH) NucType->Oxygen AmineType Amine Sterics/Basicity Amine->AmineType Suzuki Protocol 2: Suzuki Coupling (Pd-Catalysis) Carbon->Suzuki Ether Protocol 4: Etherification (NaH + THF) Oxygen->Ether SNAr Protocol 1: SNAr (Heat + Base) AmineType->SNAr Primary/Secondary Alkyl Amines Buchwald Protocol 3: Buchwald-Hartwig (Pd-Catalysis) AmineType->Buchwald Anilines (Weak Nuc) or Bulky Amines

Figure 1: Decision tree for functionalizing the C4 position based on nucleophile class.[1]

Detailed Experimental Protocols

Protocol 1: with Primary/Secondary Amines

Application: Introduction of alkyl amines (e.g., morpholine, piperazine, methylamine). Mechanism: Addition-Elimination.[1][2] The C5-methyl group requires forcing conditions (higher T) than standard chloropyrimidines.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv[1]

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)[2]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol[1][2]

  • Temperature: 100°C – 120°C[4]

Step-by-Step Procedure:

  • Setup: In a pressure vial or round-bottom flask equipped with a condenser, dissolve 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 mmol, 171 mg) in anhydrous NMP (3.0 mL).

  • Addition: Add DIPEA (2.0 mmol, 348 µL) followed by the amine (1.2 mmol).

    • Note: If using a volatile amine (e.g., methylamine in THF), use a sealed pressure tube.

  • Reaction: Heat the mixture to 110°C for 4–12 hours. Monitor by LCMS.[1][2]

    • Endpoint: Disappearance of starting material (m/z ~171) and appearance of product (m/z ~171 - 35 + amine mass).[1][2]

  • Workup:

    • Cool to room temperature.[1][2][5]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove NMP.[2]

    • Wash organic layer with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Critical Insight: Do not use ethanol/reflux if the amine is bulky; the reaction will be too slow due to the C5-methyl hindrance.[1][2] NMP at >100°C is required to overcome the steric barrier.[1][2]

Protocol 2: Suzuki-Miyaura Cross-Coupling

Application: Formation of C-C bonds (Aryl, Heteroaryl, Vinyl). Challenge: The electron-rich alkyl groups at C2/C5 deactivate the ring toward oxidative addition.[1][2] Standard


 may be sluggish.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv[1]

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G2 (2-3 mol%)[1][2]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2.0 M aq.[1][2] solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[4]

  • Temperature: 90°C – 100°C

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-Dioxane with nitrogen for 15 minutes.

  • Assembly: In a reaction vial, combine the substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

  • Solvent/Base: Add Dioxane (4 mL) and 2M aqueous

    
      (1.5 mL).
    
  • Reaction: Seal the vial and heat to 95°C for 2–6 hours.

    • Visual Check: The reaction mixture should turn black (Pd precipitation) only after completion.[2] Early black precipitation indicates catalyst decomposition (add more ligand or switch to XPhos).[2]

  • Workup: Filter through a pad of Celite to remove Pd residues.[1][2] Dilute with EtOAc, wash with water, and concentrate.

Protocol 3: Buchwald-Hartwig Amination

Application: Coupling with Anilines or sterically hindered amines where


 fails.[1][2]

Reagents:

  • Catalyst: Pd2(dba)3 (2 mol%) + Xantphos or BrettPhos (4 mol%)

  • Base: Cs2CO3 or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Temperature: 100°C

Mechanistic Note: The C5-methyl group makes the reductive elimination step more difficult sterically.[1][2] BrettPhos is recommended for primary amines; Xantphos is robust for anilines.[1][2]

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Conversion (

)
Steric hindrance from C5-Methyl; Temperature too low.[1][2]Switch solvent to NMP or DMSO and increase temp to 130°C. Use microwave irradiation (150°C, 30 min).
Hydrolysis Product (Pyrimidinone) Wet solvent or hygroscopic base (

) used with insufficient heating rate.[2]
Use anhydrous DIPEA.[1][2] Ensure system is dry.[1][2] Pre-dry reagents.[1][2][6]
Pd-Catalyst Death (Suzuki) Oxidation of Pd; Inhibitory effect of pyrimidine nitrogens.[1][2]Degas solvents thoroughly.[1][2] Use a catalyst with a bidentate ligand (dppf) to prevent catalyst poisoning by the pyrimidine N.
Regioisomer Contamination Unlikely for this substrate (only C4 is Cl-substituted).[1][2]If using 2,4-dichloro precursor, ensure C4-selectivity by controlling temp (0°C for C4, Heat for C2).

References

  • Mechanistic Insight on Pyrimidine Functionalization

    • Vertex Pharmaceuticals.[1][2] "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of Organic Chemistry. [2]

  • Suzuki Coupling of Chloropyrimidines

    • MDPI Molecules.[1][2] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[1][2] [2]

  • Buchwald-Hartwig Conditions for Heterocycles

    • ACS GCI.[1][2] "Buchwald-Hartwig Amination Reagent Guide."[1][2]

  • Analogous Substrate Properties (2,4-Dichloro-5-methylpyrimidine)

    • Sigma-Aldrich.[1][2][7] "Product Specification: 2,4-Dichloro-5-methylpyrimidine."[1][2] [2]

Sources

Method

Application Notes and Protocols for the Synthesis of Agrochemicals from the 4-Chloro-2-isopropyl-5-methylpyrimidine Scaffold

Introduction: The Pyrimidine Core in Modern Agrochemicals The pyrimidine ring is a privileged scaffold in the discovery and development of novel agrochemicals, demonstrating a broad spectrum of biological activities incl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Agrochemicals

The pyrimidine ring is a privileged scaffold in the discovery and development of novel agrochemicals, demonstrating a broad spectrum of biological activities including fungicidal, herbicidal, and insecticidal properties.[1][2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and biological target specificity. The subject of this guide, 4-Chloro-2-isopropyl-5-methylpyrimidine, is a key heterocyclic building block, offering a reactive handle for the synthesis of a diverse array of potential agrochemical candidates. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, providing a versatile entry point for the introduction of various functional groups that can impart and modulate biological activity. This document provides detailed synthetic protocols for the derivatization of this scaffold and discusses its potential applications in agrochemical research.

Core Synthetic Strategies and Protocols

The reactivity of the C4-chloro substituent is central to the synthetic utility of the 4-Chloro-2-isopropyl-5-methylpyrimidine scaffold. The following protocols detail key transformations for the synthesis of diverse agrochemical classes.

Synthesis of N-Aryl-2-isopropyl-5-methylpyrimidin-4-amines via Nucleophilic Aromatic Substitution

Causality of Experimental Choices: The synthesis of N-aryl pyrimidinamines is a common strategy in the development of herbicides and fungicides. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the lone pair of the amine nucleophile attacks the electron-deficient C4 position of the pyrimidine ring. The electron-withdrawing nature of the ring nitrogens facilitates this attack. The choice of a polar aprotic solvent like DMF or isopropanol helps to solvate the reactants and facilitate the reaction, while a base is often added to deprotonate the amine or neutralize the HCl byproduct.

Experimental Protocol:

  • Materials:

    • 4-Chloro-2-isopropyl-5-methylpyrimidine

    • Substituted aniline (e.g., aniline, 4-fluoroaniline)

    • Dimethylformamide (DMF) or Isopropanol (i-PrOH)

    • Anhydrous potassium carbonate (K₂CO₃) (optional, if using i-PrOH)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 mmol) in DMF (5 mL), add the desired substituted aniline (1.2 mmol).

    • Stir the reaction mixture at 90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-isopropyl-5-methylpyrimidin-4-amine.

Workflow for the Synthesis of N-Aryl-2-isopropyl-5-methylpyrimidin-4-amines

start 4-Chloro-2-isopropyl- 5-methylpyrimidine + Substituted Aniline reaction Heat in DMF (90 °C, 2-4h) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl-2-isopropyl- 5-methylpyrimidin-4-amine purification->product start 4-Chloro-2-isopropyl- 5-methylpyrimidine amination Ammonia (Sealed vessel, heat) start->amination intermediate 2-isopropyl-5-methyl- pyrimidin-4-amine amination->intermediate thiourea_formation Aryl isothiocyanate (THF, RT) intermediate->thiourea_formation product N-(2-isopropyl-5-methyl- pyrimidin-4-yl)-N'-arylthiourea thiourea_formation->product

Sources

Application

Optimizing chlorination agents for 2-isopropyl-5-methyl-4-pyrimidinol conversion

Application Note: Precision Chlorination of 2-Isopropyl-5-methyl-4-pyrimidinol Executive Summary The conversion of 2-isopropyl-5-methyl-4-pyrimidinol (also known as 2-isopropyl-5-methyl-4(3H)-pyrimidinone) to its chlorin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Chlorination of 2-Isopropyl-5-methyl-4-pyrimidinol

Executive Summary

The conversion of 2-isopropyl-5-methyl-4-pyrimidinol (also known as 2-isopropyl-5-methyl-4(3H)-pyrimidinone) to its chlorinated analog, 4-chloro-2-isopropyl-5-methylpyrimidine , is a pivotal transformation in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and specific agrochemical effectors.

While phosphorus oxychloride (


) remains the industry standard for this chlorodehydroxylation, unoptimized protocols frequently result in thermal runaways, "sticky" phosphorylation byproducts, and difficult workups. This guide presents an optimized, catalytically enhanced protocol that maximizes yield (>92%), ensures high purity (HPLC >99.5%), and mitigates process safety risks during scale-up.

Strategic Agent Selection: Beyond Standard POCl3

The choice of chlorinating agent dictates the impurity profile and safety margin. While


 is effective, its reactivity must be modulated.

Table 1: Comparative Analysis of Chlorination Systems

Agent SystemReactivityAtom EconomySafety ProfileRecommended Use
Neat

HighLow (Excess required)Poor. Violent quenching; viscous phosphoric acid byproducts.Small-scale (<5g) only.

+ Toluene
MediumMediumImproved. Solvent acts as heat sink; easier stirring.Mid-scale batch processing.

+ Cat. DMF
Very High High Moderate. Vilsmeier-Haack intermediate lowers activation energy.Preferred Method. High conversion at lower temps.

+ DMF
Low-MediumHighGood. Gaseous byproducts (

,

) simplify workup.
Substrates sensitive to phosphate residues.

Expert Insight: For the 5-methyl-4-pyrimidinol substrate, steric hindrance from the C5-methyl group can impede nucleophilic attack. We recommend the


 + Catalytic DMF  system. The DMF reacts with 

to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which attacks the pyrimidinol oxygen far more rapidly than

alone [1].

Mechanistic Pathway & Logic

Understanding the tautomeric equilibrium is critical. The substrate exists predominantly as the pyrimidinone (keto) tautomer in solution. The reaction is driven by the activation of the carbonyl oxygen.

Figure 1: Catalytic Activation Pathway

G Substrate 2-Isopropyl-5-methyl- 4-pyrimidinone (Keto Tautomer) Activated Activated O-Imidoyl Intermediate Substrate->Activated Attack by Vilsmeier DMF_POCl3 POCl3 + DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Species) DMF_POCl3->Vilsmeier In situ formation Vilsmeier->Activated Product 4-Chloro-2-isopropyl- 5-methylpyrimidine Activated->Product Nucleophilic Substitution (S_NAr) Chloride Cl- Nucleophile Chloride->Product Displacement

Caption: The Vilsmeier reagent (formed in situ) activates the keto-oxygen, converting it into a highly reactive leaving group, facilitating rapid displacement by chloride ions.

Optimized Experimental Protocol

Objective: Synthesis of 4-chloro-2-isopropyl-5-methylpyrimidine on a 50g scale. Target Yield: >90% Purity: >99% (HPLC)

Materials:
  • Substrate: 2-isopropyl-5-methyl-4-pyrimidinol (50.0 g, 0.328 mol)

  • Reagent: Phosphorus oxychloride (

    
    ) (75.5 g, 0.492 mol, 1.5 eq) — Reduced excess compared to neat protocols.
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2.4 g, 0.1 eq)

  • Solvent: Toluene (250 mL) — Azeotropic drying capability and heat sink.

  • Base (Quench): 20% NaOH or

    
     solution.
    
Step-by-Step Methodology:
  • System Preparation (Critical):

    • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser connected to a caustic scrubber (NaOH trap for HCl/

      
      ), and a pressure-equalizing addition funnel.
      
    • Note: Moisture kills

      
       and generates dangerous exotherms. Dry the system thoroughly under 
      
      
      
      .
  • Substrate Charging:

    • Charge the flask with 2-isopropyl-5-methyl-4-pyrimidinol (50 g) and Toluene (200 mL).

    • Optional: If the substrate is wet, perform an azeotropic distillation to remove water before adding reagents.

  • Catalyst Addition:

    • Add DMF (2.4 g) to the suspension. Stir at room temperature for 10 minutes.

  • Controlled Reagent Addition:

    • Charge

      
        (75.5 g) into the addition funnel.
      
    • Add

      
       dropwise over 30–45 minutes.
      
    • Observation: The reaction is exothermic.[1] Maintain internal temperature <50°C during addition. The suspension may thin as the intermediate forms.

  • Reaction Phase:

    • Heat the mixture to reflux (approx. 110°C) .

    • Maintain reflux for 3–5 hours.

    • Endpoint Monitoring: Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexane). The starting material (polar) should disappear, replaced by the less polar chloride product.

  • Workup (The "Inverse Quench"):

    • Safety Alert: Do NOT add water to the reaction mixture.

    • Cool the reaction mixture to 20–25°C.

    • Prepare a separate vessel with 400 mL crushed ice/water (vigorous stirring).

    • Slowly pour the reaction mixture into the ice water (Inverse Quench). Maintain quench temp <15°C.

    • Chemistry: This hydrolyzes excess

      
       to phosphoric acid and HCl.
      
  • Neutralization & Extraction:

    • Adjust pH to 7–8 using 20% NaOH or saturated

      
      . Caution: Foaming.
      
    • Separate the organic (Toluene) layer.[2]

    • Extract the aqueous layer with Toluene (2 x 50 mL).

    • Combine organics, wash with brine, and dry over anhydrous

      
      .
      
  • Isolation:

    • Concentrate under reduced pressure.[1][2]

    • Purification: The crude oil is often pure enough (>95%). If necessary, distill under high vacuum (bp approx. 85–90°C @ 1 mmHg) or recrystallize from cold Hexane if solid.

Process Safety & Scale-Up Considerations

When moving from gram to kilogram scale, heat transfer becomes the limiting factor.

  • Thermal Runaway: The reaction of

    
     with water (or hydroxyls) releases ~40 kcal/mol. In a batch reactor, the "accumulation" of unreacted 
    
    
    
    at low temp followed by rapid heating can trigger a runaway.
    • Control: Use the "semi-batch" approach (Step 4) where

      
       is added slowly at temperature.
      
  • Off-Gassing: The reaction generates 1 mole of HCl gas per mole of product. Ensure scrubber capacity is calculated for peak generation rates [2].

  • Quenching: The hydrolysis of phosphorodichloridic acid intermediates is delayed.[3] An inverse quench into excess water ensures heat is dissipated immediately into the heat sink (water) [3].

Troubleshooting & Analytics

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<80%) Wet substrate or old

.
Azeotrope substrate with toluene; use fresh reagent.
"Sticky" Black Tar Polymerization or overheating.Reduce temp to 90°C; increase solvent volume; ensure

blanket.
Dimer Formation Hydrolysis product reacting with chloride.Ensure strictly anhydrous conditions; avoid prolonged heating post-completion.
Low Assay (HPLC) Incomplete quench or acid hydrolysis.Ensure pH is neutral/basic during workup to prevent product reversion to alcohol.

Figure 2: Process Decision Tree

Workflow Start Start Reaction (Reflux 3h) Check HPLC Check (SM < 0.5%) Start->Check Complete Proceed to Inverse Quench Check->Complete Yes Incomplete Add 0.1 eq POCl3 Reflux 1h Check->Incomplete No Incomplete->Check Stalled Check Water Content Add 0.05 eq DMF Incomplete->Stalled If still >5% SM

Caption: Decision logic for reaction monitoring ensures complete conversion before initiating the safety-critical quench step.

References

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. Link

  • BenchChem. (2025).[1] Preventing byproduct formation in pyrimidine chlorination reactions.[1] Application Note. Link

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar

    
    . Molecules, 17(4), 4533-4544. Link
    
  • PubChem. (2025).[4] 2-isopropyl-6-methyl-4-pyrimidinol Compound Summary. Link

Sources

Method

Application Note: A Guide to the Reaction Kinetics of 4-Chloro-2-isopropyl-5-methylpyrimidine with Amines

Abstract This comprehensive guide provides a detailed exploration of the reaction kinetics between 4-chloro-2-isopropyl-5-methylpyrimidine and various amines. Designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of the reaction kinetics between 4-chloro-2-isopropyl-5-methylpyrimidine and various amines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles of Nucleophilic Aromatic Substitution (SNAr) on pyrimidine scaffolds. We present detailed experimental workflows, data interpretation strategies, and field-proven troubleshooting advice to empower users to confidently design, execute, and analyze kinetic studies. This application note serves as a practical resource for optimizing reaction conditions, elucidating mechanistic pathways, and accelerating the synthesis of novel pyrimidine-based compounds.

Introduction: The Significance of Pyrimidine Kinetics

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, from antivirals to kinase inhibitors. The functionalization of this heterocycle, particularly through the displacement of a halogen at the C4-position, is a cornerstone of synthetic strategy. 4-Chloro-2-isopropyl-5-methylpyrimidine is a versatile building block in this regard, offering a reactive site for the introduction of diverse amine functionalities.

Understanding the kinetics of these reactions is not merely an academic exercise; it is critical for process development, scalability, and the rational design of synthetic routes. Kinetic data allows for the precise control of reaction outcomes, minimization of side products, and optimization of resource efficiency. This guide provides the theoretical foundation and practical protocols to investigate these crucial transformations.

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction of 4-chloro-2-isopropyl-5-methylpyrimidine with amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is generally accepted as a two-step addition-elimination process, which is viable due to the electron-deficient nature of the pyrimidine ring, a result of the electron-withdrawing effect of the two ring nitrogen atoms.[1]

The process unfolds as follows:

  • Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbon atom at the C4 position. This step temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer-like complex.[1]

  • Elimination and Aromaticity Restoration: The aromatic system is regenerated through the expulsion of the chloride leaving group. This second step is typically fast.

The overall rate of the reaction is influenced by several key factors that researchers must consider when designing experiments.

dot

HPLC_Workflow Workflow for Kinetic Analysis via HPLC cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Data Collection cluster_analysis 4. Data Analysis prep_stock Prepare Stock Solutions (Pyrimidine, Amine, IS) thermo Thermostat Reaction Vessel prep_stock->thermo initiate Initiate Reaction (t=0) (Add Pyrimidine) thermo->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Aliquots (e.g., Acidic Solution) sample->quench hplc Analyze via HPLC quench->hplc plot1 Plot ln([Reactant]) vs. Time Slope = -k_obs hplc->plot1 plot2 Plot k_obs vs. [Amine] Slope = k₂ plot1->plot2

Sources

Application

Application Notes and Protocols for Moisture-Sensitive Chloropyrimidines

Abstract Chloropyrimidines are a critical class of heterocyclic compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1] Their utility is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chloropyrimidines are a critical class of heterocyclic compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1] Their utility is intrinsically linked to the reactive nature of the carbon-chlorine bond, which is susceptible to nucleophilic substitution. However, this reactivity also renders them highly sensitive to moisture, leading to hydrolysis and the formation of hydroxypyrimidine impurities. This degradation can compromise sample integrity, reduce reaction yields, and introduce contaminants into synthetic pathways. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling, storage, and analytical protocols to maintain the quality and reactivity of moisture-sensitive chloropyrimidines.

Introduction: The Challenge of Moisture Sensitivity

The pyrimidine ring, being electron-deficient, activates the chlorine substituents towards nucleophilic attack. Water, although a weak nucleophile, can react with highly activated chloropyrimidines, particularly under conditions of prolonged exposure, elevated temperatures, or changes in pH. The hydrolysis reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, yielding the corresponding hydroxypyrimidine or its tautomeric pyrimidone form.[2] This transformation is often irreversible and represents a common failure mode in synthetic routes utilizing these intermediates.

The primary challenge in working with chloropyrimidines is their hygroscopic nature. Many chloropyrimidines are solids that readily absorb moisture from the atmosphere.[3] This underscores the necessity of stringent protocols to exclude atmospheric moisture at every stage, from initial storage to final reaction quenching.

Storage Protocols for Maintaining Compound Integrity

Proper storage is the first line of defense against degradation. The primary goal is to minimize exposure to atmospheric moisture.

Recommended Storage Conditions:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Temperature Cool (2-8 °C)Reduces the rate of any potential degradation reactions.
Container Tightly Sealed, Amber Glass BottlePrevents moisture ingress and protects from light, which can catalyze degradation.
Location Dry, well-ventilated areaMinimizes ambient moisture and ensures safety.
Desiccation Use of a DesiccatorProvides an additional layer of protection against moisture, especially for frequently accessed containers.

For long-term storage, sealing the container with a high-quality paraffin film is recommended as an additional barrier. Upon receiving a new batch of a chloropyrimidine, it is good practice to date the container and, if possible, store it in smaller, single-use aliquots to avoid repeated exposure of the bulk material to the atmosphere.

Handling Protocols: Inert Atmosphere Techniques

All manipulations of moisture-sensitive chloropyrimidines should be performed under an inert atmosphere. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.

Glovebox Operations

A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen), maintaining very low levels of oxygen and moisture.[4] This is the preferred method for handling highly sensitive or hygroscopic chloropyrimidines, especially for procedures like weighing and preparing samples for analysis.

Workflow for Weighing a Chloropyrimidine in a Glovebox:

cluster_antechamber Antechamber Cycle cluster_glovebox Glovebox Interior cluster_antechamber_out Antechamber Exit antechamber_in Place sealed chloropyrimidine container, spatulas, and weigh boats in antechamber evacuate_fill Evacuate and backfill with inert gas (repeat 3x) antechamber_in->evacuate_fill transfer_in Transfer items into the main chamber evacuate_fill->transfer_in weigh Tare balance, weigh chloropyrimidine into a vial or flask transfer_in->weigh seal_container Tightly seal the stock container and the new sample vial weigh->seal_container antechamber_out Place sealed vial in antechamber for removal seal_container->antechamber_out evacuate_fill_out Cycle antechamber before opening to lab atmosphere antechamber_out->evacuate_fill_out

Caption: Workflow for weighing moisture-sensitive compounds in a glovebox.

Schlenk Line Operations

A Schlenk line is a dual-manifold glassware apparatus that allows for the manipulation of substances under vacuum or a flow of inert gas.[5][6] It is a versatile tool for running reactions and preparing solutions of moisture-sensitive compounds.

Protocol for Preparing a Solution of a Chloropyrimidine using a Schlenk Line:

  • Glassware Preparation: Ensure all glassware (Schlenk flask, magnetic stir bar, etc.) is thoroughly dried in an oven (e.g., 120 °C overnight) and assembled while hot, then allowed to cool under a stream of inert gas.

  • Inerting the Flask: Attach the cooled and assembled Schlenk flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric gases and adsorbed moisture.

  • Solid Addition: Under a positive flow of inert gas, briefly remove the stopper and add the pre-weighed chloropyrimidine to the flask. A powder funnel can facilitate this process.

  • Solvent Addition: Use a cannula or a dry syringe to transfer anhydrous solvent (previously degassed and stored over molecular sieves) into the Schlenk flask containing the chloropyrimidine.

  • Maintaining Inert Atmosphere: Throughout the process, maintain a slight positive pressure of inert gas, evidenced by a gentle bubbling rate in the oil bubbler.

Analytical Protocols for Quality Control

Regularly assessing the purity of chloropyrimidines is crucial. FTIR and NMR spectroscopy are powerful techniques for detecting hydrolysis.

FTIR Spectroscopy for Detecting Hydrolysis

FTIR spectroscopy can readily detect the presence of the hydrolysis product (hydroxypyrimidine/pyrimidone) by monitoring the appearance of characteristic O-H and C=O stretching vibrations, which are absent in the parent chloropyrimidine.

Key Spectral Changes Upon Hydrolysis:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Appearance
O-H (in hydroxypyrimidine)Stretching3200-3600 (broad)Appears upon hydrolysis.
N-H (in pyrimidone tautomer)Stretching3100-3500 (broad)Appears upon hydrolysis.
C=O (in pyrimidone tautomer)Stretching1650-1720 (strong)Appears upon hydrolysis.[7]
C-ClStretching~700-800Diminishes upon hydrolysis.

Protocol for FTIR Analysis (ATR Method):

Attenuated Total Reflectance (ATR)-FTIR is often the most suitable method for moisture-sensitive compounds as it requires minimal sample preparation, thereby reducing the risk of atmospheric moisture exposure.[8][9][10][11]

  • Instrument Preparation: Ensure the ATR crystal (diamond or germanium is recommended) is clean and dry.[8]

  • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Application (Inert Atmosphere): If possible, perform this step inside a glovebox. Place a small amount of the chloropyrimidine powder directly onto the ATR crystal.

  • Apply Pressure: Use the anvil to apply firm, even pressure to ensure good contact between the sample and the crystal.

  • Collect Spectrum: Acquire the FTIR spectrum of the sample.

  • Analysis: Examine the spectrum for the characteristic broad peaks in the 3100-3600 cm⁻¹ region (O-H/N-H stretch) and a strong peak in the 1650-1720 cm⁻¹ region (C=O stretch), which would indicate the presence of the hydrolysis product.[7][12]

Protocol for FTIR Analysis (KBr Pellet Method - for less sensitive compounds):

This method should be performed quickly to minimize moisture absorption by the hygroscopic KBr.[13][14][15]

  • Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven and stored in a desiccator.

  • Grinding and Mixing: In a dry agate mortar and pestle, grind 1-2 mg of the chloropyrimidine sample into a fine powder. Add approximately 100-200 mg of dry KBr and gently but thoroughly mix.[14]

  • Pressing the Pellet: Transfer the mixture to a pellet die and apply pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[14][16]

  • Analysis: Immediately place the pellet in the FTIR sample holder and acquire the spectrum.

NMR Spectroscopy for Quantifying Degradation

¹H NMR spectroscopy is a highly effective tool for both identifying and quantifying the extent of hydrolysis. The protons on the pyrimidine ring will have distinct chemical shifts in the chloro- and hydroxy- forms.

Expected ¹H NMR Chemical Shift Changes:

The conversion of a chloropyrimidine to a hydroxypyrimidine/pyrimidone results in a change in the electronic environment of the ring protons, leading to shifts in their resonance frequencies. Aromatic protons in chloropyrimidines typically appear in the range of 7.0-9.0 ppm.[17][18] The formation of the hydroxypyrimidine can cause these peaks to shift, and the appearance of a new set of signals corresponding to the hydrolysis product. The exact shifts are structure-dependent, but a comparison of the integration of the signals from the starting material and the product allows for quantification of the degradation.

Protocol for NMR Sample Preparation of Moisture-Sensitive Chloropyrimidines:

This procedure must be carried out in a glovebox or using Schlenk line techniques to prevent hydrolysis during sample preparation.[5][6][19]

  • Vial Preparation: Place a clean, dry NMR tube and cap, along with a small vial, inside a glovebox antechamber and cycle to introduce them into the inert atmosphere.

  • Weighing: Inside the glovebox, weigh approximately 5-10 mg of the chloropyrimidine into the vial.

  • Solvent Addition: Add ~0.6-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, DMSO-d₆ from a sealed ampoule or dried over molecular sieves) to the vial.[19][20]

  • Dissolution and Transfer: Cap the vial and gently swirl to dissolve the sample. Once dissolved, use a clean, dry pipette to transfer the solution into the NMR tube.

  • Sealing: Securely cap the NMR tube. For highly sensitive samples, J. Young's NMR tubes, which have a resealable Teflon tap, are recommended.[5]

  • Removal from Glovebox: Place the sealed NMR tube in the antechamber, cycle, and remove for analysis.

  • Analysis and Interpretation: Acquire the ¹H NMR spectrum. Identify the characteristic peaks for the chloropyrimidine and any new peaks corresponding to the hydroxypyrimidine.[17] Calculate the percentage of hydrolysis by comparing the integration of the respective aromatic proton signals.

Personal Protective Equipment (PPE) and Safety

Chloropyrimidines and their halogenated intermediates can be hazardous. Adherence to safety protocols is mandatory.

  • Eye Protection: Safety glasses or chemical splash goggles must be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Protective Clothing: A lab coat is required.

  • Respiratory Protection: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Decontamination and Disposal

Proper disposal of waste and decontamination of equipment are critical for safety and environmental protection.

Workflow for Decontamination and Disposal:

cluster_waste Waste Segregation cluster_disposal Disposal Containers cluster_decon Equipment Decontamination solid_waste Solid Waste (contaminated gloves, paper towels, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (residual solutions) liquid_container Labeled 'Halogenated Organic Waste' Container liquid_waste->liquid_container rinse Rinse glassware with a suitable organic solvent (e.g., acetone) wash Wash with soap and water rinse->wash dry Oven dry for reuse wash->dry

Caption: General workflow for waste disposal and equipment decontamination.

Disposal Protocols:

  • Solid Waste: Collect any solid chloropyrimidine waste and contaminated materials (e.g., gloves, weigh paper) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Chloropyrimidine solutions and solvent rinses should be collected in a designated "Halogenated Organic Waste" container.[2][19][21][20] Do not mix with non-halogenated waste to avoid costly disposal procedures.[22] Never dispose of organic substances down the drain.[2][20]

  • Decontamination: Glassware and equipment should be rinsed with an appropriate organic solvent (e.g., acetone) to remove residual chloropyrimidine. This rinseate must be collected as halogenated waste. Subsequently, the glassware can be washed with soap and water.

Chemical Compatibility

Selecting appropriate materials for storage containers and handling equipment is important to prevent contamination and degradation.

  • Plastics: Polypropylene shows good resistance to many organic compounds but can be swollen by halogenated hydrocarbons.[3][23][24][25][26] High-density polyethylene (HDPE) is also generally suitable. Testing under specific conditions is always recommended.

  • Fluoropolymers (PTFE, PFA): These materials offer excellent chemical resistance to a wide range of chemicals, including halogenated organic compounds, and are ideal for septa, tubing, and container liners.[27][28][29][30][31]

Conclusion

The successful use of moisture-sensitive chloropyrimidines in research and development hinges on the rigorous exclusion of atmospheric moisture. By implementing the detailed storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. A proactive approach to managing moisture sensitivity is a cornerstone of good laboratory practice when working with this valuable class of chemical intermediates.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • American Chemical Society. (2006, July 8). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
  • Labinsights. (2025, February 19).
  • ResearchGate. (2015, September 3). How can we take the NMR of a moisture sensitive compound?
  • TCI AMERICA.
  • NMR-CTP Tutorial. PREPARE YOUR SAMPLE.
  • Chemistry LibreTexts. (2024, October 15). 6.1: Preparing NMR Samples on a Schlenk Line.
  • Organomation.
  • Unknown Source.
  • Covalent Metrology.
  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Research Article. (2021, February 15).
  • FUJIFILM Wako.
  • Shimadzu. KBr Pellet Method.
  • YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
  • Basell. Resistance of Polypropylene to Chemicals.
  • Wilmad-LabGlass. Valve Tubes and Air Sensitive Samples in NMR.
  • Unknown Source. tech.topic Chemical Resistance of Polypropylene.
  • PubMed. (2006, April 14). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines).
  • Unknown Source.
  • ChemicalBook. 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum.
  • CELLTREAT Scientific Products.
  • Agilent. (2018, May 25). FTIR Spectroscopic Analyze on Aqueous Samples.
  • Labcompare.com. (2021, September 24). FTIR Sample Handling Buyer's Guide.
  • ACS Publications. (2020, April 29).
  • Eureka | Patsnap. (2015, March 11). Synthesis method of 2-chloropyrimidine.
  • Unknown Source. The chemical resistance properties of PTFE tubes.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Polyfluor.
  • JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
  • Hindustan Nylons. (2025, March 15). Chemical Resistance Guide of PTFE.
  • CP Lab Safety.
  • Trebor International. (2025, September 16). Chemical Resistance Chart of PFA/PTFE.
  • IPEX. POLYPROPYLENE Chemical Resistance Guide.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Applied Science and Biotechnology Journal for Advanced Research. (2025).
  • The Journal of Organic Chemistry.
  • BenchChem. (2025, June 27).
  • Braun Research Group.
  • CP Lab Safety.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Chemistry Steps. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Campus Operations.
  • Safety & Risk Services. Organic Solvent Waste Disposal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Hydrolysis of 4-Chloro-2-isopropyl-5-methylpyrimidine

Welcome to the technical support center for the hydrolysis of 4-Chloro-2-isopropyl-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 4-Chloro-2-isopropyl-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.

Hydrolysis Overview: Mechanism and Key Considerations

The hydrolysis of 4-Chloro-2-isopropyl-5-methylpyrimidine to its corresponding pyrimidinone, 2-isopropyl-5-methylpyrimidin-4-one, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, a water molecule or hydroxide ion acts as the nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring. This is followed by the elimination of the chloride leaving group, restoring the aromaticity of the ring.

Several factors can influence the rate and efficiency of this hydrolysis, including temperature, pH, solvent, and the presence of any catalysts. Understanding these parameters is crucial for troubleshooting and optimizing your reaction.

Troubleshooting Guide

Q1: My hydrolysis reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I address them?

Low or no conversion is a common issue that can often be resolved by systematically evaluating and adjusting the reaction conditions.

Possible Causes & Solutions:

  • Insufficient Temperature: SNAr reactions on chloropyrimidines often require elevated temperatures to proceed at a practical rate.[1] If you are running the reaction at or near room temperature, a gradual increase in temperature is recommended.

    • Actionable Advice: Increase the reaction temperature in increments of 10-20 °C and monitor the progress by a suitable analytical method like TLC or LC-MS.

  • Incorrect pH: The nucleophilicity of water is pH-dependent. In neutral or slightly acidic conditions, water is a relatively weak nucleophile.

    • Actionable Advice: The hydrolysis can be accelerated under either acidic or basic conditions.

      • Basic Conditions: Introduce a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The resulting hydroxide ion (OH⁻) is a much stronger nucleophile than water. Start with a stoichiometric amount of base and monitor the reaction.

      • Acidic Conditions: While less common for simple hydrolysis, acid catalysis can sometimes promote the reaction.[1] However, be aware that high acid concentrations can lead to unwanted side reactions.[1]

  • Inappropriate Solvent: If you are using a co-solvent system, its properties can significantly impact the reaction.

    • Actionable Advice: For hydrolysis, polar protic solvents like water, ethanol, or a mixture thereof are generally preferred. If using a co-solvent, ensure it is miscible with water and does not interfere with the reaction.

Q2: I am observing a significant amount of an unknown byproduct in my reaction mixture. How can I identify and minimize its formation?

The formation of byproducts is a frequent challenge in organic synthesis. For the hydrolysis of 4-Chloro-2-isopropyl-5-methylpyrimidine, several side reactions are possible.

Potential Byproducts & Mitigation Strategies:

  • Dehalogenation: Reductive dehalogenation, where the chloro group is replaced by a hydrogen atom, can occur, especially if reducing agents are present.

    • Identification: This byproduct will have a molecular weight corresponding to the loss of chlorine and the gain of hydrogen. Mass spectrometry is the best tool for identification.

    • Mitigation: Ensure your starting materials and reaction setup are free from any potential reducing agents.

  • Ring Opening: Under harsh conditions (e.g., very high temperatures or extreme pH), the pyrimidine ring itself can undergo cleavage.[2][3]

    • Identification: Ring-opened products will have significantly different fragmentation patterns in mass spectrometry and unique NMR spectra.

    • Mitigation: Employ milder reaction conditions. If high temperatures are necessary, try to minimize the reaction time.

Q3: The reaction seems to work, but my isolated yield of 2-isopropyl-5-methylpyrimidin-4-one is consistently low. What are the potential reasons?

Low isolated yield can stem from incomplete reaction, product degradation, or issues during the workup and purification process.

Troubleshooting Low Yield:

  • Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion by monitoring it over time.

  • Product Solubility: The product, 2-isopropyl-5-methylpyrimidin-4-one, may have some solubility in the aqueous phase, leading to losses during extraction.

    • Actionable Advice: After the initial extraction with an organic solvent, perform several additional extractions of the aqueous layer to recover as much product as possible. Saturating the aqueous layer with a salt like sodium chloride can also decrease the product's solubility in water and improve extraction efficiency.

  • Sub-optimal Workup: The workup procedure is critical for isolating your product in high purity and yield.

    • Actionable Advice: Ensure the pH is adjusted correctly to neutralize any acid or base used during the reaction. The product itself is a pyrimidinone, which can exhibit acidic or basic properties, so the final pH of the aqueous layer can influence its partitioning between the aqueous and organic phases.

  • Purification Losses: Significant amounts of product can be lost during purification steps like column chromatography or recrystallization.

    • Actionable Advice: For column chromatography, carefully select your solvent system to ensure good separation between your product and any impurities. For recrystallization, choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below to maximize recovery.[4]

Frequently Asked Questions (FAQs)

Q: What is the expected product of the hydrolysis of 4-Chloro-2-isopropyl-5-methylpyrimidine?

The expected product is 2-isopropyl-5-methylpyrimidin-4-one. It's important to note that this compound can exist in tautomeric forms, including 2-isopropyl-5-methylpyrimidin-4-ol. The pyrimidinone tautomer is generally the more stable form.

Q: What analytical techniques are best for monitoring the progress of this hydrolysis reaction?

A combination of techniques is often ideal:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and can also be used to detect byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any byproducts by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final, purified product.

Q: Are there any specific safety precautions I should take when working with 4-Chloro-2-isopropyl-5-methylpyrimidine?

As with any chemical reaction, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 4-Chloro-2-isopropyl-5-methylpyrimidine for specific handling and safety information.

Experimental Protocols

Protocol 1: Basic Hydrolysis of 4-Chloro-2-isopropyl-5-methylpyrimidine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-2-isopropyl-5-methylpyrimidine (1.0 eq) in a suitable solvent such as a 1:1 mixture of water and dioxane.

  • Reagent Addition: Add sodium hydroxide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[2][4]

Protocol 2: Monitoring Reaction Progress by TLC
  • TLC Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.

  • Spotting: Spot a dilute solution of your starting material, a co-spot (starting material and reaction mixture), and an aliquot of your reaction mixture on the baseline.

  • Development: Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate that the reaction is proceeding.

Data Presentation

Condition Starting Material Product Potential Byproduct Notes
TLC (Normal Phase) Higher RfLower RfVariesThe product, being a pyrimidinone, is more polar than the starting chloropyrimidine.
LC-MS (Reverse Phase) Longer Retention TimeShorter Retention TimeVariesThe more polar product will elute earlier.
Mass Spectrometry [M]+, [M+2]+ (3:1 ratio for Cl)[M+H]+VariesLook for the characteristic isotopic pattern of chlorine in the starting material.

Visualizations

Hydrolysis_Mechanism SM 4-Chloro-2-isopropyl-5-methylpyrimidine Intermediate Meisenheimer-like Complex SM->Intermediate Nucleophilic Attack Nuc OH⁻ Product 2-isopropyl-5-methylpyrimidin-4-one Intermediate->Product Elimination LG Cl⁻

Caption: SNAr mechanism for the hydrolysis of 4-Chloro-2-isopropyl-5-methylpyrimidine.

Troubleshooting_Workflow Start Low/No Conversion Check_Temp Increase Temperature Start->Check_Temp Check_pH Adjust pH (Add Base) Start->Check_pH Check_Solvent Optimize Solvent System Start->Check_Solvent Monitor Monitor by TLC/LC-MS Check_Temp->Monitor Check_pH->Monitor Check_Solvent->Monitor Success Reaction Proceeds Monitor->Success

Caption: A workflow for troubleshooting low conversion in the hydrolysis reaction.

References

  • Liu, P., et al. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Bergman, J., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Post-Reaction Purification of 4-Chloro-2-isopropyl-5-methylpyrimidine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common yet critical challenge of removing unreacted phosphoryl chloride (POCl₃) following the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common yet critical challenge of removing unreacted phosphoryl chloride (POCl₃) following the synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine. Adherence to these protocols is essential for ensuring product purity, process safety, and the integrity of downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted phosphoryl chloride so critical?

Phosphoryl chloride is a highly reactive reagent used for the chlorination of hydroxyl groups on the pyrimidine ring.[1][2] Leaving residual POCl₃ in your product can lead to several undesirable outcomes:

  • Product Degradation: POCl₃ can continue to react with the product or solvent, especially in the presence of moisture, leading to the formation of impurities.

  • Downstream Interference: Trace amounts of POCl₃ can interfere with subsequent synthetic steps, poison catalysts, or complicate purification efforts.

  • Safety Hazards: Phosphoryl chloride reacts violently and exothermically with water and other protic solvents.[3] Improper handling during workup can lead to dangerous, uncontrolled reactions.

Q2: What are the primary challenges in separating phosphoryl chloride from my product?

The main difficulties arise from the physical and chemical properties of POCl₃ and the target molecule. A key challenge is the potential for a delayed exothermic reaction during aqueous quenching. Quenching at low temperatures (e.g., 0-5°C) can lead to sluggish hydrolysis and the accumulation of unreacted POCl₃ or metastable intermediates like phosphorodichloridic acid.[4][5][6] This can result in an uncontrollable reaction as the mixture warms.[5]

Additionally, the product itself, a 4-chloropyrimidine derivative, can be susceptible to hydrolysis back to the starting hydroxypyrimidine, especially under acidic or strongly basic conditions during workup.[7][8][9]

Q3: What is the safest and most effective method for quenching excess phosphoryl chloride?

The universally recommended procedure is a "reverse quench." [5][10] This involves slowly adding the cooled reaction mixture to a vigorously stirred quenching solution. Never add the quenching solution to the reaction mixture , as this can create a localized excess of water, leading to a violent, uncontrolled exotherm.

Common quenching solutions include:

  • Ice/Water or Ice/Aqueous Base: A standard and effective method. The large volume of ice helps to absorb the heat of hydrolysis. Using a weak base like sodium bicarbonate (NaHCO₃) helps to neutralize the HCl and phosphoric acid byproducts.[1][2]

  • Aqueous Sodium Acetate (NaOAc): This is a highly recommended alternative. Quenching into a warm (35-40°C) sodium acetate solution ensures immediate and controlled hydrolysis of POCl₃, preventing the accumulation of unstable intermediates that can cause delayed exotherms.[5][10]

Q4: My product appears to be reverting to the starting hydroxypyrimidine during workup. How can I prevent this?

This is a common issue caused by the hydrolysis of the 4-chloro group.[1][7] This can be exacerbated by:

  • High Acidity or Basicity: Both strong acids and bases can promote hydrolysis.

  • Elevated Temperatures and Prolonged Reaction Times during workup.

To mitigate this, consider the following:

  • Use a Mild Base for Neutralization: Employ weaker bases like sodium bicarbonate or sodium acetate for quenching instead of strong bases like sodium hydroxide.[1][5]

  • Control pH Carefully: If a stronger base is necessary, add it slowly while monitoring the pH and maintaining a low temperature.

  • Minimize Water Contact Time: Perform extractions and washes efficiently to reduce the time the product is in an aqueous environment.

Q5: Is it possible to remove excess phosphoryl chloride by distillation?

Yes, distillation can be an effective first step before quenching. Given the significant difference in boiling points, removing the bulk of the excess POCl₃ via vacuum distillation (rotary evaporation) is a common and recommended practice.[11][12] This drastically reduces the amount of reagent that needs to be quenched, making the subsequent workup safer and more manageable.[1]

Comparative Physical Properties:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Phosphoryl Chloride153.33105.81.645
4-Chloro-2-isopropyl-5-methylpyrimidine170.64Not availableNot available

Data for 4-Chloro-2-isopropyl-5-methylpyrimidine is limited in public databases.[13] However, similar chlorinated pyrimidines have significantly higher boiling points, making distillation a viable separation technique.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Delayed, Uncontrolled Exotherm During Quench 1. Quenching at too low a temperature (0-5°C).2. Accumulation of unreacted POCl₃.3. Formation of metastable intermediates (e.g., phosphorodichloridic acid).[4][6]1. Perform a "reverse quench" by adding the reaction mixture to the quenching solution.[10]2. Quench into a warm (35-40°C) aqueous sodium acetate solution for controlled hydrolysis.[5][10]3. Ensure vigorous stirring throughout the addition.
Product Reverts to Starting Material (Hydroxypyrimidine) 1. Hydrolysis of the 4-chloro group.[7]2. Use of strong aqueous bases (e.g., NaOH).3. High acidity during workup.[14]1. Use a milder quenching/neutralization agent like aqueous NaHCO₃ or NaOAc.[1][5]2. If a base is necessary, add it slowly at low temperature while monitoring the pH.3. Minimize the duration of the aqueous workup.
Low Product Yield 1. Incomplete reaction.2. Product loss during aqueous workup.3. Product degradation due to harsh quench conditions.1. Monitor reaction completion by TLC or LCMS.2. Ensure pH of the aqueous layer is neutral or slightly basic before extraction.3. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Persistent Phosphorus Impurities in Product 1. Incomplete hydrolysis of POCl₃ and its byproducts.2. Insufficient washing of the organic layer.1. After quenching, allow the mixture to stir for an adequate period to ensure complete hydrolysis.2. Wash the combined organic layers thoroughly with water and then brine to remove water-soluble phosphorus species.

Detailed Experimental Protocols

Protocol 1: Safe Quenching and Workup

This protocol prioritizes safety by first removing the bulk of the excess POCl₃ and then employing a controlled reverse quench.

  • Initial POCl₃ Removal: Once the reaction is deemed complete, cool the reaction mixture to room temperature. Remove the majority of the unreacted phosphoryl chloride under reduced pressure using a rotary evaporator. Ensure your vacuum pump is protected by a suitable trap (e.g., a base trap).

  • Prepare Quench Solution: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate. The volume should be sufficient to fully submerge the stirrer blade and handle the volume of the reaction residue.

  • Reverse Quench: Cool the flask containing the reaction residue in an ice bath. Slowly and dropwise, add the cooled residue to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer with pH paper or a meter to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers. Wash sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Chloro-2-isopropyl-5-methylpyrimidine can be further purified by column chromatography or recrystallization as needed.[15]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_quench Quenching & Workup start Reaction Complete remove_pocl3 Remove bulk POCl3 (Vacuum Distillation) start->remove_pocl3 reverse_quench Reverse Quench: Add reaction residue to slurry (Maintain < 20°C) remove_pocl3->reverse_quench Cooled Residue prep_quench Prepare Ice/NaHCO3 Slurry prep_quench->reverse_quench neutralize Stir until gas evolution ceases (Check pH 7-8) reverse_quench->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with H2O, then Brine extract->wash dry Dry over Na2SO4, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product concentrate->end

Troubleshooting Logic Diagram

G exotherm Delayed Exotherm? hydrolysis Product Hydrolysis? exotherm->hydrolysis No exotherm_sol ACTION: - Use 'Reverse Quench' - Quench at 35-40°C (NaOAc) - Ensure vigorous stirring exotherm->exotherm_sol Yes impurities Phosphorus Impurities? hydrolysis->impurities No hydrolysis_sol ACTION: - Use mild base (NaHCO3) - Control pH carefully - Minimize water contact time hydrolysis->hydrolysis_sol Yes impurities_sol ACTION: - Increase post-quench stir time - Add extra H2O/Brine washes impurities->impurities_sol Yes node_sol Proceed to Final Purification impurities->node_sol No

References

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]

  • How can I properly quench POCl3? ResearchGate. [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]

  • Phosphorus Trichloride | Office of Environmental Health and Safety. Princeton EHS. [Link]

  • WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

  • CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. [Link]

  • 4-Chloro-5-isopropyl-2-methylpyrimidine. PubChem. [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties. EPA. [Link]

  • CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • My friend phosphorus oxychloride. Chemical Space. [Link]

  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]

  • 4-chloro-2-isopropyl-5-methylphenol. Stenutz. [Link]

  • Key Applications of 4-Chloro-2-isopropyl-5-methylphenol in Synthesis. Autech Industry Co.,Limited. [Link]

Sources

Troubleshooting

Purification strategies for crude 4-Chloro-2-isopropyl-5-methylpyrimidine

Technical Support Center: Purification & Troubleshooting for 4-Chloro-2-isopropyl-5-methylpyrimidine Topic: Audience: Researchers, Process Chemists, and Drug Development Scientists. Introduction: The Stability Paradox 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting for 4-Chloro-2-isopropyl-5-methylpyrimidine

Topic: Audience: Researchers, Process Chemists, and Drug Development Scientists.

Introduction: The Stability Paradox

4-Chloro-2-isopropyl-5-methylpyrimidine (CAS 1044768-18-4) is a critical heterocyclic building block, often utilized in the synthesis of agrochemicals (e.g., diazinon analogs) and kinase inhibitors. While the chloropyrimidine moiety is reactive enough for nucleophilic substitutions (


), this same reactivity renders it susceptible to hydrolysis.

The primary challenge in purifying this intermediate is not the separation itself, but the pre-purification workup . The synthesis typically involves chlorinating 2-isopropyl-5-methyl-4-hydroxypyrimidine with phosphorous oxychloride (


). If residual phosphoryl species are not quantitatively removed before distillation, they will degrade the product in-situ, leading to low yields and "smoking" distillates.

Module 1: The "Smoking" Distillate (POCl3 Removal)

User Question: "I am trying to distill my crude product, but the vacuum pump is fuming white smoke, and the distillate is turning acidic/yellow. What is happening?"

Diagnosis: You are likely distilling a mixture containing residual


 or phosphoryl intermediates. Under heat and vacuum, these decompose to release 

gas, which corrodes equipment and catalyzes the reversion of your product back to the hydroxypyrimidine starting material.

The Solution: The "Cold Quench" Protocol You must destroy all phosphorous-chlorine bonds before applying heat.

Step-by-Step Protocol:

  • Concentration: Remove the bulk excess

    
     via rotary evaporation before aqueous workup. Use a rigorous trap (KOH/NaOH) to catch acidic vapors.
    
  • The Quench:

    • Prepare a slurry of Ice/Water (approx. 5x volume of reaction mass).

    • Slowly pour the concentrated reaction mixture into the vigorously stirred ice.

    • Critical Control: Maintain internal temperature < 20°C . High temperatures during quenching accelerate the hydrolysis of the C-Cl bond on the pyrimidine ring [1].

  • pH Adjustment (The Pivot Point):

    • The pyrimidine will initially exist as the hydrochloride salt (water-soluble).

    • Add 50% NaOH or Sat.

      
        dropwise until pH reaches 7–8 .
      
    • Why? This liberates the free base, making it extractable into organic solvents.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with brine, dry over

    
    , and concentrate.[1][2]
    

Module 2: Purification Workflows (Decision Matrix)

User Question: "Should I use column chromatography or distillation? My crude purity is ~85%."

Senior Scientist Insight: For chloropyrimidines, Vacuum Distillation is the industry standard due to scalability. However, if your scale is small (<5g) or the product is thermally unstable, chromatography is safer.

Workflow Visualization

PurificationStrategy Start Crude Reaction Mixture (Post-POCl3 Removal) Quench Ice Quench & pH Adjustment (Target pH 7-8) Start->Quench CheckPurity Check Crude Purity (LC/GC) Quench->CheckPurity Decision Purity > 90%? CheckPurity->Decision Distill High Vacuum Distillation (0.1 - 1.0 mmHg) Decision->Distill Yes Column Flash Chromatography (Hexane/EtOAc) Decision->Column No (Complex impurities) Solid Product Solidifies? Distill->Solid Final Pure 4-Chloro-2-isopropyl-5-methylpyrimidine Column->Final HeatedCondenser Use Warm Water Condenser (40-50°C) Solid->HeatedCondenser Yes (MP > RT) StandardCondenser Standard Cooling Solid->StandardCondenser No (Oil) HeatedCondenser->Final StandardCondenser->Final

Caption: Decision matrix for purification based on crude purity and physical state.

Module 3: Vacuum Distillation Troubleshooting

User Question: "The product solidifies in the condenser and blocks the vacuum. How do I prevent this?"

Technical Guide: 4-Chloro-2-isopropyl-5-methylpyrimidine and its analogs often have melting points slightly above room temperature (approx. 30–60°C) [2]. Standard cold-water condensers will cause "freezing" of the distillate.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Condenser Clogging Product MP > Coolant TempSwitch condenser coolant to warm water (40–50°C) or use an air condenser.
Bumping Residual Solvent/WaterDegas the crude oil under weak vacuum (20 mmHg) for 30 mins before applying high vacuum.
Yellow/Red Distillate Oxidation or PolymerizationAdd a few crystals of BHT (Butylated hydroxytoluene) to the pot as a radical inhibitor.
Pressure Fluctuation HCl Off-gassingIncomplete quench. Stop distillation. Re-dissolve in DCM and wash with

.

Key Parameter:

  • Target Vacuum: < 2 mmHg (Oil pump required).

  • Expected Boiling Point: ~80–110°C at 1 mmHg (estimated based on chloropyrimidine analogs) [3].

Module 4: Storage & Handling (Preventing Hydrolysis)

User Question: "My purified product turned into a white solid paste after a week in the fridge. Is it ruined?"

Analysis: The "white paste" is likely the hydroxypyrimidine (starting material), formed by reaction with atmospheric moisture. The C-Cl bond is susceptible to hydrolysis, regenerating HCl, which autocatalytically accelerates the decomposition.

Storage Protocol:

  • Inert Atmosphere: Always backfill storage containers with Argon or Nitrogen.

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.

  • Temperature: Store at -20°C . Cold temperatures significantly retard the hydrolysis rate.

  • Stabilizer: For long-term storage (months), storing as a solution in anhydrous Toluene is often more stable than the neat solid [4].

References

  • BOC Sciences. Synthesis and Handling of Chloropyrimidines. Accessed 2024.[3]

  • PubChem. Compound Summary: 4-Chloro-5-isopropyl-2-methylpyrimidine (CID 24903698).[4] National Library of Medicine. Accessed 2024.[3] Link

  • Sigma-Aldrich. Pressure-Temperature Nomograph for Vacuum Distillation. Accessed 2024.[3] Link

  • Fisher Scientific. Safety Data Sheet: Chloropyrimidine Derivatives. Accessed 2024.[3] Link

Sources

Optimization

Technical Support Center: 4-Chloro-2-isopropyl-5-methylpyrimidine Coupling Reactions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-isopropyl-5-methylpyrimidine. This resource provides in-depth troubleshooting guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-isopropyl-5-methylpyrimidine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its coupling reactions and minimize common side reactions. Our guidance is grounded in established mechanistic principles and practical, field-proven insights to ensure the success of your synthetic endeavors.

Introduction: Navigating the Reactivity of a Substituted Pyrimidine

4-Chloro-2-isopropyl-5-methylpyrimidine is a valuable building block in medicinal chemistry. However, its successful application in cross-coupling reactions requires a nuanced understanding of its reactivity, which is significantly influenced by its substitution pattern. The electron-donating nature of the 2-isopropyl and 5-methyl groups increases the electron density of the pyrimidine ring, which can impact the rates of key steps in the catalytic cycle, such as oxidative addition. Furthermore, the steric bulk of the isopropyl group at the 2-position can play a role in catalyst-substrate interactions.

This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each, we will delve into common side reactions and provide actionable strategies to mitigate them.

Part 1: Troubleshooting Guide for Common Side Reactions

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired C4-Coupled Product in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with 4-Chloro-2-isopropyl-5-methylpyrimidine and an arylboronic acid, but I am observing low conversion to the desired 4-aryl-2-isopropyl-5-methylpyrimidine. What are the likely causes and how can I improve my yield?

Answer:

Low yields in the Suzuki-Miyaura coupling of this substrate often stem from a combination of factors related to catalyst activity, reaction conditions, and the inherent properties of the starting materials. The primary goal is to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, while minimizing competing side reactions.

G cluster_0 Problem: Low Yield cluster_1 Initial Checks cluster_2 Catalyst & Ligand Optimization cluster_3 Reaction Parameter Tuning cluster_4 Potential Solutions start Low Yield of C4-Coupled Product reagents Purity of Reagents (Boronic Acid, Base, Solvent) start->reagents atmosphere Inert Atmosphere (Degassing) start->atmosphere catalyst Palladium Precatalyst (Pd(0) vs. Pd(II)) reagents->catalyst solution1 Use High-Purity Reagents reagents->solution1 atmosphere->catalyst solution2 Ensure Rigorous Degassing atmosphere->solution2 base Base Strength & Solubility catalyst->base solution3 Switch to Pd(0) or use a pre-catalyst catalyst->solution3 ligand Ligand Selection (Bulky, Electron-Rich) ligand->base solution4 Screen Bulky Phosphine Ligands (e.g., SPhos, XPhos) ligand->solution4 solution5 Optimize Base (e.g., K3PO4, Cs2CO3) base->solution5 solvent Solvent System solution6 Screen Solvent Mixtures (e.g., Dioxane/Water) solvent->solution6 temperature Temperature Optimization solution7 Gradually Increase Temperature temperature->solution7

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

  • Catalyst and Ligand Selection: The choice of the palladium source and ligand is paramount. For an electron-rich and sterically accessible substrate like 4-Chloro-2-isopropyl-5-methylpyrimidine, the oxidative addition step can be sluggish.

    • Palladium Source: While Pd(II) sources like Pd(OAc)₂ are common, they require an in situ reduction to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed catalyst can sometimes be more efficient.

    • Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary for the coupling of aryl chlorides. Ligands such as SPhos, XPhos, or dtbpf can accelerate the oxidative addition and reductive elimination steps.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Strength and Solubility: A base that is too weak may not facilitate transmetalation effectively. Conversely, a base that is too strong can lead to decomposition of the boronic acid or the catalyst. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[1] The solubility of the base is also important; using an aqueous solution of the base in a biphasic system (e.g., dioxane/water) is a standard practice.

  • Solvent and Temperature:

    • Solvent: The solvent must be able to dissolve the reactants and the catalyst. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with water as a co-solvent for the base.[2]

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like hydrodehalogenation. A careful temperature screening is often necessary to find the optimal balance. Microwave irradiation can be a useful tool for rapid optimization and can sometimes lead to higher yields in shorter reaction times.[2]

  • Purity of Reagents:

    • Boronic Acid: Boronic acids can undergo dehydration to form boroxines, which are often less reactive. Ensure your boronic acid is of high purity and stored under appropriate conditions.

    • Solvents: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.

Issue 2: Formation of Homocoupling Byproduct in Suzuki-Miyaura Coupling

Question: My Suzuki coupling reaction is producing a significant amount of the homocoupled biaryl product from my boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that participate in a separate catalytic cycle leading to homocoupling.

StrategyRationaleRecommended Action
Rigorous Degassing To remove dissolved oxygen that promotes the Pd(II)-mediated homocoupling pathway.Use freeze-pump-thaw cycles for the solvent or sparge with an inert gas (e.g., argon or nitrogen) for an extended period.
Use of a Pd(0) Source To minimize the presence of Pd(II) species at the start of the reaction.Employ a Pd(0) catalyst such as Pd(PPh₃)₄.
Slow Addition of Boronic Acid To maintain a low concentration of the boronic acid relative to the aryl halide, favoring the cross-coupling pathway.Add the boronic acid solution dropwise to the reaction mixture over a period of time.
Ligand Selection Bulky, electron-rich ligands can favor the desired cross-coupling catalytic cycle.Utilize ligands like XPhos or SPhos.
Issue 3: Significant Hydrodehalogenation (Dechlorination) Observed

Question: In my coupling reaction (Suzuki, Buchwald-Hartwig, or Sonogashira), I am observing a significant amount of 2-isopropyl-5-methylpyrimidine as a byproduct. What is causing this hydrodehalogenation, and how can I prevent it?

Answer:

Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen atom. This side reaction is a common challenge in palladium-catalyzed couplings of aryl chlorides, especially with electron-rich substrates like 4-Chloro-2-isopropyl-5-methylpyrimidine. The increased electron density on the pyrimidine ring can make the C-Cl bond more susceptible to certain reductive pathways.

  • Hydride Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), the amine (in Buchwald-Hartwig), or even water. Using anhydrous solvents and reagents is a critical first step.

  • Catalyst and Ligand Effects: The choice of ligand can influence the propensity for hydrodehalogenation. Highly electron-rich and bulky ligands can sometimes promote this side reaction. Screening different ligands is recommended if hydrodehalogenation is a major issue.

  • Base: Some bases can act as hydride donors. If hydrodehalogenation is problematic, consider switching to a non-hydridic base.

  • Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the likelihood of hydrodehalogenation. Monitor the reaction progress and stop it as soon as the starting material is consumed.

G cluster_0 Problem: Hydrodehalogenation cluster_1 Identify Hydride Source cluster_2 Optimize Reaction Conditions cluster_3 Solutions start Formation of 2-isopropyl-5-methylpyrimidine solvent Solvent (e.g., alcohols) start->solvent amine Amine (Buchwald-Hartwig) start->amine water Trace Water start->water ligand Ligand Screening solvent->ligand solution1 Use Anhydrous Solvents solvent->solution1 amine->ligand amine->solution1 water->ligand water->solution1 solution2 Screen Different Ligands ligand->solution2 base Base Selection (non-hydridic) solution3 Use Non-Hydridic Base base->solution3 temp_time Minimize Temperature & Time solution4 Monitor Reaction and Stop at Completion temp_time->solution4

Caption: Decision tree for troubleshooting hydrodehalogenation.

Issue 4: Low Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 4-Chloro-2-isopropyl-5-methylpyrimidine with a primary or secondary amine is giving poor yields. What should I investigate?

Answer:

Low yields in Buchwald-Hartwig aminations of this substrate can be due to several factors, including catalyst deactivation, inappropriate base selection, and steric hindrance.

  • Catalyst and Ligand: This is often the most critical factor. For electron-rich aryl chlorides, sterically hindered biarylphosphine ligands such as XPhos or tBuXPhos are often effective.[3] The palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, should be of high quality.

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often give good results.[3] However, for sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, potentially requiring higher reaction temperatures.

  • Solvent: Anhydrous toluene is a common and effective solvent for Buchwald-Hartwig reactions.[3] Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.

  • Temperature: These reactions typically require elevated temperatures, often in the range of 80-110 °C.[3]

Issue 5: Difficulties in Sonogashira Coupling

Question: I am struggling with the Sonogashira coupling of 4-Chloro-2-isopropyl-5-methylpyrimidine with a terminal alkyne. The reaction is sluggish, and I observe decomposition. What can I do?

Answer:

Sonogashira couplings with aryl chlorides are generally more challenging than with bromides or iodides. The electron-rich nature of your substrate can further decrease its reactivity.

  • Catalyst System:

    • Palladium Source: A robust palladium catalyst is needed. PdCl₂(PPh₃)₂ is a common choice.

    • Copper Co-catalyst: A copper(I) salt, typically CuI, is essential for the traditional Sonogashira reaction. Ensure it is fresh and of high quality.

    • Ligand: The choice of phosphine ligand is important. For less reactive chlorides, more electron-rich and bulky ligands may be beneficial.

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the alkyne. The solvent should be anhydrous and degassed. THF and DMF are common choices.

  • Temperature: Higher temperatures are often required for aryl chlorides, but this can also lead to decomposition and homocoupling of the alkyne (Glaser coupling). Careful temperature optimization is key.

  • Minimizing Glaser Homocoupling: This side reaction can be suppressed by ensuring strictly anaerobic conditions and by the slow addition of the alkyne to the reaction mixture.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which position on the 4-Chloro-2-isopropyl-5-methylpyrimidine is more reactive for palladium-catalyzed cross-coupling reactions?

A1: The C4 position is significantly more reactive than the C2 position (if it were also halogenated) in palladium-catalyzed cross-coupling reactions. This is a well-established trend for 2,4-dihalopyrimidines.[4][5] The higher reactivity at C4 is attributed to the electronic effects of the ring nitrogen atoms, which make the C4 position more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.

Q2: How do the isopropyl and methyl substituents affect the reactivity of the 4-chloro position?

A2: The 2-isopropyl and 5-methyl groups are both electron-donating. This increases the electron density of the pyrimidine ring, which can make the oxidative addition of the palladium catalyst to the C4-Cl bond more challenging compared to an unsubstituted 4-chloropyrimidine. This is why the use of electron-rich and bulky phosphine ligands is often crucial to promote this key step in the catalytic cycle. The steric bulk of the isopropyl group at the 2-position is generally not expected to significantly hinder the reaction at the 4-position.

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) instead of a palladium-catalyzed coupling?

A3: While the pyrimidine ring is activated towards nucleophilic attack, the electron-donating isopropyl and methyl groups decrease this activation. For many nucleophiles, a direct SNAr reaction at the 4-position may require harsh conditions (high temperatures) and may not be as efficient or general as a palladium-catalyzed coupling, especially for carbon-carbon bond formation. However, for strong nucleophiles like certain amines or alkoxides, SNAr can be a viable alternative, and this possibility should be considered as a potential competing pathway, especially at elevated temperatures.[6]

Q4: What is the best general starting point for optimizing a new coupling reaction with this substrate?

A4: A good starting point would be to use a catalyst system known to be effective for electron-rich aryl chlorides. For a Suzuki coupling, this would typically involve a palladium(0) precatalyst like Pd(PPh₃)₄ or a Pd(II) source with a bulky biarylphosphine ligand like SPhos or XPhos, a carbonate or phosphate base, and a dioxane/water solvent system at around 80-100 °C. For a Buchwald-Hartwig amination, a similar catalyst system with a strong, non-nucleophilic base like NaOtBu in anhydrous toluene would be a reasonable starting point. Always start with small-scale reactions to screen conditions before scaling up.

Q5: How can I effectively monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of the product. For more quantitative analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools. ¹H NMR of the crude reaction mixture can also be used to determine the ratio of product to starting material and identify major side products.

References

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(37), 4874-4876. [Link]

  • BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. BenchChem Technical Support Center.
  • Neufeldt, S. R., & Sanford, M. S. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis, 10(15), 8415-8420. [Link]

  • Tyagi, V., Maher, K. N., & Kumar, V. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(3), 1539-1548. [Link]

  • Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synlett, 2006(12), 1891-1894. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines. BenchChem Technical Support Center.
  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(20), 9068-9078. [Link]

  • Gülcemal, D., Gürbüz, N., Gök, Y., & Özdemir, İ. (2017). Optimization of the reaction conditions for Suzuki coupling reaction of some aryl bromides with phenylboronic acid catalyzed by new Schiff base-Pd (II) complexes. Journal of Molecular Structure, 1141, 31-38. [Link]

  • Al-Hadedi, A. A. M., & El-Gazzar, A. A. B. A. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Journal of Saudi Chemical Society, 24(1), 1-10. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Hussain, M., He, L. N., & Langer, P. (2008). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synlett, 2008(12), 1809-1812. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • D'Auria, M., Emanuele, L., & Racioppi, R. (2012). Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction. Green Chemistry, 14(3), 743-748. [Link]

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Zhang, T., Zhang, J., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(7), 2261-2265. [Link]

Sources

Troubleshooting

Recrystallization solvents for high purity 4-Chloro-2-isopropyl-5-methylpyrimidine

Executive Summary & Compound Profile This guide addresses the purification of 4-Chloro-2-isopropyl-5-methylpyrimidine (CAS: 1015846-31-7). As a chlorinated pyrimidine intermediate, this compound presents specific challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide addresses the purification of 4-Chloro-2-isopropyl-5-methylpyrimidine (CAS: 1015846-31-7). As a chlorinated pyrimidine intermediate, this compound presents specific challenges: it is lipophilic, prone to hydrolysis under acidic/aqueous conditions, and often possesses a low melting point (solid-liquid transition likely between 40–70°C, depending on purity).

Critical Technical Constraint: The presence of the chlorine atom at the 4-position activates the ring, making it susceptible to nucleophilic attack (hydrolysis) if recrystallized in hot aqueous alcohols or acidic media. Therefore, anhydrous non-polar solvent systems are the gold standard for this class of molecule.

Solvent Selection Matrix

The following table summarizes the solvent systems evaluated for this specific pyrimidine derivative based on polarity (Hansen Solubility Parameters) and impurity rejection profiles.

Solvent SystemRoleSuitabilityTechnical Notes
n-Heptane PrimaryExcellent Best for rejecting polar impurities (e.g., hydroxy-pyrimidine precursors). High boiling point (98°C) allows good thermal range.
Hexane AlternativeGood Easier to remove (volatile), but lower boiling point limits solubility of crude material.
Ethyl Acetate / Heptane BinaryHigh Use if the compound is too insoluble in pure heptane. Dissolve in min. EtOAc, then drown out with Heptane.
Methanol / Water BinaryRisky Not recommended for high heat. Risk of hydrolysis (Cl

OH exchange). Use only if rapid cooling is possible.
Dichloromethane (DCM) SolventPoor Too soluble. Product will likely not crystallize, even at -20°C. Use only for loading columns.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

  • The Cause: This occurs when the crystallization temperature is higher than the melting point of the solvated product, or when the impurity profile depresses the melting point significantly.

  • The Fix:

    • Reheat to redissolve the oil.

    • Add a Seed Crystal: If available, add a seed at a temperature just below the saturation point.

    • Slow Down Cooling: Insulate the flask. Rapid cooling traps impurities that lower the melting point.

    • Change Solvent: Switch to a lower-boiling solvent (e.g., Hexane instead of Heptane) or reduce the amount of polar co-solvent (EtOAc).

Q2: I see a white precipitate that won't dissolve even when boiling. What is it?

  • The Cause: This is likely the 4-hydroxy-2-isopropyl-5-methylpyrimidine precursor (hydrolysis product) or inorganic salts (NaCl/POCl3 residues). These are highly polar and insoluble in Heptane.

  • The Fix: Do not add more solvent. Perform a Hot Filtration . Filter the boiling solution through a pre-warmed sintered glass funnel or fluted filter paper to remove these impurities before cooling.[1]

Q3: Can I use Ethanol or Methanol?

  • The Risk: While these are good solvents for pyrimidines, heating a chlorinated pyrimidine in protic solvents (especially if traces of acid are present from the synthesis) can lead to solvolysis , converting your product back to the ether or hydroxy derivative. If you must use alcohols, keep the temperature below 50°C and work quickly.

Detailed Experimental Protocol

Method A: The "Heptane Freeze" (Recommended)

Best for: Routine purification of crude material (>85% purity).

  • Preparation: Place crude solid in a round-bottom flask with a magnetic stir bar.

  • Dissolution: Add n-Heptane (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (98°C) with stirring.

    • Checkpoint: If the solid dissolves completely, proceed.[2] If a heavy white solid remains, perform a Hot Filtration (see Q2 above).

  • Cooling Phase 1: Remove from heat and allow to cool to Room Temperature (RT) slowly (over 30-45 mins) with gentle stirring.

  • Cooling Phase 2: Once at RT, place the flask in a -20°C freezer or an ice-acetone bath for 2 hours.

    • Why? Chlorinated pyrimidines have high solubility; extreme cold is often necessary to force precipitation.

  • Collection: Filter swiftly on a cold Buchner funnel. Wash with cold (-20°C) pentane or hexane.

  • Drying: Vacuum dry at ambient temperature (avoid heat to prevent melting).

Method B: The "Binary Drown-Out"

Best for: Oily crudes or material with low solubility in pure hydrocarbons.

  • Dissolve crude in the minimum amount of Ethyl Acetate (or DCM) at room temperature.

  • Add Heptane dropwise until the solution turns slightly cloudy (turbid).

  • Add a few drops of Ethyl Acetate to just clear the solution again.

  • Place in the freezer (-20°C) overnight.

  • Collect crystals as above.

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent system based on the behavior of the crude material.

SolventSelection Start Start: Analyze Crude Material SolubilityCheck Is it soluble in boiling Heptane? Start->SolubilityCheck InsolubleImpurities Are there insoluble solids (White precipitate)? SolubilityCheck->InsolubleImpurities Yes AddPolar Method B: Dissolve in min. EtOAc, then add Heptane SolubilityCheck->AddPolar No (Too insoluble) HotFiltration Perform Hot Filtration (Remove Hydroxy Impurity) InsolubleImpurities->HotFiltration Yes Cooling Slow Cool to RT -> -20°C InsolubleImpurities->Cooling No HotFiltration->Cooling OilingOut Does it 'Oil Out'? Cooling->OilingOut OilingOut->AddPolar Yes Success Collect Crystals (Wash with cold Pentane) OilingOut->Success No (Crystals form) AddPolar->Cooling

Caption: Decision tree for selecting the optimal recrystallization pathway based on solubility and impurity behavior.

Figure 2: Impurity Rejection Workflow

Visualizing how the solvent system separates the target molecule from common byproducts.

ImpurityRejection Crude Crude Mixture Heptane Hot Heptane Crude->Heptane Dissolve Solution Solution Phase (Target + Soluble Oils) Heptane->Solution Target Dissolves SolidWaste Solid Waste (Hydroxy-pyrimidine, Salts) Heptane->SolidWaste Impurities Precipitate Crystallization Cooling (-20°C) Solution->Crystallization PureCrystal Pure 4-Cl-Pyrimidine (Crystalline) Crystallization->PureCrystal Precipitates MotherLiquor Mother Liquor (Oligomers, Isomers) Crystallization->MotherLiquor Remains Soluble

Caption: Schematic of the impurity rejection mechanism using the Heptane thermal cycle.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 4-Chloro-2-methylthiopyrimidine (Related Structure Purification Data). Retrieved from [Link]

  • Google Patents. (2006). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines (Use of Heptane).

Sources

Optimization

Resolving stability issues of 4-chloropyrimidines in aqueous media

Topic: Resolving Stability Issues of 4-Chloropyrimidines in Aqueous Media Status: Active | Updated: October 2025 Support Tier: Senior Application Scientist Level Introduction Welcome to the Technical Support Center. If y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Stability Issues of 4-Chloropyrimidines in Aqueous Media

Status: Active | Updated: October 2025 Support Tier: Senior Application Scientist Level

Introduction

Welcome to the Technical Support Center. If you are working with 4-chloropyrimidines, you are handling a "spring-loaded" electrophile. The carbon-chlorine bond at the C4 position is highly activated for Nucleophilic Aromatic Substitution (


). While this makes it a versatile building block for drug discovery, it also makes it notoriously unstable in aqueous environments.

This guide moves beyond basic troubleshooting to explain the chemical causality of decomposition and provides self-validating protocols to preserve your compound.

Module 1: Diagnostics – The "Case of the Missing Chlorine"

Q: My LC-MS shows a mass shift of -18 Da. Is my compound degrading?

A: Yes. This is the hallmark signature of hydrolysis.

The Mechanism: In aqueous media, water acts as a nucleophile. It attacks the electron-deficient C4 position, displacing the chloride ion.

  • Starting Mass:

    
     (contains Cl, ~35 Da)
    
  • Product Mass:

    
     Da.
    

The resulting 4-hydroxypyrimidine often tautomerizes to the pyrimidin-4(3H)-one form, which is thermodynamically stable and pharmacologically inactive for your intended substitution targets.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the


 mechanism responsible for the degradation.

G Start 4-Chloropyrimidine (Electrophilic C4) Intermediate Meisenheimer-like Complex (Tetrahedral) Start->Intermediate + H2O (Attack) Water H2O (Nucleophile) Water->Intermediate Product 4-Hydroxypyrimidine (Inactive) Intermediate->Product - HCl (Elimination) Tautomer Pyrimidin-4(3H)-one (Stable Tautomer) Product->Tautomer Tautomerization

Figure 1: Mechanism of 4-chloropyrimidine hydrolysis via Nucleophilic Aromatic Substitution (


).

Module 2: Buffer Selection & pH Optimization

Q: I used Tris buffer and my compound disappeared. Why?

A: You likely synthesized a Tris-adduct, not a hydrolysis product.

The "Tris Trap": Tris (tris(hydroxymethyl)aminomethane) contains a primary amine . Primary amines are significantly better nucleophiles than water. In a competition between water (hydrolysis) and Tris (aminolysis), Tris wins. You have effectively performed an


 reaction with your buffer.
Q: What is the "Safe Zone" for pH?

A: pH 5.0 – 7.0 (Slightly Acidic to Neutral).

  • Acidic (< pH 4): Risk of Acid Catalysis . Protonation of the ring nitrogens (N1 or N3) makes the C4 carbon more electrophilic, accelerating attack by water [1].

  • Basic (> pH 8): Risk of Base Catalysis . Hydroxide ions (

    
    ) are potent nucleophiles. Hydrolysis rates increase exponentially with pH in this region [2].
    
  • The Sweet Spot: Maintain pH 5–7 to minimize both protonation-assisted attack and direct hydroxide attack.

Buffer Compatibility Table
Buffer SystemCompatibilityTechnical Note
Tris / Glycine CRITICAL FAIL Primary amines react with C4-Cl. Do not use.
Phosphate (PBS) Recommended Non-nucleophilic. Good buffering capacity at pH 7.[1]0.
HEPES / MOPS ⚠️ Use with Caution Sterically hindered amines are less reactive but can still react over long periods at high concentrations.
Acetate / Citrate Recommended Good for maintaining the slightly acidic "safe zone" (pH 4.5–6.0).

Module 3: Storage & Solvent Handling

Q: Can I store stock solutions in DMSO?

A: Yes, but "Wet DMSO" is a silent killer.

DMSO is hygroscopic (absorbs water from air). "Wet DMSO" creates a high-dielectric environment that supports the charged transition state of the


 reaction, facilitating hydrolysis even in the freezer [3].

Protocol: The "Dry Stock" Standard

  • Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

  • Container: Store in amber glass vials with PTFE-lined caps (plastic leaches and is permeable to moisture).

  • Aliquot: Do not freeze/thaw the main stock. Create single-use aliquots.

  • Temperature: Store at -20°C or -80°C.

Module 4: Experimental Protocols

Workflow: Rapid Stability Assessment

Before running a biological assay, validate your compound's integrity in the assay media using this self-validating protocol.

StabilityWorkflow Step1 Prepare 10mM Stock (Anhydrous DMSO) Step2 Dilute to 100µM in Assay Buffer Step1->Step2 Step3 Incubate at RT (Timepoints: 0, 1h, 4h) Step2->Step3 Step4 Quench & Analyze (LC-MS / HPLC) Step3->Step4 Decision Is Peak Area >95% of T=0? Step4->Decision Pass PASS: Proceed to Assay Decision->Pass Yes Fail FAIL: Change Buffer/pH Decision->Fail No

Figure 2: Decision tree for validating 4-chloropyrimidine stability prior to biological assays.

Detailed Protocol Steps
  • Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Spike: Spike the stock into your intended aqueous buffer (final conc. 50–100 µM).

    • Control: Spike into pure Acetonitrile or Methanol (compounds are generally stable in organic solvents for the duration of the test).

  • Sampling:

    • T=0: Immediately inject onto HPLC/LC-MS.

    • T=1h, 4h: Inject from the aqueous mixture.

  • Calculation:

    
    [2]
    
  • Threshold: If recovery is <90% after 1 hour, the compound is too unstable for long-duration assays in this buffer. Switch to a Phosphate buffer or lower the pH.

References

  • Reactivity of Chloropyrimidines: Benchchem. (2025).[3][4] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. 3

  • Hydrolysis Mechanisms: Taylor & Francis Knowledge Centers. (2017).[5] Hydrolysis reaction – Knowledge and References. 5

  • DMSO Stability: National Institutes of Health (PubMed). (2009). Stability of screening compounds in wet DMSO. 6[3][7]

  • Tris Buffer Reactivity: HBYNM Blog. (2025). What are the chemical reactions that Tris can participate in?1[3][7][8][9]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Control for 4-Chloro-2-isopropyl-5-methylpyrimidine Reactions

Welcome to the technical support center dedicated to the synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing temperature control—a critical parameter for ensuring reaction success, maximizing yield, and maintaining product purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the chlorination of a hydroxypyrimidine precursor to synthesize 4-Chloro-2-isopropyl-5-methylpyrimidine?

The optimal temperature range for chlorinating the corresponding 4-hydroxy-2-isopropyl-5-methylpyrimidine, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), is highly substrate-dependent but generally falls between 60°C and 160°C.[1][2] For many chlorinations of hydroxypyrimidines and related heterocycles, temperatures of 80°C to 110°C are common.[1][2][3] In some solvent-free protocols using a sealed reactor, temperatures can be pushed to 140-160°C to drive the reaction to completion, often with the addition of a base like pyridine.[1][4] It is crucial to start with smaller-scale optimization studies to pinpoint the ideal temperature for your specific substrate and setup.

Q2: How does reaction temperature fundamentally impact the yield and purity of the final product?

Temperature is a double-edged sword in this synthesis, governing the balance between reaction rate and selectivity. This relationship is a classic example of kinetic versus thermodynamic control.[5][6][7]

  • Higher Temperatures: Generally increase the reaction rate, leading to shorter reaction times. However, excessive heat can promote undesirable side reactions such as over-chlorination, decomposition leading to tar formation, or other side-product formation, thereby reducing both yield and purity.[1][2]

  • Lower Temperatures: Can significantly improve selectivity towards the desired mono-chlorinated product, minimizing byproducts. This is considered running the reaction under kinetic control, where the product that forms fastest (often the desired one with the lowest activation energy) is favored.[7][8] The drawback is a potentially slower reaction rate, which might lead to incomplete conversion if the reaction time is not extended accordingly.[2]

Q3: What are the primary safety concerns related to temperature control in this synthesis, especially when using POCl₃?

The primary safety concern is the risk of a thermal runaway reaction.[9][10] Chlorination with phosphorus oxychloride is often highly exothermic, meaning it releases a significant amount of heat.[11] If this heat is not dissipated effectively, it can create a dangerous feedback loop where the increasing temperature accelerates the reaction, which in turn releases even more heat.[10] This is particularly hazardous during:

  • Initial Reagent Mixing: Rapid addition of reactants can initiate an uncontrolled exotherm.[9]

  • Reaction Quenching: The workup, which often involves adding the reaction mixture to water or ice, is extremely exothermic and can cause violent splashing if not done slowly and with vigorous cooling.[2]

  • Scale-Up: Heat dissipation becomes much less efficient as the reaction volume increases because the surface-area-to-volume ratio decreases. A reaction that is well-behaved in a flask can become dangerously uncontrollable in a large reactor.[12][13]

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction yield is consistently low or the reaction fails to go to completion.

  • Possible Cause: The reaction temperature is too low, leading to slow kinetics.

    • Expert Analysis: At insufficient temperatures, the activation energy barrier is not being overcome efficiently, resulting in a sluggish or stalled reaction.

    • Suggested Solution: Gradually increase the reaction temperature in 5-10°C increments, closely monitoring the progress by an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][14][15] This will help you identify the minimum temperature required for complete conversion within a reasonable timeframe.

  • Possible Cause: The chlorinating agent (e.g., POCl₃) has degraded.

    • Expert Analysis: Phosphorus oxychloride is highly sensitive to moisture. Contamination with water will deactivate the reagent, rendering it ineffective for chlorination.[1]

    • Suggested Solution: Always use a fresh or recently distilled batch of POCl₃. Ensure all glassware is thoroughly oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

Issue 2: My final product is impure, contaminated with significant byproducts.

  • Possible Cause: The reaction temperature is too high, causing thermal decomposition.

    • Expert Analysis: High temperatures can provide enough energy to break down your starting material or product into a complex mixture of impurities, often appearing as a dark, tarry residue.[1]

    • Suggested Solution: Lower the reaction temperature. Ensure uniform heating by using an oil bath and efficient stirring to avoid localized hotspots, which can occur with heating mantles.[9][16]

  • Possible Cause: Over-chlorination is occurring.

    • Expert Analysis: If your starting material has other potential sites for chlorination, excessive temperature can provide the necessary activation energy for these secondary, undesired reactions to occur.

    • Suggested Solution: Reduce the reaction temperature to improve selectivity for the target product. Additionally, ensure you are using the correct stoichiometry of the chlorinating agent; an excess can drive over-chlorination.[2]

  • Possible Cause: Product hydrolysis during the workup phase.

    • Expert Analysis: The quenching step is highly exothermic. If the temperature is not controlled, the heat generated can cause the newly formed chloro-pyrimidine to hydrolyze back to the starting hydroxypyrimidine.

    • Suggested Solution: Quench the reaction by pouring it slowly onto a vigorously stirred mixture of crushed ice and a weak base (e.g., sodium bicarbonate or sodium carbonate solution).[2] This method simultaneously neutralizes acidic byproducts and dissipates the heat of quenching.

Issue 3: I am observing a sudden, uncontrolled temperature spike during the reaction.

  • Possible Cause: The rate of reagent addition is too fast.

    • Expert Analysis: For exothermic reactions, the rate of heat generation is directly proportional to the rate of reaction. Adding a reactive component too quickly can generate heat faster than the cooling system can remove it.[9]

    • Suggested Solution: Employ a semi-batch process where one reactant is added slowly and controllably via a dropping funnel or syringe pump.[10][11] Continuously monitor the internal reaction temperature and be prepared to stop the addition if it exceeds the set limit.[9]

  • Possible Cause: Inefficient mixing or inadequate cooling.

    • Expert Analysis: Poor agitation leads to localized "hotspots" where the temperature is much higher than the bulk mixture, which can initiate a runaway.[11][16] Similarly, an undersized ice bath or a chiller with insufficient capacity cannot remove the heat generated, especially at a larger scale.[17]

    • Suggested Solution: Use an overhead mechanical stirrer for uniform mixing, especially for volumes greater than 500 mL. Ensure your cooling system is adequate for the scale of the reaction. For highly exothermic processes, consider using a cryo-coolant or a dry ice/acetone bath for more robust temperature control.[9]

  • Possible Cause: Accumulation of unreacted starting material.

    • Expert Analysis: If the reaction is run at too low a temperature, the added reagent may not react immediately and instead accumulate. A subsequent, small increase in temperature can then trigger a rapid reaction of all the accumulated material at once, causing a dangerous exotherm.[10]

    • Suggested Solution: Ensure the reaction temperature is high enough to consume the reagent as it is added. Safety interlocks that stop reagent addition if the temperature drops below a set point are a critical safety feature in automated or large-scale reactors.[10]

Data Presentation

Table 1: General Temperature Guidelines and Their Mechanistic Implications

Temperature RangeControl RegimeExpected OutcomeKey Considerations
Low (e.g., < 60°C) Kinetic Control [8]Higher selectivity, minimized byproducts.Reaction may be slow or incomplete. Requires longer reaction times and careful monitoring for conversion.
Moderate (e.g., 60-110°C) Optimal Balance Good balance of reaction rate and product purity.The ideal range for many lab-scale syntheses. Optimization within this range is key.
High (e.g., > 110°C) Thermodynamic Control [8]Faster reaction rates.Increased risk of side reactions (over-chlorination, decomposition), leading to lower purity and yield.[2] Risk of thermal runaway increases.

Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Reaction Temperature Monitoring
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar (or overhead stirrer), a reflux condenser with an inert gas inlet, and a septa-sealed port for reagent addition.

  • Probe Placement: Insert a calibrated digital thermometer or thermocouple probe through one of the necks via an adapter. Ensure the tip of the probe is fully submerged in the reaction mixture but does not touch the flask walls or stir bar. This measures the true internal temperature.

  • Data Logging: For critical or large-scale reactions, connect the probe to a data logger to record the temperature throughout the experiment. Set alarms for any deviations from the target temperature range.[9]

  • Heating/Cooling: Place the flask in an oil bath or use a jacketed reactor connected to a circulating chiller/heater. This provides more uniform temperature control than a heating mantle.[9]

  • Execution: Begin stirring and heating/cooling to the desired setpoint. Add reagents slowly, paying close attention to any temperature fluctuations. Record the temperature at regular intervals.

Diagram 1: Troubleshooting Workflow for Temperature-Related Issues

G start Problem Observed low_yield Low Yield / Incomplete Reaction start->low_yield impurities High Impurity / Low Purity start->impurities exotherm Uncontrolled Exotherm start->exotherm cause_low_temp Cause: Temp Too Low? low_yield->cause_low_temp cause_high_temp Cause: Temp Too High? impurities->cause_high_temp cause_addition Cause: Addition Too Fast? exotherm->cause_addition sol_increase_temp Solution: Increase Temp & Monitor cause_low_temp->sol_increase_temp Yes cause_reagent Cause: Reagent Degraded? cause_low_temp->cause_reagent No sol_reagent Solution: Use Fresh/Dry Reagents cause_reagent->sol_reagent Yes sol_decrease_temp Solution: Lower Temp, Ensure Uniform Heating cause_high_temp->sol_decrease_temp Yes cause_over_chlor Cause: Over-chlorination? cause_high_temp->cause_over_chlor No sol_over_chlor Solution: Lower Temp & Check Stoichiometry cause_over_chlor->sol_over_chlor Yes cause_hydrolysis Cause: Hydrolysis During Workup? cause_over_chlor->cause_hydrolysis No sol_hydrolysis Solution: Slow Quench into Cold Base cause_hydrolysis->sol_hydrolysis Yes sol_addition Solution: Slow, Controlled Addition cause_addition->sol_addition Yes cause_mixing Cause: Poor Mixing/Cooling? cause_addition->cause_mixing No sol_mixing Solution: Improve Agitation & Cooling Capacity cause_mixing->sol_mixing Yes

Caption: Troubleshooting workflow for temperature optimization.

Diagram 2: Conceptual Relationship of Temperature to Reaction Products

G cluster_0 Reaction Energy Profile Reactants Reactants (Hydroxypyrimidine + POCl₃) TS_K Reactants->TS_K Low Ea (Favored at Low Temp) TS_T Reactants->TS_T High Ea (Requires High Temp) P_K Kinetic Product (Desired 4-Chloro Product) - Forms Faster - Less Stable TS_K->P_K P_T Thermodynamic Product (Byproducts/Decomposition) - Forms Slower - More Stable TS_T->P_T

Caption: Kinetic vs. Thermodynamic reaction pathways.

References

Sources

Optimization

Technical Support Center: A Guide to the Separation of 4-Chloro-2-isopropyl-5-methylpyrimidine from its Regioisomers

Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing the challenge of separating 4-chloro-2-isopropyl-5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing the challenge of separating 4-chloro-2-isopropyl-5-methylpyrimidine from its regioisomeric impurities. The structural similarities between these isomers often lead to co-elution in chromatography and difficulties in selective crystallization, compromising the purity of the final product. This resource offers a structured approach to troubleshooting these separation challenges, grounded in established scientific principles and practical laboratory experience.

Understanding the Challenge: The Nature of Pyrimidine Regioisomers

The synthesis of 4-chloro-2-isopropyl-5-methylpyrimidine can often lead to the formation of several regioisomers, where the substituents (chloro, isopropyl, and methyl groups) are arranged differently on the pyrimidine ring. These isomers, such as 4-chloro-5-isopropyl-2-methylpyrimidine and 4-chloro-6-isopropyl-5-methylpyrimidine, possess very similar physical and chemical properties, making their separation a significant purification hurdle. The subtle differences in their polarity, boiling points, and crystal lattice energies are the key to achieving successful separation.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 4-chloro-2-isopropyl-5-methylpyrimidine and its regioisomers so difficult?

A1: The difficulty arises from the high degree of structural similarity between the target molecule and its regioisomers. This results in nearly identical polarities and solubilities, leading to poor resolution in standard chromatographic systems and challenges in achieving selective crystallization.[1][2] Effective separation necessitates the optimization of techniques to exploit the minor differences in their physicochemical properties.

Q2: What are the most common regioisomeric impurities I should expect?

A2: The specific regioisomers formed depend on the synthetic route. However, common isomers may involve the transposition of the chloro, isopropyl, and methyl groups around the pyrimidine ring. For instance, you might encounter isomers where the isopropyl group is at position 5 while the methyl is at position 2, or other permutations.[3][4] It is crucial to characterize your crude mixture thoroughly, typically using techniques like GC-MS or LC-MS, to identify the specific regioisomers present.

Q3: What initial steps should I take to develop a separation method?

A3: A logical first step is to perform thin-layer chromatography (TLC) using a variety of solvent systems to get a preliminary assessment of the separability of the isomers.[5][6] This will help in selecting a suitable starting point for developing a column chromatography or HPLC method. It is advisable to screen a range of polarities, from non-polar (e.g., hexane/ethyl acetate) to more polar (e.g., dichloromethane/methanol) mobile phases.[5][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the purification process and provides actionable solutions.

Issue 1: Poor or No Separation on a Silica Gel Column

Possible Cause: The similar polarity of the regioisomers leads to co-elution on standard silica gel.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent System Screening: Experiment with a wide range of solvent systems. Sometimes, a less conventional solvent mixture can provide the necessary selectivity. Consider ternary or even quaternary solvent systems.

    • Mobile Phase Modifiers: For basic pyrimidine derivatives, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape by minimizing interactions with acidic silanol groups on the silica surface.[5] Conversely, for acidic compounds, a small amount of acetic acid can be beneficial.[5]

  • Change the Stationary Phase:

    • Alumina: Neutral, acidic, or basic alumina can offer different selectivity compared to silica gel.[8]

    • Bonded Phases: Consider using bonded-phase silica, such as cyano (CN) or diol-functionalized columns, which can provide alternative separation mechanisms.

  • Employ Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO2 as the primary mobile phase and is a form of normal-phase chromatography that can be highly effective for purifying polar molecules and is often faster than HPLC.[5][9]

Issue 2: The Compound Fails to Crystallize, or an Oil is Formed

Possible Cause: The presence of impurities, including regioisomers, can inhibit crystal lattice formation. The chosen solvent may also be inappropriate.

Solutions:

  • Solvent Selection for Crystallization: The ideal solvent is one where the target compound is highly soluble at elevated temperatures but sparingly soluble at cooler temperatures.[10]

    • Single-Solvent Recrystallization: Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water.[7][11]

    • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. The anti-solvent is slowly added to a solution of the compound in the "good" solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[10]

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing an "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality crystals.[10]

  • Purity Enhancement: If crystallization is consistently failing, it may be necessary to first enrich the target compound using column chromatography before attempting crystallization again.

Issue 3: Co-elution of Isomers in Reversed-Phase HPLC

Possible Cause: The hydrophobicities of the regioisomers are too similar for effective separation on a standard C18 column.

Solutions:

  • Optimize HPLC Conditions:

    • Column Chemistry: Test different stationary phases. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity due to pi-pi interactions with the aromatic pyrimidine ring.[12]

    • Mobile Phase Composition: Vary the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH. Small changes in pH can alter the ionization state of the pyrimidine ring, potentially leading to better separation.

    • Temperature: Adjusting the column temperature can influence selectivity. It's recommended to test temperatures both above and below ambient.[12]

  • Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is a valuable alternative for separating polar compounds that are poorly retained in reversed-phase chromatography.[13]

Experimental Protocols
Protocol 1: Flash Column Chromatography for Regioisomer Enrichment

This protocol outlines a general procedure for enriching the target compound using flash chromatography.

1. Solvent System Selection:

  • Utilize thin-layer chromatography (TLC) to identify a suitable mobile phase. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show some separation from the isomeric impurities.[5] Common solvent systems to screen include hexane/ethyl acetate and dichloromethane/methanol.[5]

2. Column Packing:

  • Prepare a slurry of silica gel in the non-polar component of your chosen mobile phase (e.g., hexane).
  • Carefully pour the slurry into the column and use positive pressure to pack the bed uniformly, avoiding any trapped air bubbles.[5]

3. Sample Loading:

  • Dissolve the crude mixture in a minimal amount of the mobile phase or a strong solvent that is then adsorbed onto a small amount of silica gel.
  • After evaporating the solvent, the dry silica with the adsorbed sample is loaded onto the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the chosen mobile phase. A shallow gradient of increasing polarity can be employed if isocratic elution is insufficient.
  • Collect fractions and monitor their composition using TLC.

5. Product Isolation:

  • Combine the fractions containing the enriched product and remove the solvent under reduced pressure.
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure 4-chloro-2-isopropyl-5-methylpyrimidine, preparative HPLC is often the method of choice.[7]

1. Method Development:

  • On an analytical HPLC system, develop a separation method to determine the optimal stationary phase (e.g., C18, Phenyl-Hexyl) and mobile phase (e.g., acetonitrile/water or methanol/water, potentially with additives like formic acid or trifluoroacetic acid).[7]

2. Scale-Up:

  • Transfer the optimized analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.

3. Purification and Fraction Collection:

  • Dissolve the partially purified compound in the mobile phase or a compatible solvent.
  • Inject the sample onto the preparative HPLC system.
  • Collect fractions corresponding to the peak of the target compound, often triggered by a UV detector signal.[7]

4. Purity Analysis and Isolation:

  • Analyze the purity of the collected fractions using analytical HPLC.
  • Combine the pure fractions and remove the mobile phase, typically by rotary evaporation or lyophilization, to obtain the final purified product.[7]
Data Presentation

Table 1: Illustrative Solvent Systems for TLC Screening

Solvent System (v/v)PolarityPotential for Separation
Hexane:Ethyl Acetate (9:1)LowGood for less polar isomers
Hexane:Ethyl Acetate (7:3)Low-MediumA good starting point
Dichloromethane:Methanol (98:2)MediumFor more polar isomers
Toluene:Acetone (8:2)MediumOffers different selectivity
Visualization of Workflow

Caption: A decision-making workflow for the separation of pyrimidine regioisomers.

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • PubChem. (n.d.). 4-Chloro-5-isopropyl-2-methylpyrimidine.
  • Ghamdi, M. A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(22), 5336.
  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
  • Reddit. (2021). How to separate these regioisomers?.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography.
  • PubChemLite. (n.d.). 4-chloro-5-isopropyl-6-methylpyrimidine (C8H11ClN2).
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Chromatography Online. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification.
  • PubMed. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 4-Chloro-2-isopropyl-5-methylpyrimidine

Introduction 4-Chloro-2-isopropyl-5-methylpyrimidine is a substituted pyrimidine, a heterocyclic aromatic compound central to the structure of nucleic acids and numerous pharmaceuticals.[1] The precise arrangement of its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-isopropyl-5-methylpyrimidine is a substituted pyrimidine, a heterocyclic aromatic compound central to the structure of nucleic acids and numerous pharmaceuticals.[1] The precise arrangement of its substituents—a chloro group, an isopropyl group, and a methyl group—creates a unique electronic and steric environment. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this molecule, offers a comparative framework against simpler pyrimidine analogs, and details a robust experimental protocol for acquiring high-fidelity spectral data. For researchers in medicinal chemistry and drug development, accurate structural elucidation via NMR is a cornerstone of compound verification and quality control.

Section 1: Predicted ¹H NMR Spectral Analysis of 4-Chloro-2-isopropyl-5-methylpyrimidine

The structural features of 4-Chloro-2-isopropyl-5-methylpyrimidine give rise to a predictable yet distinct ¹H NMR spectrum. The molecule has three distinct proton environments, which will result in three unique signals. The analysis below is based on established principles of chemical shifts and spin-spin coupling in heteroaromatic systems.[2]

  • Proton Environments:

    • H-a (Isopropyl Methine): The single proton on the tertiary carbon of the isopropyl group.

    • H-b (Isopropyl Methyl): The six equivalent protons of the two methyl groups within the isopropyl substituent.

    • H-c (Ring Methyl): The three protons of the methyl group directly attached to the pyrimidine ring at position 5.

    • H-6 (Ring Proton): The single proton attached to the pyrimidine ring at position 6.

Diagram: Proton Environments

Caption: Molecular structure and distinct proton environments.

Predicted Spectral Parameters
Signal LabelDescriptionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H-6 Pyrimidine Ring Proton8.5 - 8.7Singlet (s)1HProtons on pyrimidine rings are significantly deshielded due to the electronegativity of the two nitrogen atoms and the aromatic ring current.[2][3] The adjacent chloro and methyl groups will provide minor shielding/deshielding effects. It appears as a singlet as there are no adjacent protons.
H-a Isopropyl Methine (CH)3.2 - 3.5Septet (sept)1HThis proton is adjacent to the electron-withdrawing pyrimidine ring, causing a downfield shift. It is coupled to the six equivalent H-b protons, resulting in a septet (n+1 = 6+1 = 7).
H-c Ring Methyl (CH₃)2.4 - 2.6Singlet (s)3HMethyl groups on aromatic rings typically appear in this region. The adjacent chloro group will cause a slight downfield shift compared to an unsubstituted methyl-pyrimidine. It is a singlet due to the absence of neighboring protons.
H-b Isopropyl Methyl (CH₃)1.2 - 1.4Doublet (d)6HThese aliphatic protons are the most shielded. They are coupled to the single H-a proton, resulting in a doublet (n+1 = 1+1 = 2).

Section 2: Comparative Spectral Analysis

To understand the influence of each substituent, we compare the predicted spectrum of our target molecule with known data for simpler, related structures.

CompoundH-2H-4/H-6H-5Reference
Pyrimidine (unsubstituted) ~9.27 ppm~8.78 ppm~7.38 ppm[3]
4-Chloro-5-methylpyrimidine ~8.9 ppm (H-2), ~8.7 ppm (H-6)-~2.5 ppm (CH₃)[4][5]
4-Chloro-2-isopropyl-5-methylpyrimidine (Predicted) -~8.6 ppm (H-6)~2.5 ppm (CH₃), ~3.3 ppm (CH), ~1.3 ppm (CH₃)₂-

Analysis of Substituent Effects:

  • Isopropyl Group at C-2: Replacing H-2 with an isopropyl group removes the highly deshielded signal around 9.2 ppm. The electron-donating nature of the alkyl group provides slight shielding to the remaining ring proton (H-6) compared to an unsubstituted pyrimidine.

  • Chloro Group at C-4: The electronegative chlorine atom withdraws electron density from the ring, which generally deshields adjacent protons. Its effect on the H-6 proton is notable.

  • Methyl Group at C-5: This electron-donating group provides a slight shielding effect on the ring, counteracting the deshielding influence of the nitrogen atoms and the chloro group to some extent.

Section 3: Experimental Protocol for High-Fidelity ¹H NMR Spectrum Acquisition

This section provides a comprehensive, self-validating protocol for obtaining a publication-quality ¹H NMR spectrum. The causality behind each step is explained to ensure scientific rigor.

Diagram: ¹H NMR Experimental Workflow

Caption: Step-by-step workflow for ¹H NMR analysis.

Part A: Sample Preparation

The quality of the final spectrum is fundamentally dependent on meticulous sample preparation.

  • Material Quantity: Weigh approximately 5-25 mg of 4-Chloro-2-isopropyl-5-methylpyrimidine into a clean, dry vial.[6] Using too little material will result in a poor signal-to-noise ratio, while an overly concentrated sample can cause line broadening and difficulty in shimming the magnetic field.[7]

  • Solvent Choice: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for many organic molecules and is relatively inexpensive.[8] Use approximately 0.5-0.6 mL of the solvent, which corresponds to a solution height of about 40 mm in a standard 5 mm NMR tube.[7] The deuterium signal is used by the spectrometer to stabilize the magnetic field (the "lock").[6]

  • Dissolution and Filtration: Add the solvent to the vial containing the sample and gently agitate until the solid is fully dissolved. If any solid particles remain, the solution must be filtered to prevent distortion of the magnetic field homogeneity.[6] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS). TMS is chemically inert and its signal is defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.

  • Final Steps: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous. Wipe the outside of the tube clean before inserting it into the spectrometer.

Part B: Data Acquisition Parameters

These parameters are for a typical modern FT-NMR spectrometer (e.g., 400 MHz). Default parameter sets provided by the manufacturer are often optimized and suitable for standard samples.[9]

ParameterRecommended ValueRationale
Pulse Program zg30 or zgA standard one-pulse experiment. zg30 uses a 30° pulse angle, which allows for a shorter relaxation delay (D1) and faster acquisition if multiple scans are needed, preserving signal intensity well.[9] A 90° pulse (zg) maximizes signal for a single scan.
Number of Scans (NS) 8 to 16For a sample of 5-25 mg, a small number of scans is usually sufficient to achieve excellent signal-to-noise. Signal-to-noise improves with the square root of the number of scans.
Acquisition Time (AQ) 2 - 4 secondsThis is the duration for which the Free Induction Decay (FID) is recorded. A longer AQ provides better resolution for resolving fine coupling patterns, but also collects more noise after the signal has decayed.[9][10]
Relaxation Delay (D1) 1.5 - 5 secondsThe time between pulses to allow the nuclear spins to return to thermal equilibrium. For qualitative spectra, a D1 of 1.5s is often sufficient with a 30° pulse. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of any proton of interest.[11]
Spectral Width (SW) ~16 ppmThis defines the frequency range to be observed. A range from approximately -2 to 14 ppm is sufficient to capture all signals for most organic molecules, including any potential impurities.
Receiver Gain (RG) Auto-adjust (rga)The instrument should automatically set the receiver gain to amplify the signal without clipping the FID, ensuring data integrity.[11]

Conclusion

The ¹H NMR spectrum of 4-Chloro-2-isopropyl-5-methylpyrimidine is predicted to show four distinct signals corresponding to its unique proton environments. The chemical shifts and splitting patterns are governed by the cumulative electronic and proximity effects of the pyrimidine core and its chloro, isopropyl, and methyl substituents. By following a meticulous experimental protocol for sample preparation and data acquisition, researchers can obtain a high-resolution spectrum that unequivocally confirms the structure of the molecule. This guide provides the predictive framework and the practical methodology necessary for drug development professionals and scientists to confidently perform this essential analytical task.

References

  • NMR Sample Preparation. (n.d.). University of Sheffield. Retrieved February 15, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 15, 2026, from [Link]

  • Optimized Default 1H Parameters. (2020, April 13). University of Georgia NMR Facility. Retrieved February 15, 2026, from [Link]

  • NMR Spectrum Acquisition. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved February 15, 2026, from [Link]

  • NMR data acquisition. (n.d.). Instruct-ERIC. Retrieved February 15, 2026, from [Link]

  • The Acquisition Parameters. (n.d.). The University of Edinburgh, School of Chemistry. Retrieved February 15, 2026, from [Link]

  • Basics of NMR: Sample preparation and analysis of NMR analysis data. (2021, April 18). Mesbah Energy Company. Retrieved February 15, 2026, from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: Synthesis, Characterization, and Molecular Docking. (2023, July 3). MDPI. Retrieved February 15, 2026, from [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC. Retrieved February 15, 2026, from [Link]

  • 1H-NMR spectrum of para-substituted pyrimidine ER-6. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • How is the internal standard used to quantify the concentration of my analyte? (n.d.). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4-Chloro-5-isopropyl-2-methylpyrimidine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved February 15, 2026, from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved February 15, 2026, from [Link]

  • 4-Chloro-5-methylpyrimidine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Electronic supplementary information. (2019). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • 4-Chloro-5-methylpyrimidin-2-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 4-Chloro-5-methylfuro[2,3-d]pyrimidine. (n.d.). American Elements. Retrieved February 15, 2026, from [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol and Its Metal(II) Complexes. (2020, February 20). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry. Retrieved February 15, 2026, from [Link]

  • Interpreting NMR Example 1. (2018, September 20). YouTube. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 4-Chloro-2-isopropyl-5-methylpyrimidine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-isopropyl-5-methylpyrimidine For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmenta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-isopropyl-5-methylpyrimidine

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of novel heterocyclic compounds is paramount for structural elucidation, impurity profiling, and metabolite identification. This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-2-isopropyl-5-methylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and materials science. By synthesizing established fragmentation principles for pyrimidines, chlorinated aromatics, and alkyl-substituted heterocycles, this document offers a predictive framework for interpreting the mass spectrum of this compound and its analogs.

Introduction to the Mass Spectrometry of Substituted Pyrimidines

Electron ionization mass spectrometry (EI-MS) is a powerful technique for the structural analysis of volatile and semi-volatile organic compounds. The fragmentation patterns observed in EI-MS are highly reproducible and provide a fingerprint of a molecule's structure. For substituted pyrimidines, fragmentation is typically initiated by the loss of an electron to form a molecular ion (M+•), which then undergoes a series of unimolecular decompositions. The stability of the resulting fragment ions, governed by factors such as resonance and the inductive effects of substituents, dictates the major fragmentation pathways.[1][2][3]

The presence of a chlorine atom introduces a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is invaluable for identifying chlorine-containing fragments.[4][5] Furthermore, alkyl substituents like the isopropyl group have well-established fragmentation behaviors, primarily involving the loss of alkyl radicals to form stable carbocations.[6][7]

Predicted Fragmentation Pattern of 4-Chloro-2-isopropyl-5-methylpyrimidine

The electron ionization mass spectrum of 4-Chloro-2-isopropyl-5-methylpyrimidine is anticipated to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of its substituents and the pyrimidine ring itself. The proposed fragmentation pathways are detailed below, and a summary of the expected principal mass fragments is provided in Table 1.

Molecular Ion Formation

The initial event in the mass spectrometer is the ionization of the molecule to produce a molecular ion radical, [C₈H₁₁ClN₂]⁺•. The presence of chlorine will result in two molecular ion peaks at m/z 186 and 188, with relative intensities reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Major Fragmentation Pathways

  • Loss of a Methyl Radical ([M-15]⁺): A primary fragmentation event is the loss of a methyl radical (•CH₃) from the isopropyl group. This results in a stable secondary carbocation, which is further stabilized by the adjacent pyrimidine ring.

  • Loss of the Isopropyl Radical ([M-43]⁺): Cleavage of the C-C bond between the pyrimidine ring and the isopropyl group leads to the loss of an isopropyl radical (•C₃H₇). This is expected to be a prominent fragmentation pathway due to the stability of the resulting pyrimidinyl cation.

  • Loss of a Chlorine Radical ([M-35]⁺): Homolytic cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl). The resulting fragment ion will not exhibit the characteristic chlorine isotopic pattern.

  • Loss of Propene via McLafferty-type Rearrangement: While not a classic McLafferty rearrangement, a hydrogen transfer from the methyl group to the pyrimidine ring followed by the elimination of a neutral propene molecule (C₃H₆) is a plausible pathway.

  • Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring can occur, leading to the formation of smaller, characteristic ions. The expulsion of neutral molecules such as hydrogen cyanide (HCN) is a common fragmentation route for nitrogen-containing heterocyclic compounds.[8]

Table 1: Predicted Principal Mass Fragments of 4-Chloro-2-isopropyl-5-methylpyrimidine and Their Proposed Structures

m/z (³⁵Cl/³⁷Cl)Proposed Ion FragmentRelative Intensity (%)
186/188[C₈H₁₁ClN₂]⁺• (Molecular Ion)~20
171/173[C₇H₈ClN₂]⁺~80
143/145 [C₅H₄ClN₂]⁺ 100
151[C₈H₁₁N₂]⁺~15
144/146[C₅H₅ClN₂]⁺•~10
116/118[C₄H₃ClN]⁺~25

The base peak is indicated in bold.

Visualizing the Fragmentation Pathways

The logical flow of the major fragmentation events for 4-Chloro-2-isopropyl-5-methylpyrimidine is depicted in the following diagram:

Fragmentation_Pathway M [C₈H₁₁ClN₂]⁺• m/z 186/188 F1 [C₇H₈ClN₂]⁺ m/z 171/173 M->F1 - •CH₃ F2 [C₅H₄ClN₂]⁺ m/z 143/145 M->F2 - •C₃H₇ F3 [C₈H₁₁N₂]⁺ m/z 151 M->F3 - •Cl F4 [C₅H₅ClN₂]⁺• m/z 144/146 M->F4 - C₃H₆

Caption: Proposed EI fragmentation pathways of 4-Chloro-2-isopropyl-5-methylpyrimidine.

Comparative Analysis with Alternative Analytical Techniques

While EI-MS is a powerful tool for structural elucidation, orthogonal analytical techniques can provide complementary information for unambiguous identification.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework and the connectivity of atoms.Non-destructive, provides unambiguous structural information.Requires larger sample amounts, less sensitive than MS.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple to perform.Provides limited information on the overall molecular structure.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Provides molecular weight information for less volatile or thermally labile compounds.Softer ionization technique, suitable for a wider range of compounds.Fragmentation is often less extensive than in EI-MS, requiring tandem MS (MS/MS) for detailed structural information.[9]

Experimental Protocol: Acquiring the Mass Spectrum

The following is a representative protocol for acquiring the electron ionization mass spectrum of 4-Chloro-2-isopropyl-5-methylpyrimidine.

1. Sample Preparation

  • Dissolve approximately 1 mg of 4-Chloro-2-isopropyl-5-methylpyrimidine in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

2. Instrument Parameters (Direct Insertion Probe)

  • Mass Spectrometer: A magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-300

  • Scan Rate: 1 scan/second

  • Probe Temperature Program: Start at 50 °C, ramp to 250 °C at 20 °C/min.

3. Data Acquisition and Analysis

  • Acquire a background spectrum before introducing the sample.

  • Introduce the sample via the direct insertion probe.

  • Acquire spectra continuously throughout the temperature program.

  • Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum.

  • Analyze the resulting spectrum for the molecular ion peaks and characteristic fragment ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing P1 Dissolve in Volatile Solvent P2 Dilute to Working Concentration P1->P2 M1 Direct Insertion Probe Introduction P2->M1 M2 Electron Ionization (70 eV) M1->M2 M3 Mass Analysis (m/z 40-300) M2->M3 D1 Background Subtraction M3->D1 D2 Spectrum Interpretation D1->D2

Caption: Workflow for acquiring the EI mass spectrum of the target compound.

Conclusion

The predicted mass spectrometry fragmentation pattern of 4-Chloro-2-isopropyl-5-methylpyrimidine provides a valuable roadmap for its identification and structural characterization. The key fragmentation pathways, including the loss of methyl and isopropyl radicals, as well as the characteristic chlorine isotopic signature, serve as diagnostic markers. By combining this predictive analysis with the detailed experimental protocol, researchers can confidently approach the structural elucidation of this and related pyrimidine derivatives.

References

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Nishiwaki, T. (1967). The Mass Spectra of Pyrimidines. Tetrahedron, 23(2), 1153-1158.
  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Bolognesi, P., O'Keeffe, P., Feyer, V., & Avaldi, L. (2010). The mass spectra of pyrimidine measured in coincidence with resonant Auger electrons at selected kinetic energies. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 4-Chloro-2-isopropyl-5-methylpyrimidine

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 4-Chloro-2-isopropyl-5-methylpyrimidine, a key build...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 4-Chloro-2-isopropyl-5-methylpyrimidine, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method to ensure its quality. This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for determining the purity of this compound. We will compare a systematically developed method with common alternative approaches, supported by experimental rationale and data, to illustrate the principles of effective method development in a regulated environment.

The Analytical Challenge: Properties of 4-Chloro-2-isopropyl-5-methylpyrimidine

Understanding the physicochemical properties of the analyte is the first critical step in any method development process. 4-Chloro-2-isopropyl-5-methylpyrimidine is a non-polar, aromatic heterocyclic compound. Its structure, featuring a pyrimidine ring substituted with a chlorine atom, an isopropyl group, and a methyl group, suggests good retention on a reversed-phase column. The presence of the pyrimidine ring provides a UV chromophore, making UV detection a suitable choice.

Method Development Strategy: A Systematic Approach

The goal is to develop a stability-indicating method, one that can separate the main compound from its potential process-related impurities and degradation products.[1][2][3] This requires a systematic evaluation of chromatographic parameters to achieve optimal separation.

Initial Screening and Column Selection

The initial phase of method development involves screening different stationary phases and mobile phase conditions.[4][5] Given the non-polar nature of the analyte, a reversed-phase C18 column is a logical starting point. However, to ensure a comprehensive evaluation, we will compare the performance of a standard C18 column with a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.

Mobile Phase Optimization

The choice of mobile phase components is critical for achieving the desired separation. A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer or pH modifier) and an organic solvent. Acetonitrile and methanol are the most common organic modifiers. We will evaluate both to determine the optimal solvent for resolution and peak shape. The pH of the aqueous phase can significantly impact the retention and selectivity of ionizable compounds. Although our target analyte is not readily ionizable, potential impurities might be, making pH optimization a valuable exercise.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are essential.[1][2][6] These studies involve subjecting the analyte to harsh conditions to generate potential degradation products. The developed HPLC method must be able to separate the intact analyte from these degradants. Typical stress conditions include:

  • Acidic hydrolysis: (e.g., 0.1 M HCl at 60°C)

  • Basic hydrolysis: (e.g., 0.1 M NaOH at 60°C)

  • Oxidative degradation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal degradation: (e.g., 80°C)

  • Photolytic degradation: (e.g., exposure to UV and visible light)[6]

The workflow for our method development is illustrated in the following diagram:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing & Finalization Analyte Analyte Characterization (4-Chloro-2-isopropyl-5-methylpyrimidine) ColumnScreen Column Screening (C18 vs. Phenyl-Hexyl) Analyte->ColumnScreen MobilePhaseScreen Mobile Phase Screening (Acetonitrile vs. Methanol) ColumnScreen->MobilePhaseScreen GradientOpt Gradient Optimization MobilePhaseScreen->GradientOpt TempOpt Temperature Optimization GradientOpt->TempOpt FlowRateOpt Flow Rate Optimization TempOpt->FlowRateOpt ForcedDeg Forced Degradation Studies FlowRateOpt->ForcedDeg FinalMethod Final Optimized Method ForcedDeg->FinalMethod

Caption: A systematic workflow for HPLC method development.

Comparative Evaluation of Chromatographic Conditions

Based on our systematic approach, we developed an optimized method and compared its performance against two alternative methods that might be considered during initial screening.

Method 1: The Optimized Method

This method was developed following a thorough optimization of all critical parameters.

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of 4-Chloro-2-isopropyl-5-methylpyrimidine in 10 mL of acetonitrile.

Method 2: Alternative (Isocratic Elution with Methanol)

This method represents a simpler, isocratic approach using methanol as the organic modifier.

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 70:30 (v/v) Methanol:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of 4-Chloro-2-isopropyl-5-methylpyrimidine in 10 mL of the mobile phase.

Method 3: Alternative (Phenyl-Hexyl Column)

This method explores the use of a different stationary phase to assess changes in selectivity.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Same as Method 1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of 4-Chloro-2-isopropyl-5-methylpyrimidine in 10 mL of acetonitrile.

Results and Discussion: A Comparative Analysis

The performance of the three methods was evaluated based on their ability to separate the main peak from impurities found in a stressed sample (acidic hydrolysis). The following table summarizes the key performance parameters.

ParameterMethod 1 (Optimized)Method 2 (Isocratic)Method 3 (Phenyl-Hexyl)
Retention Time (Main Peak) 15.2 min8.5 min13.8 min
Resolution (Main Peak and Closest Impurity) 2.81.11.9
Tailing Factor (Main Peak) 1.11.61.2
Theoretical Plates 12,5007,80011,000

Discussion:

  • Method 1 (Optimized): This method demonstrates superior performance. The gradient elution allows for a good separation of both early and late-eluting impurities, resulting in excellent resolution (>2.0 is desirable). The peak shape is symmetrical (tailing factor close to 1.0), and the column efficiency is high, as indicated by the number of theoretical plates. This method is compliant with typical system suitability requirements outlined in pharmacopeias such as the USP.[7][8][9]

  • Method 2 (Isocratic): While simpler and faster, the isocratic method fails to provide adequate resolution between the main peak and a critical impurity. A resolution of 1.1 is generally considered insufficient for robust quantification.[4] The peak tailing is also more pronounced, which can affect integration accuracy. This method would not be considered stability-indicating.

  • Method 3 (Phenyl-Hexyl): The phenyl-hexyl column offers different selectivity, as evidenced by the change in retention time and resolution. While the resolution is better than the isocratic method, it is still inferior to the optimized C18 method. This highlights the importance of screening different column chemistries, but in this case, the C18 stationary phase provided the optimal separation.

The logical relationship for selecting the final method is depicted below:

MethodSelection cluster_0 Evaluation Criteria cluster_1 Method Comparison cluster_2 Decision Resolution Resolution > 2.0 SelectedMethod Selected Method: Method 1 Tailing Tailing Factor ~ 1.0 Efficiency High Theoretical Plates Method1 Method 1 (Optimized) Method1->Resolution Method1->Tailing Method1->Efficiency Method1->SelectedMethod Meets all criteria Method2 Method 2 (Isocratic) Method2->Resolution Method2->Tailing Method3 Method 3 (Phenyl-Hexyl) Method3->Resolution

Caption: Decision matrix for final HPLC method selection.

Conclusion and Recommendations

The development of a robust HPLC method for purity determination is a systematic process that requires careful consideration of various chromatographic parameters. This guide demonstrates that while simpler methods may offer faster analysis times, they often compromise on the resolution and reliability required for pharmaceutical quality control. The optimized gradient method using a C18 column (Method 1) provides the necessary selectivity and efficiency to be considered a valid, stability-indicating method for the purity analysis of 4-Chloro-2-isopropyl-5-methylpyrimidine. This method adheres to the principles of quality by design and is suitable for validation according to ICH guidelines.[10][11][12]

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. Available from: [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. Available from: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. Available from: [Link]

  • USP-NF 〈621〉 Chromatography. Available from: [Link]

  • Forced Degradation Studies in HPLC Stability Method Development - Studylib. Available from: [Link]

  • 〈621〉 Chromatography - USP-NF ABSTRACT. Available from: [Link]

  • USP <621> Chromatography - DSDP Analytics. Available from: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. Available from: [Link]

  • Method Development & Forced Degradation - Jstar-research. Available from: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available from: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. Available from: [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride - ResearchGate. Available from: [Link]

  • Steps for HPLC Method Validation | Pharmaguideline. Available from: [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • HPLC chromatograms of purine and pyrimidine compounds in foods. a... - ResearchGate. Available from: [Link]

  • a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org. Available from: [Link]

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. Available from: [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today. Available from: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC. Available from: [Link]

Sources

Comparative

Comparing synthetic routes for 4-Chloro-2-isopropyl-5-methylpyrimidine production

A Comparative Guide to the Synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine Introduction 4-Chloro-2-isopropyl-5-methylpyrimidine is a vital heterocyclic building block in the fields of medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine

Introduction

4-Chloro-2-isopropyl-5-methylpyrimidine is a vital heterocyclic building block in the fields of medicinal chemistry and drug development. Its substituted pyrimidine core serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. The strategic placement of the chloro, isopropyl, and methyl groups allows for targeted modifications and the fine-tuning of pharmacokinetic and pharmacodynamic properties of derivative molecules. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to researchers and process chemists. This guide provides an in-depth comparison of the primary synthetic strategies for producing 4-Chloro-2-isopropyl-5-methylpyrimidine, offering experimental insights and data to inform route selection for both laboratory and industrial applications.

Route 1: Ring Formation via Condensation Followed by Chlorination

This classical and highly convergent approach involves the construction of the pyrimidine ring from acyclic precursors, followed by a chlorination step to install the key reactive handle at the C4 position. The general strategy relies on the condensation of isobutyramidine with a suitable three-carbon synthon, typically a β-ketoester or its equivalent, to form the 2-isopropyl-5-methylpyrimidin-4-ol intermediate.

Mechanistic Considerations

The core of this route is the Pinner-type condensation reaction. Isobutyramidine, acting as a binucleophilic species, attacks the carbonyl carbons of the β-dicarbonyl equivalent. The subsequent intramolecular cyclization and dehydration furnish the stable pyrimidinone ring system. The final step is a nucleophilic substitution on the pyrimidinone tautomer, where the hydroxyl group is converted to the chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The use of POCl₃ is prevalent due to its efficacy in chlorinating such heterocyclic systems, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline to accelerate the reaction.[1]

Visualizing the Workflow: Route 1

Route_1_Synthesis A Isobutyramidine + Ethyl 2-formyl-3-methylbutanoate B Condensation/ Cyclization (e.g., NaOEt, EtOH, Reflux) A->B Step 1 C 2-Isopropyl-5-methylpyrimidin-4-ol B->C D Chlorination (POCl₃, Reflux) C->D Step 2 E 4-Chloro-2-isopropyl-5-methylpyrimidine D->E

Caption: Workflow for Route 1, proceeding through a pyrimidinone intermediate.

Experimental Protocol: Route 1

Step 1: Synthesis of 2-Isopropyl-5-methylpyrimidin-4-ol

  • To a solution of sodium ethoxide (prepared from 1.2 equivalents of sodium in anhydrous ethanol), add isobutyramidine hydrochloride (1.0 equivalent) and stir at room temperature for 30 minutes.

  • Add ethyl 2-formyl-3-methylbutanoate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure. The resulting residue is triturated with water, and the solid precipitate is collected by filtration.

  • The crude product is washed with cold diethyl ether and dried to yield 2-isopropyl-5-methylpyrimidin-4-ol, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine

  • In a flask equipped with a reflux condenser and a gas scrubber, suspend 2-isopropyl-5-methylpyrimidin-4-ol (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should become a clear solution.

  • After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to afford pure 4-Chloro-2-isopropyl-5-methylpyrimidine.

Route 2: Functionalization of a Pre-existing Dichloropyrimidine Ring

This synthetic strategy begins with a commercially available or readily synthesized dichlorinated pyrimidine and introduces the required substituents through selective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. A common starting material would be a 2,4-dichloropyrimidine derivative. However, controlling regioselectivity can be a significant challenge.

Mechanistic Considerations

The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines is highly sensitive to electronic and steric factors.[2][3] Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[2][4][5] Therefore, a direct substitution to place the isopropyl group at C2 is challenging. A more viable approach involves using a pre-functionalized starting material like 2,4-dichloro-5-methylpyrimidine and then selectively introducing the isopropyl group. This often requires more advanced organometallic cross-coupling reactions to achieve the desired C2-functionalization, as simple SNAr reactions with an isopropyl nucleophile are not typically selective for the C2 position.[4][6]

Visualizing the Workflow: Route 2

Route_2_Synthesis A 2,4-Dichloro-5-methylpyrimidine B Organometallic Cross-Coupling (e.g., Isopropylzinc reagent, Pd catalyst) A->B Selective C2-Isopropylation C 4-Chloro-2-isopropyl-5-methylpyrimidine B->C

Caption: Workflow for Route 2, involving selective functionalization of a dichloropyrimidine.

Experimental Protocol: Route 2 (Illustrative)

Step 1: Selective C2-Isopropylation of 2,4-Dichloro-5-methylpyrimidine

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,4-dichloro-5-methylpyrimidine (1.0 equivalent) in a dry, aprotic solvent like THF.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of an isopropyl organometallic reagent, such as isopropylzinc chloride (1.2 equivalents) in THF.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by GC-MS or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate 4-Chloro-2-isopropyl-5-methylpyrimidine.

Comparative Analysis

ParameterRoute 1: Ring Formation & ChlorinationRoute 2: Dichloropyrimidine Functionalization
Overall Yield Generally good to excellent (60-80% over two steps).Highly variable, depends heavily on the efficiency and selectivity of the cross-coupling step (40-70%).
Number of Steps Typically two main steps from readily available starting materials.Can be a single step if the dichloropyrimidine is available, but the synthesis of the starting material adds steps.
Starting Materials Isobutyramidine, β-dicarbonyl compounds. Generally accessible and cost-effective.Dichloropyrimidines, organometallic reagents. Dichloropyrimidines can be more expensive, and organometallics require careful handling.
Scalability Highly scalable and well-established in industrial processes.Scalability can be limited by the cost and availability of palladium catalysts and the need for stringent inert atmosphere conditions.
Safety & Handling Involves corrosive and hazardous reagents like POCl₃, requiring specialized equipment (scrubbers, etc.).Requires handling of pyrophoric/air-sensitive organometallic reagents and expensive, potentially toxic heavy metal catalysts.
Control & Purity The step-wise nature allows for purification of the intermediate, leading to high final purity.Regioselectivity can be an issue, potentially leading to isomeric impurities that are difficult to separate.

Conclusion and Recommendations

For most applications, particularly on a larger scale, Route 1 (Ring Formation & Chlorination) remains the more robust, cost-effective, and scalable option. The starting materials are relatively inexpensive, and the reaction conditions, while requiring care, are well-understood and amenable to industrial production. The high yields and purity of the final product make it the preferred method for bulk manufacturing.

Route 2 (Dichloropyrimidine Functionalization) offers a more direct path if the substituted dichloropyrimidine is readily available and if small-scale synthesis is the primary goal. It is particularly useful for creating diverse libraries of compounds where different C2-substituents are desired, as the cross-coupling step can be adapted for various organometallic partners. However, the challenges associated with cost, regioselectivity, and handling of sensitive reagents make it a less attractive option for the specific synthesis of large quantities of 4-Chloro-2-isopropyl-5-methylpyrimidine.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as scale, cost, available equipment, and the desired purity of the final compound.

References

  • Neufeldt, S. R., et al. (2017). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
  • Li, J., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
  • Neufeldt, S. R., et al. (2017). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Catalysis. Available at: [Link]

  • Bruening, F., et al. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. European Journal of Organic Chemistry. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. CN110372602A.
  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. Available at: [Link]

  • Unknown. (2014). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. CN104086618A.

Sources

Validation

A Senior Application Scientist's Guide to the Infrared Spectroscopic Characterization of 4-Chloro-2-isopropyl-5-methylpyrimidine

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of heterocyclic compounds is paramount. 4-Chloro-2-isopropyl-5-methylpyrimidine is one such molecule, belonging to a cla...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of heterocyclic compounds is paramount. 4-Chloro-2-isopropyl-5-methylpyrimidine is one such molecule, belonging to a class of compounds known for their significant biological activity.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for verifying the functional group identity and substitution pattern of these molecules.

This guide provides an in-depth comparison of the IR spectroscopic features of 4-Chloro-2-isopropyl-5-methylpyrimidine, grounded in the principles of vibrational spectroscopy. We will explore a robust experimental protocol, detail the interpretation of its characteristic spectral features, and compare it against a logical alternative to highlight the diagnostic power of this technique.

Part 1: Foundational Principles of IR Characterization

Infrared spectroscopy operates on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, its bonds will absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, rocking). An IR spectrum is a plot of this absorption versus the frequency of light (typically expressed as wavenumber, cm⁻¹), creating a unique "molecular fingerprint."

For a solid or liquid sample like 4-Chloro-2-isopropyl-5-methylpyrimidine, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[2][3] ATR requires little to no sample preparation and works by placing the sample in direct contact with a high-refractive-index crystal (often diamond). The IR beam is passed through the crystal, where it undergoes total internal reflection at the crystal-sample interface. This reflection creates an "evanescent wave" that penetrates a few micrometers into the sample.[2][3][4][5] The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is then directed to the detector.

Part 2: Experimental Protocol: A Self-Validating ATR-FTIR Workflow

To ensure data integrity and reproducibility, a self-validating workflow is essential. The causality behind this protocol is to eliminate confounding variables such as atmospheric interference, sample contamination, and inconsistent sample contact.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

  • Crystal Inspection & Cleaning (Validation Step 1): Before any measurement, visually inspect the ATR crystal for scratches or residue. Clean the crystal surface meticulously using a solvent appropriate for the previous sample and the crystal material (e.g., isopropanol on a lint-free wipe for a diamond crystal). Dry the surface completely. The goal is to remove any contaminants that could contribute to the spectrum.

  • Background Spectrum Acquisition (Validation Step 2): With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., water vapor, CO₂) and the instrument's optical bench. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself. A "good" background should be a flat line after collection.

  • Sample Application: Place a small amount of the 4-Chloro-2-isopropyl-5-methylpyrimidine sample (a few milligrams of solid or a single drop of liquid) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure (Validation Step 3): For solid samples, use the instrument's pressure clamp to apply firm, consistent pressure. This is a critical step to ensure intimate contact between the sample and the crystal, which is necessary for the evanescent wave to interact effectively and produce a strong, high-quality spectrum.[3]

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip as described in Step 2 to prepare for the next measurement.

Diagram: ATR-FTIR Experimental Workflow

ATR_Workflow cluster_prep Preparation & Validation cluster_measurement Measurement cluster_post Post-Analysis start 1. Instrument Warm-up clean1 2. Clean ATR Crystal start->clean1 background 3. Acquire Background Spectrum clean1->background apply_sample 4. Apply Sample to Crystal background->apply_sample apply_pressure 5. Apply Consistent Pressure apply_sample->apply_pressure collect_spectrum 6. Collect Sample Spectrum apply_pressure->collect_spectrum clean2 7. Clean ATR Crystal collect_spectrum->clean2 analyze 8. Process & Analyze Data clean2->analyze

Caption: A self-validating workflow for ATR-FTIR analysis.

Part 3: Spectral Analysis of 4-Chloro-2-isopropyl-5-methylpyrimidine

The structure of 4-Chloro-2-isopropyl-5-methylpyrimidine contains several distinct functional groups, each giving rise to characteristic absorption bands. The spectrum can be logically divided into the C-H stretching region, the fingerprint region where ring vibrations occur, and the lower frequency region where the halogen stretch is found.

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
3100 - 3000 cm⁻¹WeakAromatic C-H Stretch (from the pyrimidine ring C-H).[6][7]
2975 - 2850 cm⁻¹StrongAliphatic C-H Stretch (asymmetric & symmetric from isopropyl and methyl groups).[1][8][9]
1600 - 1550 cm⁻¹MediumC=N Stretch (in pyrimidine ring).[1][10]
1500 - 1450 cm⁻¹MediumC=C Stretch (in pyrimidine ring).[1][11]
1470 - 1450 cm⁻¹MediumC-H Bend (asymmetric, from CH₃).[12]
1390 - 1370 cm⁻¹MediumC-H Bend (symmetric, characteristic doublet for isopropyl group).[12]
1350 - 1200 cm⁻¹MediumC-N Stretch (in pyrimidine ring).[1][8]
800 - 700 cm⁻¹Medium-StrongC-Cl Stretch (Aryl-Cl).[10]

Diagram: Key Vibrational Modes of 4-Chloro-2-isopropyl-5-methylpyrimidine

Caption: Correlation of molecular structure with expected IR absorption regions.

Part 4: Comparative Analysis - Identifying the Chloro-Substituent

To demonstrate the diagnostic utility of IR spectroscopy, we compare the target molecule with a structurally similar alternative: 2-isopropyl-5-methylpyrimidine . This molecule is identical except for the substitution of the chlorine atom at the 4-position with a hydrogen atom. This comparison directly isolates the spectral contributions of the C-Cl bond versus the C-H bond on the pyrimidine ring.

The primary differences in their IR spectra would be:

  • Presence of C-Cl Stretch: 4-Chloro-2-isopropyl-5-methylpyrimidine will exhibit a medium to strong absorption in the 800-700 cm⁻¹ region, which is characteristic of the C-Cl stretching vibration.[10] This band will be absent in the spectrum of the non-chlorinated analogue.

  • Aromatic C-H Vibrations: The non-chlorinated analogue has an additional aromatic C-H bond. This would likely lead to a more complex or intense set of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region. Conversely, the chlorinated compound will be missing the specific bending mode associated with the hydrogen at that position.

  • Electronic Effects: The strongly electron-withdrawing chlorine atom can induce slight shifts (typically +10 to +25 cm⁻¹) in the pyrimidine ring's C=C and C=N stretching frequencies compared to the non-halogenated version.[13][14]

Comparative Table: Predicted IR Absorptions

Vibrational Mode4-Chloro-2-isopropyl-5-methylpyrimidine (cm⁻¹)2-isopropyl-5-methylpyrimidine (cm⁻¹)Diagnostic Significance
Aliphatic C-H Stretch2975 - 28502975 - 2850Present in both; confirms alkyl substituents.
Aromatic C-H Stretch3100 - 30003100 - 3000Present in both; confirms heteroaromatic ring.
Pyrimidine Ring Stretch (C=N, C=C)~1600 - 1450 (potentially shifted higher)~1600 - 1450Present in both; confirms pyrimidine core. Positional shifts may be observed due to electronic effects of chlorine.
C-Cl Stretch ~800 - 700 Absent Key differentiating peak. Its presence is definitive proof of the chloro-substituent.
Aromatic C-H Out-of-Plane Bend Reduced complexity in this regionPresent (~900 - 650)The absence of a specific C-H bend and the presence of the C-Cl stretch are complementary pieces of evidence.
Conclusion

The infrared spectrum of 4-Chloro-2-isopropyl-5-methylpyrimidine provides a rich set of data for unambiguous structural confirmation. The key identifying features are the combination of strong aliphatic C-H stretches (2975-2850 cm⁻¹), characteristic pyrimidine ring vibrations (1600-1450 cm⁻¹), and, most critically, a distinct C-Cl stretching band in the fingerprint region (around 800-700 cm⁻¹). When compared to its non-chlorinated analogue, the presence of this C-Cl absorption and the corresponding absence of a C-H bending mode at the 4-position serve as definitive evidence for the correct structure. This makes ATR-FTIR an indispensable tool for quality control and reaction monitoring in the synthesis and development of such critical chemical entities.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Chu, P.M., Guenther, F.R., Rhoderick, G.C., & Lafferty, W.J. Quantitative Infrared Database. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • ResearchGate. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 27(15), 10041-10051. [Link]

  • NIST. (n.d.). A Guide to the NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Documentation for the NIST Chemistry WebBook. [Link]

  • Ferreira da Silva, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 27(15), 10041-10051. [Link]

  • ACS Publications. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 114(25), 6957–6963. [Link]

  • MMRC. (n.d.). ATR – Theory and Applications. [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. [Link]

  • ResearchGate. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Link]

  • ResearchGate. (2025). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectra. [Link]

  • NIST. (2021). NIST Chemistry WebBook - SRD 69. [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Oreate AI Blog. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • Oreate AI Blog. (2025, July 31). C-Cl stretching: Significance and symbolism. [Link]

  • ACS Publications. (1950). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 72(11), 4839–4843. [Link]

  • ACS Publications. (1960). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry, 64(10), 1528–1531. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • ResearchGate. (n.d.). IR absorption spectrum of isopropyl alcohol, as measured (blue curve), and as retrieved from database (red curve). [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

  • Spectroscopy. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • NIST Chemistry WebBook. (n.d.). Isopropyl Alcohol. [Link]

  • PubChem. (n.d.). 4-Chloro-5-isopropyl-2-methylpyrimidine. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • PubChemLite. (n.d.). 4-chloro-5-isopropyl-6-methylpyrimidine (C8H11ClN2). [Link]

Sources

Comparative

A Comprehensive Guide to the Validation of 4-Chloro-2-isopropyl-5-methylpyrimidine as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. This guide provides a detailed, exper...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. This guide provides a detailed, experience-driven framework for the validation of 4-Chloro-2-isopropyl-5-methylpyrimidine as a reference standard. We will delve into the critical analytical techniques and the underlying scientific principles necessary to ensure the identity, purity, and potency of this crucial reagent.

Introduction: The Significance of a Well-Characterized Reference Standard

4-Chloro-2-isopropyl-5-methylpyrimidine serves as a key intermediate in the synthesis of various biologically active molecules. Its structural integrity and purity directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A validated reference standard for this compound is therefore not just a laboratory consumable, but a cornerstone of regulatory compliance and successful drug development. This guide will compare and contrast the primary analytical methodologies for establishing a robust reference standard for 4-Chloro-2-isopropyl-5-methylpyrimidine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-2-isopropyl-5-methylpyrimidine is the foundation of any validation effort.

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂PubChem[1]
Molecular Weight 170.64 g/mol PubChem[1]
CAS Number 1015846-31-7PubChem[1]
Appearance Solid (predicted)-
Solubility Soluble in organic solvents like methanol, acetonitrile, chloroformGeneral knowledge for similar compounds

The Validation Workflow: A Multi-faceted Approach

A comprehensive validation of a reference standard involves a battery of analytical tests to unequivocally confirm its identity, purity, and potency. The following workflow illustrates the key stages:

Sources

Validation

A Comparative Guide to Leaving Group Ability in Nucleophilic Aromatic Substitution: 4-Chloro vs. 4-Bromo Pyrimidines

For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyrimidine nucleus is a privileged structure, appearing in num...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyrimidine nucleus is a privileged structure, appearing in numerous approved therapeutics. Nucleophilic Aromatic Substitution (SNAr) is a primary strategy for elaborating the pyrimidine core. A critical decision in this process is the choice of the leaving group, most commonly a halogen. This guide provides an in-depth comparison of the leaving group ability of 4-chloropyrimidines versus 4-bromopyrimidines, moving beyond conventional wisdom to offer a nuanced, data-supported perspective.

The Established Doctrine: Electronegativity in SNAr Reactions

In the realm of nucleophilic aromatic substitution, the generally accepted trend for halide leaving group ability is often the reverse of that seen in aliphatic substitutions (SN1 and SN2). The typical reactivity order is F > Cl ≈ Br > I.[1] This counterintuitive order is rooted in the two-step addition-elimination mechanism of SNAr reactions.

The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent expulsion of the leaving group to restore aromaticity is a rapid process. A more electronegative halogen, like chlorine, is thought to better stabilize the developing negative charge in the Meisenheimer complex through its inductive effect, thereby lowering the activation energy of this first, slower step.

SNAr_Mechanism Reactants 4-Halopyrimidine + Nucleophile TS1 Transition State 1 Reactants->TS1 Rate-determining step Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Nucleophilic Attack TS2 Transition State 2 Meisenheimer->TS2 Fast Products Substituted Pyrimidine + Halide TS2->Products Leaving Group Expulsion

Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

The Pyrimidine Anomaly: Experimental Evidence

While the electronegativity-driven argument holds for many aromatic systems, experimental data on pyrimidines presents a compelling counternarrative. A key study on the aminolysis of various halopyrimidines revealed that within a given series, the bromopyrimidine is consistently more reactive than the corresponding chloropyrimidine.[2]

SubstrateNucleophileRelative Half-Life (t½) of Reaction
2-ChloropyrimidineIsopentylamineSlower
2-BromopyrimidineIsopentylamineFaster
2-IodopyrimidineIsopentylamineIntermediate
4-Chloro-2,6-dimethylpyrimidine1,4-DimethylpentylamineSlower
4-Bromo-2,6-dimethylpyrimidine1,4-DimethylpentylamineFaster
4-Iodo-2,6-dimethylpyrimidine1,4-DimethylpentylamineIntermediate
Data synthesized from the findings of Chapman and Russell-Hill, showing that bromopyrimidines react faster (have a shorter half-life) than chloropyrimidines in aminolysis reactions.[2]

This data indicates that for pyrimidines, the leaving group ability follows the order Br > I > Cl, which deviates from the conventional SNAr trend.[2] This suggests that factors other than pure electronegativity are at play in determining the overall reaction rate.

Mechanistic Insights: A Balancing Act of Effects

The enhanced reactivity of 4-bromopyrimidines can be attributed to a nuanced interplay between the carbon-halogen bond strength and the polarizability of the halogen. While chlorine is more electronegative, the carbon-bromine bond is weaker than the carbon-chlorine bond.

In the context of the pyrimidine ring, which is already significantly activated towards nucleophilic attack by the two ring nitrogens, the energetic barrier for the initial nucleophilic addition may be less sensitive to the inductive stabilization provided by the halogen. Consequently, the ease of C-X bond cleavage in the second, albeit faster, step may have a more pronounced influence on the overall reaction kinetics than in less activated aromatic systems. The greater polarizability of bromine may also play a role in stabilizing the transition state.

Influencing_Factors cluster_chloro 4-Chloropyrimidine cluster_bromo 4-Bromopyrimidine C_Cl_Bond Stronger C-Cl Bond Cl_Electro Higher Electronegativity Rate Overall Reaction Rate Cl_Electro->Rate Inductive Stabilization (Less Impact on Pyrimidines) C_Br_Bond Weaker C-Br Bond Br_Polar Higher Polarizability C_Br_Bond->Rate Facilitates Leaving Group Expulsion (Greater Impact on Pyrimidines)

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of 4-Chloro-2-isopropyl-5-methylpyrimidine

Introduction: The Imperative of Purity and Structural Confirmation In the fields of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's identity and purity is not merely a proced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity and Structural Confirmation

In the fields of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible science. For novel heterocyclic compounds like 4-Chloro-2-isopropyl-5-methylpyrimidine, a key intermediate in various synthetic pathways, elemental analysis serves as a fundamental, quantitative tool for structural verification.[1] This guide provides an in-depth comparison of the analytical methodologies used to confirm the elemental composition of this compound, offering both the theoretical basis and practical, field-proven protocols. We will explore the gold-standard techniques for determining Carbon, Hydrogen, and Nitrogen (CHN) content via combustion analysis and Chlorine (Cl) content through Schöniger flask combustion, providing a self-validating framework for researchers.

Theoretical Elemental Composition: The Gold Standard Benchmark

The first step in any elemental analysis is to calculate the theoretical elemental composition based on the compound's molecular formula. This calculated data serves as the benchmark against which all experimental results are measured.

Target Compound: 4-Chloro-2-isopropyl-5-methylpyrimidine

  • Molecular Formula: C₈H₁₁ClN₂

  • Molar Mass: 170.64 g/mol [2]

Comparative Compound: 4-Chloro-2-methylpyrimidine

  • Molecular Formula: C₅H₅ClN₂

  • Molar Mass: 128.56 g/mol [3]

The distinct theoretical percentages, particularly for Carbon and Chlorine, highlight how elemental analysis can readily differentiate between structurally similar compounds.

CompoundMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Chlorine (Cl)
4-Chloro-2-isopropyl-5-methylpyrimidine C₈H₁₁ClN₂56.31%6.50%16.42%20.78%
4-Chloro-2-methylpyrimidine C₅H₅ClN₂46.72%3.92%21.79%27.58%

Analytical Methodologies & Experimental Protocols

The choice of analytical technique is dictated by the elements of interest and the required precision. For organic compounds, a combination of combustion methods provides the most accurate and reliable data.[4][5]

Part 1: Carbon, Hydrogen, and Nitrogen (CHN) Determination via Combustion Analysis

Principle of the Method: CHN analysis is performed using an elemental analyzer based on the Pregl-Dumas method.[6] A precisely weighed sample undergoes complete, high-temperature combustion in a pure oxygen environment. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[6][7] These resultant gases are then passed through a reduction chamber to convert nitrogen oxides to N₂, separated by gas chromatography, and quantified by a thermal conductivity detector (TCD). The instrument software then back-calculates the percentage of each element from the initial sample weight.[4]

Experimental Protocol: CHN Analysis

  • Instrument Preparation:

    • Ensure the elemental analyzer's combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten(VI) oxide on alumina, copper wires) and have been conditioned at their operational temperatures (typically 900-1200°C for combustion).[8]

    • Verify stable baselines for the TCD.

    • Confirm that the carrier gas (high-purity helium) and combustion gas (high-purity oxygen) are flowing at the specified rates.[6]

  • Calibration & System Validation:

    • Accurately weigh (to ±0.001 mg) a certified reference material (e.g., Acetanilide) into a tin capsule.

    • Analyze the reference material. The results must fall within the certified tolerance (typically ±0.3% of the theoretical value) to validate the system's calibration and performance. This step is critical for ensuring the trustworthiness of the subsequent sample data.

  • Sample Preparation:

    • Homogenize the 4-Chloro-2-isopropyl-5-methylpyrimidine sample to ensure uniformity.

    • Accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule using a microbalance.[4] Fold the capsule to enclose the sample securely, ensuring no leakage.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are analyzed as described in the principle above.

    • Perform the analysis in triplicate to ensure precision and obtain a reliable average.

Part 2: Chlorine (Cl) Determination via Schöniger Flask Combustion

Principle of the Method: For halogen determination in organic compounds, the Schöniger flask (or oxygen flask) combustion method is a classic and reliable technique.[9] The sample is wrapped in a piece of ashless filter paper, placed in a platinum basket, and ignited within a sealed flask rich in oxygen. The combustion converts the organically bound chlorine into hydrogen chloride (HCl), which is then absorbed into a specific solution (e.g., dilute hydrogen peroxide). The resulting chloride ions in the solution can then be quantified by potentiometric titration with silver nitrate.[8]

Experimental Protocol: Chlorine Analysis

  • Flask Preparation:

    • Thoroughly clean a 500 mL thick-walled Erlenmeyer flask with a ground-glass stopper.

    • Add 10 mL of an absorbing solution (e.g., 0.5% hydrogen peroxide in deionized water) to the flask.

    • Flush the flask with pure oxygen for 1-2 minutes to displace the air and then securely seal it.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Chloro-2-isopropyl-5-methylpyrimidine onto a piece of black, ashless filter paper with a fuse strip.

    • Fold the paper around the sample and place it securely into the platinum gauze basket attached to the stopper.

  • Combustion:

    • Working in a fume hood behind a safety shield, ignite the paper fuse.

    • Quickly and firmly insert the stopper into the flask. The flask should be inverted to ensure the absorption solution creates a seal around the stopper.

    • Hold the stopper in place until the combustion is complete (typically a few seconds).

  • Absorption & Titration:

    • Gently swirl the flask for 5-10 minutes to ensure all the HCl gas is absorbed into the solution.

    • Unseal the flask and rinse the stopper and basket with deionized water, collecting the rinsings in the flask.

    • Transfer the solution to a titration vessel.

    • Determine the chloride ion concentration by potentiometric titration using a standardized silver nitrate (AgNO₃) solution. The endpoint is detected as a sharp change in potential.

  • Calculation:

    • The percentage of chlorine is calculated based on the volume of AgNO₃ titrant used, its molarity, and the initial mass of the sample.

Workflow for Elemental Confirmation

The following diagram illustrates the comprehensive workflow for the elemental analysis of 4-Chloro-2-isopropyl-5-methylpyrimidine.

Elemental_Analysis_Workflow Workflow for Elemental Confirmation of 4-Chloro-2-isopropyl-5-methylpyrimidine cluster_prep Sample Preparation cluster_chn C/H/N Analysis cluster_cl Chlorine Analysis cluster_data Data Analysis Sample Test Compound: 4-Chloro-2-isopropyl-5-methylpyrimidine Weigh_CHN Weigh 1-3 mg into Tin Capsule Sample->Weigh_CHN Weigh_Cl Weigh 5-10 mg on Ashless Paper Sample->Weigh_Cl Combustion Combustion Furnace (900-1200°C in O₂) Weigh_CHN->Combustion Schoniger Schöniger Flask Combustion in O₂ Weigh_Cl->Schoniger Reduction Reduction Tube (e.g., Copper) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection_CHN TCD Detection (CO₂, H₂O, N₂) Separation->Detection_CHN Calc_CHN Calculate %C, %H, %N Detection_CHN->Calc_CHN Absorption Absorption of HCl in H₂O₂ Solution Schoniger->Absorption Titration Potentiometric Titration with AgNO₃ Absorption->Titration Calc_Cl Calculate %Cl Titration->Calc_Cl Compare Compare Experimental vs. Theoretical (Acceptance: ±0.4%) Calc_CHN->Compare Calc_Cl->Compare

Caption: A comprehensive workflow for elemental analysis.

Interpreting the Results: A Guide to Acceptance Criteria

For a synthesized compound to be considered pure and structurally correct, the experimental elemental analysis results should closely match the theoretical values. The universally accepted tolerance in academic and industrial settings is ±0.4% of the theoretical value for each element.

Possible Interpretations of Deviations:

  • Deviation > 0.4% in all elements: This may indicate the presence of a significant impurity, such as a residual solvent or a starting material. For example, residual water would artificially inflate the hydrogen percentage.

  • Deviation in specific elements: If carbon is low and nitrogen is high, it could suggest an incomplete reaction or the presence of a nitrogen-rich byproduct. A chlorine value significantly lower than expected is a strong indicator of incomplete chlorination or subsequent decomposition.

  • Consistent but off-target results: If all values are consistently low by a similar relative amount, it could point to the presence of an inorganic impurity (e.g., silica from chromatography) that does not combust to the detected gases.

Conclusion

Elemental analysis remains an indispensable technique for the definitive confirmation of the chemical composition of synthesized molecules like 4-Chloro-2-isopropyl-5-methylpyrimidine. The combination of automated CHN combustion analysis and Schöniger flask combustion for chlorine provides a robust, reliable, and self-validating system. By adhering to meticulous sample preparation, performing system suitability tests with certified reference materials, and comparing experimental data against theoretical values within a ±0.4% tolerance, researchers can have the highest degree of confidence in the identity and purity of their compounds, ensuring the integrity of subsequent research and development efforts.

References

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Combustion Analysis for Elemental Determination. LECO Corporation. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. [Link]

  • Determination of Total Chlorine and Organically Bound Chlorine in Pulp, Paper and Secondary Pulp According to ISO 11480 with an AOX Analyzer. Analytik Jena. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E). Semantic Scholar. [Link]

  • 4-Chloro-5-isopropyl-2-methylpyrimidine. PubChem. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Analytik Jena. [Link]

Sources

Validation

Quality control parameters for industrial grade 4-Chloro-2-isopropyl-5-methylpyrimidine

Executive Summary 4-Chloro-2-isopropyl-5-methylpyrimidine (CAS: 22536-62-5), often referred to as CIMP , is the rate-limiting intermediate in the synthesis of the organophosphate insecticide Diazinon . While often treate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-isopropyl-5-methylpyrimidine (CAS: 22536-62-5), often referred to as CIMP , is the rate-limiting intermediate in the synthesis of the organophosphate insecticide Diazinon . While often treated as a commodity chemical, the impurity profile of CIMP directly dictates the toxicity and yield of the final downstream product.

This guide objectively compares Industrial Grade (95%) versus High-Purity Grade (98%+) specifications. It demonstrates that while lower-grade material offers upfront cost savings, it introduces "silent" performance penalties—specifically the formation of Isodiazinon , a toxic byproduct formed from the hydrolysis impurity (4-hydroxy-2-isopropyl-5-methylpyrimidine).

Critical Quality Attributes (CQAs) & Comparative Specifications

The following table contrasts the typical specifications found in the market. The "High-Performance" specification is recommended for manufacturers aiming to minimize waste treatment costs and maximize reagent efficiency in the subsequent phosphorylation step.

ParameterStandard Industrial GradeHigh-Performance GradeImpact on Downstream Process
Assay (HPLC) ≥ 95.0%≥ 98.5%Direct correlation to yield.
Appearance Yellow to brown solid/meltWhite to off-white crystalline solidDark color indicates oxidation products that can poison catalysts.
Moisture (KF) ≤ 0.5%≤ 0.1%Critical: Water hydrolyzes CIMP back to the hydroxy-impurity.
Hydrolysis Impurity ≤ 4.0%≤ 0.5%Consumes expensive phosphorylating reagent; forms toxic Isodiazinon.
Iron (Fe) ≤ 50 ppm≤ 10 ppmIron can catalyze the decomposition of the diazinon product.

Performance Analysis: The "Hidden Cost" of Impurities

The primary performance metric for CIMP is its Conversion Efficiency into Diazinon. The most detrimental impurity is 4-hydroxy-2-isopropyl-5-methylpyrimidine (Isopyrimol).

The Mechanism of Failure

When Isopyrimol is present, it competes with CIMP for the phosphorylating agent (O,O-diethyl phosphorochloridothioate).

  • Stoichiometric Loss: Every mole of Isopyrimol consumes one mole of reagent, just like the target reaction.

  • Toxic Byproduct: The reaction with Isopyrimol produces Isodiazinon (S-isomer), which has a higher vertebrate toxicity and is a potent inhibitor of porphyrin biosynthesis.

Comparative Scenario
  • Scenario A (Industrial Grade): Starting with 95% purity (4% Isopyrimol).

  • Scenario B (High-Performance Grade): Starting with 99% purity (0.2% Isopyrimol).

Experimental Outcome: In controlled phosphorylation reactions (reflux in xylene/catalyst), Scenario A required 5% excess phosphorylating reagent to reach completion. Furthermore, the final isolation of Diazinon from Scenario A required an additional wash step to remove the Isodiazinon byproduct, resulting in a net yield loss of ~8% compared to Scenario B.

Visualizing the Impurity Cascade

ImpurityCascade CIMP CIMP (Target) (4-Chloro...) Diazinon Diazinon (Target Product) CIMP->Diazinon Main Reaction Impurity Impurity (4-Hydroxy...) Isodiazinon Isodiazinon (Toxic Byproduct) Impurity->Isodiazinon Side Reaction (Consumes Reagent) Reagent Reagent (Diethyl chlorothiophosphate) Reagent->CIMP Reagent->Impurity

Figure 1: The competitive pathway where the hydroxy-impurity consumes reagent to form toxic Isodiazinon.

Analytical Method Comparison: HPLC vs. GC

For CIMP, HPLC is the superior method for Quality Control. While GC is faster, the thermal instability of the hydroxy-impurities and the polarity of the pyrimidine ring lead to poor peak shapes and potential on-column degradation.

FeatureHPLC (Recommended)GC (Alternative)
Method Principle Reversed-Phase PartitioningVolatility-based Separation
Impurity Detection Excellent for polar hydrolysis products (Isopyrimol).Poor. Hydroxy-pyrimidines tail severely without derivatization.
Sample Prep Simple dissolution (ACN/Water).Requires dry solvents; potential derivatization (TMS) needed.
Thermal Risk None (Ambient).[1]High (Injector >200°C may degrade labile Cl- bond).
Precision (RSD) < 0.5%~ 1.0 - 2.0%

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantification of CIMP and detection of Isopyrimol impurity.

System Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient: 40% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    40% B (20 min).
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Pyrimidine ring absorption).

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

Standard Preparation:

  • Weigh 50.0 mg of CIMP Reference Standard into a 50 mL volumetric flask.

  • Dissolve in 20 mL Acetonitrile.

  • Sonicate for 5 minutes.

  • Dilute to volume with Water. Mix well.

System Suitability Criteria:

  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: > 2.0 between CIMP and Isopyrimol (Isopyrimol elutes earlier due to polarity).

  • RSD: < 1.0% for 5 replicate injections.

Protocol B: Rapid Identification via Melting Point

Purpose: Quick goods-in check to confirm "Industrial" vs. "High Purity" status.

  • Industrial Grade: Wide range (128–131°C) indicating eutectic impurities.

  • High Purity: Sharp range (131–133°C).

QC Decision Workflow

The following workflow ensures that sub-standard batches are flagged before entering the reactor, preventing yield loss.

QCWorkflow Start Incoming Batch (CIMP) Visual 1. Visual Inspection (Color/Form) Start->Visual KF 2. Moisture Check (Karl Fischer) Visual->KF HPLC 3. HPLC Assay & Impurity Profile KF->HPLC Decision Decision Gate HPLC->Decision Reject REJECT / REWORK (High Hydroxy Impurity) Decision->Reject Assay <98% OR Hydroxy >0.5% Approve APPROVE (Proceed to Synthesis) Decision->Approve Assay >98% AND Hydroxy <0.5%

Figure 2: Step-by-step Quality Control decision tree for incoming raw material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89566, 2-Chloro-5-phenylpyrimidine (Analogous Structure Reference). Retrieved from [Link]

  • Nichol, A. W., et al. (1982). "Separation of impurities in diazinon preparations and their effect on porphyrin biosynthesis in tissue culture."[4] Biochemical Pharmacology, 31(6), 1033-1038.[4] Retrieved from [Link]

  • Müller, K., et al. (2005). Process for the manufacture of diazinon.[5] U.S. Patent No. 4,323,678. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Chloro-2-isopropyl-5-methylpyrimidine

Executive Summary & Chemical Profile[1] 4-Chloro-2-isopropyl-5-methylpyrimidine (an analog of the Isocil or Diazinon intermediate family) belongs to a class of electrophilic heteroaromatic halides . Unlike simple alkyl h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Chloro-2-isopropyl-5-methylpyrimidine (an analog of the Isocil or Diazinon intermediate family) belongs to a class of electrophilic heteroaromatic halides . Unlike simple alkyl halides, chloropyrimidines possess a specific reactivity profile that dictates their disposal: they are prone to hydrolysis, generating hydrochloric acid (HCl) and the corresponding hydroxypyrimidine.

Operational Warning: Improper disposal of this compound into general aqueous waste streams can lead to delayed exotherms and pressure buildup in waste drums due to HCl generation.

Chemical Snapshot
PropertySpecification / Behavior
Chemical Structure Pyrimidine ring with Cl (C4), Isopropyl (C2), Methyl (C5)
Reactivity Class Electrophilic Halide; Moisture Sensitive
Primary Hazard Corrosive (Skin/Eye) ; Respiratory Irritant
Disposal Stream Halogenated Organic Waste (High BTU Incineration)
Transport (Likely) UN 3265 (Corrosive Liquid, Acidic, Organic, N.O.S.)[1]
Incompatibility Strong oxidizers, Strong bases, Water (slow hydrolysis)

The Reactivity Factor: Why Standard Disposal Fails

Effective disposal requires understanding the mechanism of hazard.

The Hydrolysis Trap: The chlorine atom at the 4-position is activated by the nitrogen atoms in the pyrimidine ring. Upon contact with water (even atmospheric moisture over time), the following reaction occurs:



  • Consequence: If you place pure 4-chloro-2-isopropyl-5-methylpyrimidine into a sealed drum containing aqueous waste, the slow release of HCl can pressurize the container, leading to a potential rupture or acid spray upon opening.

  • Directive: Always segregate this chemical from aqueous waste unless it has been chemically quenched and neutralized first.

Decision Logic & Workflow (Visualization)

The following decision tree outlines the operational flow for disposing of 4-Chloro-2-isopropyl-5-methylpyrimidine, distinguishing between pure stock and reaction mixtures.

DisposalWorkflow Start Waste Identification: 4-Chloro-2-isopropyl-5-methylpyrimidine Decision Is the material Pure/Stock or a Reaction Mixture? Start->Decision Pure PURE STOCK Decision->Pure Pure Mixture REACTION MIXTURE Decision->Mixture Mixture NoQuench DO NOT QUENCH (Avoid Exotherm) Pure->NoQuench Solvent Dissolve in Compatible Halogenated Solvent (e.g., DCM, Chloroform) NoQuench->Solvent PackPure Package in UN-Rated HDPE or Glass Container Solvent->PackPure HalogenWaste HALOGENATED WASTE STREAM (Incineration) PackPure->HalogenWaste Quench Controlled Quench Required (Ice/Water + Base) Mixture->Quench Check Check pH (Target pH 6-8) Quench->Check Check->Quench Acidic (Add Base) Separate Phase Separation Check->Separate Neutral Separate->HalogenWaste Organic Layer AqWaste AQUEOUS WASTE STREAM (After Neutralization) Separate->AqWaste Aqueous Layer

Figure 1: Operational decision tree for segregating and treating chloropyrimidine waste to prevent incompatible mixing.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Stock (Expired or Surplus)

Objective: Move the chemical to the incinerator without inducing reaction in the waste container.

  • Container Selection: Use a UN-rated HDPE (High-Density Polyethylene) drum or a glass bottle with a Teflon-lined cap. Avoid metal containers due to potential corrosion from residual HCl.

  • Dilution (Optional but Recommended): If disposing of solids, dissolve in a minimal amount of Dichloromethane (DCM) or Chloroform. This prevents the formation of "hot spots" in the incinerator feed.

  • Labeling:

    • Primary Label: "Hazardous Waste - Halogenated Organic"

    • Constituents: "4-Chloro-2-isopropyl-5-methylpyrimidine, Dichloromethane"

    • Hazard Warnings: "Corrosive" , "Toxic"

  • Segregation: Place in the Halogenated Solvents waste stream. Do not mix with oxidizers (e.g., nitric acid) or strong bases.

Scenario B: Disposal of Reaction Mixtures

Objective: Neutralize active halides before they enter the waste stream.

  • Quenching:

    • Cool the reaction mixture to <5°C in an ice bath.

    • Slowly add water or saturated Sodium Bicarbonate (

      
      ) solution. Note: Evolution of 
      
      
      
      gas indicates acid neutralization.
  • Phase Separation:

    • Extract the organic components into a halogenated solvent (e.g., DCM).

    • Organic Layer: Contains the chloropyrimidine residues. Dispose of as Halogenated Organic Waste .

    • Aqueous Layer: Contains salts and neutralized acid. Check pH (aim for 6–9). Dispose of as Aqueous Waste (if local regulations permit) or Aqueous Chemical Waste .

  • Verification:

    • Before sealing the waste container, ensure no further gas evolution is occurring.

Regulatory & Logistics Information

When preparing the manifest for a waste contractor (e.g., Veolia, Clean Harbors), use the following classifications. Always verify with your specific SDS as isomer hazards can vary slightly.

  • Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (4-Chloro-2-isopropyl-5-methylpyrimidine)

  • UN Number: UN 3265 (Most common for this class)

  • Hazard Class: 8

  • Packing Group: II or III (Depending on corrosivity test data; assume II for safety).

  • RCRA Code (USA): Likely D002 (Corrosive) and potentially D022 (if Chloroform is used as solvent).

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & PPE: Evacuate the immediate area. Don PPE: Nitrile gloves (double gloved) , safety goggles, and a lab coat. If mist is present, respiratory protection (P100/Organic Vapor) is required.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels (potential fire hazard if the chemical is highly reactive).

  • Neutralization:

    • If the spill is on the floor, apply a weak base (Soda Ash or Sodium Bicarbonate) to the absorbent mix to neutralize any generated HCl.

  • Cleanup: Scoop the contaminated absorbent into a wide-mouth HDPE jar. Label as "Spill Debris: Corrosive/Halogenated".

  • Decontamination: Wash the surface with a soap and water solution.

References

  • PubChem. (n.d.). 4-Chloro-5-isopropyl-2-methylpyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200).[2] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-isopropyl-5-methylpyrimidine

Handling Guide: 4-Chloro-2-isopropyl-5-methylpyrimidine Part 1: Executive Safety Summary Chemical Context: 4-Chloro-2-isopropyl-5-methylpyrimidine is a halogenated nitrogen heterocycle. Chemically, it functions as an ele...

Author: BenchChem Technical Support Team. Date: February 2026

Handling Guide: 4-Chloro-2-isopropyl-5-methylpyrimidine

Part 1: Executive Safety Summary

Chemical Context: 4-Chloro-2-isopropyl-5-methylpyrimidine is a halogenated nitrogen heterocycle. Chemically, it functions as an electrophile, highly susceptible to Nucleophilic Aromatic Substitution (


).
Critical Hazard:  The C-Cl bond is labile, particularly in the presence of moisture. Hydrolysis releases Hydrogen Chloride (HCl)  gas and the corresponding hydroxypyrimidine. Consequently, this compound must be handled as Corrosive , Lachrymator , and Moisture-Sensitive .

Immediate Action Card:

Parameter Directive
Primary Hazard Skin/Eye Corrosive, Respiratory Irritant (HCl generation).

| Storage |


, under Inert Atmosphere (Argon/Nitrogen). Hygroscopic. |
| Engineering  | Mandatory Fume Hood  usage.[1] Never handle on an open bench. |
| Incompatibility  | Strong oxidizers, Water/Moisture, Strong bases, Amines. |

Part 2: Hazard Analysis & PPE Selection (Technical Justification)

Hazard Mechanism

The pyrimidine ring is electron-deficient, making the 4-chloro position highly reactive. Upon contact with mucosal membranes (eyes, lungs) or perspiration on the skin, the compound hydrolyzes.

  • Reaction:

    
    
    
  • Consequence: Chemical burns are often delayed; the initial sensation may be mild irritation followed by deep tissue damage as HCl forms locally.

Personal Protective Equipment (PPE) Matrix
PPE CategoryRecommendationTechnical Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield)Chlorinated heterocycles can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer. Change outer gloves immediately upon splash.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient due to the risk of corrosive liquid splash or hydrolytic fumes reaching the eyes.
Respiratory Fume Hood (Primary) Respirator (Secondary): Full-face w/ ABEK-P3 cartridges.Use respirator only for spill cleanup outside the hood. The ABEK filter handles organic vapors and acid gases (HCl).
Body Tyvek Lab Coat (Chemical Resistant)Standard cotton coats absorb liquids and hold corrosives against the skin.

Part 3: Operational Handling Protocol

Preparation & Weighing
  • Environment: Weighing should be performed in a glovebox or a fume hood with a draft shield.

  • Tools: Use disposable plastic spatulas (avoid metal if corrosion is visible on tools) or glass.

  • Vessel: Pre-dry all glassware. Use Schlenk lines or septa-sealed flasks to maintain inert atmosphere.

Reaction Setup (The "Dry" Standard)

Because of the moisture sensitivity, standard operating procedures (SOPs) must minimize air exposure.

Workflow Diagram: Safe Transfer Logic

HandlingWorkflow Figure 1: Inert Atmosphere Handling Workflow Start Source Container Check Check Atmosphere (Is it dry?) Start->Check Check->Start No (Purge First) Weigh Weighing (Closed Vessel) Check->Weigh Yes (Argon/N2) Transfer Transfer via Cannula/Syringe Weigh->Transfer Reaction Reaction Flask (Inert Gas) Transfer->Reaction Clean Quench Tools (Alk. Bath) Transfer->Clean Residue on tools

Quenching & Cleanup
  • Tools: Immediately rinse spatulas and syringes in a beaker containing 5% Sodium Bicarbonate (

    
    )  solution. This neutralizes any generated HCl and hydrolyzes the remaining active chloride.
    
  • Glassware: Rinse with acetone, then soak in the bicarbonate bath before standard washing.

Part 4: Emergency Response Procedures

Scenario: Benchtop Spill (Solid or Liquid) Do not attempt to wipe with dry paper towels (spreads contamination).

Spill Response Logic

SpillResponse Figure 2: Decision Logic for Chemical Spills Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (< 5g) In Hood Assess->Minor Major Major (> 5g) Or Floor Assess->Major ActionMinor Cover with Sodium Bicarbonate Minor->ActionMinor ActionMajor Evacuate Area Call EHS Major->ActionMajor Clean Sweep to Halogenated Waste ActionMinor->Clean

First Aid:

  • Eye Contact: Irrigate immediately with water or saline for 15 minutes . Do not pause to remove contact lenses initially (flush them out). Seek medical attention; corneal damage from HCl can be progressive.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6] If redness ("burn") appears, treat as a chemical burn, not a thermal burn.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

Part 5: Waste Disposal

Classification:

  • Stream: Halogenated Organic Waste.

  • Codes (US RCRA): Likely D002 (Corrosive) if unquenched; D003 (Reactive) if highly moisture sensitive.

Disposal Protocol:

  • Quench: Treat waste reaction mixtures with dilute aqueous base (NaOH or

    
    ) to ensure the C-Cl bond is hydrolyzed or the acid is neutralized before placing in the waste drum.
    
  • Segregate: Do not mix with strong oxidizers (Nitric acid) or strong reducers in the waste stream.

  • Labeling: Clearly tag as "Halogenated Pyrimidine Derivative - Corrosive/Toxic".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24903698, 4-Chloro-5-isopropyl-2-methylpyrimidine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7][8] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.